Monomethyl itaconate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYTYGOUZOARSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223618 | |
| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7338-27-4 | |
| Record name | Methyl itaconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7338-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7338-27-4 | |
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| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
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| Record name | 4-methyl hydrogen 2-methylenesuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-METHYL HYDROGEN 2-METHYLENESUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EJ2DV6SCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Monomethyl Itaconate from Itaconic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of monomethyl itaconate from itaconic acid. It details various synthetic methodologies, including catalytic esterification processes, and presents a comparative analysis of reaction conditions and yields. The guide offers detailed experimental protocols for key synthesis methods and outlines purification techniques. Furthermore, it includes a visualization of the synthetic workflow and explores the relevant biological context of itaconate through a diagram of its immunometabolomic signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development, providing the necessary technical details to facilitate the production and application of this compound.
Introduction
Itaconic acid, a bio-based dicarboxylic acid produced from the fermentation of carbohydrates, is a versatile building block in the chemical industry. Its derivatives, including this compound, are of significant interest due to their potential applications in polymer synthesis and as bioactive molecules. This compound, in particular, serves as a valuable monomer for the production of polymers with tailored properties and has been investigated for its role in drug delivery systems. This guide focuses on the chemical synthesis of this compound from itaconic acid, providing a detailed examination of the prevalent synthetic routes.
Synthetic Methodologies
The primary method for synthesizing this compound is the direct esterification of itaconic acid with methanol (B129727). This reaction is typically catalyzed by an acid to achieve selective mono-esterification and high yields. The choice of catalyst and reaction conditions significantly influences the product distribution between the monoester and the diester byproduct, dimethyl itaconate.
p-Toluenesulfonamide (B41071) Catalyzed Esterification
One of the most effective and high-yielding methods involves the use of p-toluenesulfonamide as a catalyst. This method offers excellent conversion and selectivity for the desired monomethyl ester.
Sulfuric Acid Catalyzed Esterification
A more traditional approach employs sulfuric acid as the catalyst. While effective, this method may require careful control of reaction conditions to minimize the formation of the diester. Neutralization of the catalyst post-reaction is a critical step to prevent product decomposition during purification.[1]
Water-Mediated Esterification
An interesting variation of the esterification process involves the intentional addition of water to the reaction mixture. This approach has been shown to enhance the yield of the monoester by influencing the reaction equilibrium.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic methods for producing this compound.
| Method | Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | p-Toluenesulfonamide | Itaconic acid (5.0 g, 38.4 mmol), p-toluenesulfonamide (100 mg) | Methanol | 40 | 48 hours | 99 | [3] |
| 2 | Sulfuric Acid | Itaconic acid (910 g), Sulfuric acid (68 g), Hydroquinone (B1673460) (1 g) | Methanol | ~65 (reflux) | 10 hours | ~20.3 (monoester) | [1] |
| 3 | None (Water-mediated) | Itaconic acid (1.0 mole), Water (0.1-0.3 mole/mole of methanol) | Methanol | 75 - 175 | 6 hours | ~72 (monoester) | [2] |
Experimental Protocols
Protocol for p-Toluenesulfonamide Catalyzed Synthesis
This protocol is based on a high-yield synthesis of this compound.[3]
Materials:
-
Itaconic acid (2-methylenesuccinic acid)
-
Methanol (MeOH)
-
p-Toluenesulfonamide
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of itaconic acid (5.0 g, 38.4 mmol) in methanol (200 mL) in a round-bottom flask, add p-toluenesulfonamide (100 mg).
-
Stir the mixture at 40°C for 48 hours.
-
After the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.
-
To the residue, add dichloromethane (200 mL) and stir.
-
Remove any precipitate by filtration.
-
Concentrate the filtrate to dryness to yield this compound as a white solid.
Protocol for Sulfuric Acid Catalyzed Synthesis
This protocol describes a method for the synthesis of methyl esters of itaconic acid using sulfuric acid as a catalyst.[1]
Materials:
-
Itaconic acid
-
Methanol
-
Sulfuric acid (98%)
-
Hydroquinone
-
Sodium hydroxide (B78521) solution (33%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
pH meter or indicator paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix itaconic acid (910 g), methanol (1120 g), 98% sulfuric acid (68 g), and hydroquinone (1 g).
-
Heat the mixture to reflux temperature (approximately 65°C) and maintain for about 10 hours.
-
After esterification, cool the reaction mixture.
-
Carefully neutralize the mixture to a pH of approximately 2.9 by adding a 33% sodium hydroxide solution.
-
The product can then be purified by distillation.
Visualization of Workflows and Pathways
Synthetic Workflow for this compound
The following diagram illustrates the general workflow for the synthesis of this compound from itaconic acid.
Caption: General workflow for the synthesis of this compound.
Itaconate Biosynthesis and Immunometabolism Signaling Pathway
This compound is closely related to itaconate, a key immunometabolite. The following diagram illustrates the biosynthesis of itaconate and its role in the inflammatory response in macrophages. This provides important biological context for the synthesized compound.
Caption: Itaconate's role in macrophage immunometabolism.
Conclusion
The synthesis of this compound from itaconic acid can be achieved through several effective methods, with the p-toluenesulfonamide catalyzed route demonstrating particularly high yields. The choice of methodology will depend on the desired scale, purity requirements, and available resources. The provided protocols and quantitative data serve as a practical guide for the laboratory synthesis of this valuable compound. Understanding the biological context of the parent molecule, itaconate, as a key regulator of the immune response, further highlights the potential significance of its derivatives in biomedical research and drug development.
References
Monomethyl Itaconate: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl itaconate (MMI), a monoester derivative of the Krebs cycle metabolite itaconic acid, is emerging as a molecule of significant interest in chemical and biomedical research. Its utility as a copolymerization reagent for the synthesis of pH-sensitive hydrogels in drug delivery systems is well-documented.[1][2] Furthermore, as an active metabolite of the prodrug SCD-153, MMI is implicated in immunomodulatory and anti-inflammatory pathways, positioning it as a potential therapeutic agent.[1][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its hypothesized biological signaling pathways.
Chemical and Physical Properties
This compound is a white, crystalline solid at room temperature.[3][4] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | References |
| Synonyms | Itaconic Acid Monomethyl Ester, β-Methyl Itaconate, 4-Methyl Itaconate, 2-Methylenebutanedioic acid 4-methyl ester | [1][3][4] |
| CAS Number | 7338-27-4 | [1][3][4] |
| Molecular Formula | C₆H₈O₄ | [1][3] |
| Molecular Weight | 144.13 g/mol | [1][3] |
| Melting Point | 72°C | [3][4] |
| Boiling Point | 149°C at 10 mmHg | [3][4] |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 3.59 ± 0.10 | [3][4] |
| Solubility | Soluble in methanol (B129727). Sparingly soluble in DMSO, ethanol, and PBS (pH 7.2) at 1-10 mg/ml. | [1][3] |
| Appearance | White to almost white powder or crystals | [3][4] |
| Stability | Stable for at least 4 years when stored at -20°C. | [1] |
| Storage | Store at -20°C or under an inert atmosphere (nitrogen or argon) at 2-8°C. | [1][3][4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the monoesterification of itaconic acid.
Materials:
-
Itaconic acid (2-methylenesuccinic acid)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL) in a round-bottom flask, add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).
-
Stir the reaction mixture at 40°C for 48 hours.
-
After the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.
-
To the resulting residue, add dichloromethane (200 mL) to precipitate any unreacted starting material or catalyst.
-
Remove the precipitate by filtration.
-
Concentrate the filtrate to dryness to yield this compound as a white solid.
-
The product can be further purified by recrystallization if necessary.
-
Confirm the identity and purity of the product using the spectroscopic methods outlined below.
Spectroscopic Characterization
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, splitting patterns, and integration of its proton signals.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling constants. The expected chemical shifts for this compound in CDCl₃ are approximately: δ 11.17 (bs, 1H, COOH), 6.48 (s, 1H, =CH₂), 5.85 (s, 1H, =CH₂), 3.71 (s, 3H, OCH₃), 3.36 (s, 2H, CH₂).[5]
Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Liquid chromatography system (for LC-MS)
-
Appropriate solvent for sample dissolution (e.g., methanol)
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol.
-
Infuse the sample solution directly into the mass spectrometer or inject it into an LC system coupled to the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. For ESI in positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 145.1.[5]
-
Analyze the resulting spectrum for the molecular ion peak and any characteristic fragment ions.
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
-
A suitable solvent for thin film preparation (e.g., methanol or dichloromethane)
Procedure (Thin Film Method):
-
Dissolve a small amount of this compound in a few drops of a volatile solvent like methanol.
-
Apply a drop of the solution onto a salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
-
Analyze the spectrum for characteristic absorption bands, such as the broad O-H stretch of the carboxylic acid, the C=O stretches of the acid and ester, and the C=C stretch of the alkene.
Hypothesized Biological Signaling Pathways
While direct experimental evidence for the specific signaling pathways of this compound is still emerging, its structural similarity to itaconic acid and other derivatives like dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI) allows for the formulation of hypothesized mechanisms of action. The primary proposed pathways involve the activation of the Nrf2 antioxidant response and the inhibition of the NLRP3 inflammasome.
Activation of the Nrf2 Pathway
Itaconate and its derivatives are known to be activators of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. This activation is thought to occur through the alkylation of cysteine residues on Keap1, the primary negative regulator of Nrf2.
References
- 1. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. biocompare.com [biocompare.com]
- 5. organomation.com [organomation.com]
Monomethyl Itaconate: A Technical Guide for Researchers
CAS Number: 7338-27-4
Chemical Structure:
-
IUPAC Name: 4-methoxy-2-methylidene-4-oxobutanoic acid[1]
-
Synonyms: Itaconic Acid Monomethyl Ester, β-Methyl Itaconate, 4-Methyl Itaconate, 4-Methyl Methylenesuccinate[2][3][4]
Introduction
Monomethyl itaconate (MMI) is a monomethyl ester derivative of itaconic acid, a key immunomodulatory metabolite produced in mammalian immune cells, particularly macrophages, during inflammation.[3][6] Itaconic acid and its derivatives, including MMI, are at the forefront of research in immunology and drug development due to their potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and its role in key signaling pathways relevant to therapeutic applications.
Physicochemical Properties
This compound is a white to almost white crystalline solid.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7338-27-4 | [2][7] |
| Molecular Formula | C₆H₈O₄ | [1][2] |
| Molecular Weight | 144.13 g/mol | [1][5] |
| Melting Point | 68-73 °C | [3] |
| Boiling Point | 149 °C at 10 mmHg | [1][5] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Ethanol (1-10 mg/ml), and PBS (pH 7.2) (1-10 mg/ml). Soluble in Methanol (B129727). | [2][5] |
| pKa | 3.59 ± 0.10 (Predicted) | [5] |
| Appearance | White to almost white powder/crystal | [3] |
Synthesis and Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of itaconic acid with methanol.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methylenesuccinic acid (itaconic acid) (5.0 g, 38.4 mmol) in methanol (200 mL), add p-toluenesulfonamide (B41071) (100 mg) as a catalyst.[8]
-
Reaction Conditions: Stir the mixture at 40°C for 48 hours.[8]
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure.[8]
-
Purification: Add dichloromethane (B109758) (DCM) (200 mL) to the residue. A precipitate may form, which should be removed by filtration. The filtrate is then concentrated to dryness to yield the this compound product as a white solid.[8]
-
Characterization: The product can be characterized by mass spectrometry (ESI MS: m/z 145.1 [M+H]⁺) and ¹H NMR (400 MHz, CDCl₃): δ 11.17 (bs, 1H), 6.48 (s, 1H), 5.85 (s, 1H), 3.71 (s, 3H), 3.36 (s, 2H).[8]
Immunomodulatory Signaling Pathways
This compound is an active metabolite of certain prodrugs and is presumed to exert its immunomodulatory effects through signaling pathways similar to its parent compound, itaconic acid, and other derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI).[5] These pathways are critical targets in drug development for inflammatory and autoimmune diseases.
Nrf2 Activation Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the antioxidant response.
-
Mechanism: Itaconate and its derivatives act as Nrf2 activators. They alkylate cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the main negative regulator of Nrf2.[9] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.
-
Downstream Effects: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and anti-inflammatory proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]
-
Therapeutic Relevance: Activation of the Nrf2 pathway by itaconate derivatives has shown protective effects in models of sepsis, acute lung injury, and systemic lupus erythematosus.[9][10]
References
- 1. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 7338-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Itaconate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itaconate, a metabolite produced during the Krebs cycle, and its synthetic derivatives have emerged as potent modulators of inflammatory and metabolic pathways. This technical guide provides an in-depth overview of the biological activities of itaconate derivatives, with a focus on their mechanisms of action, quantitative effects on cellular processes, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a foundation for further investigation into the therapeutic potential of these compounds.
Introduction
Itaconic acid is a dicarboxylic acid produced from the decarboxylation of cis-aconitate by the enzyme immune-responsive gene 1 (IRG1) in the mitochondrial matrix, particularly in activated macrophages.[1][2] Due to its polar nature and limited cell permeability, several derivatives have been synthesized to facilitate its study and enhance its therapeutic potential. The most commonly studied cell-permeable derivatives are Dimethyl Itaconate (DMI or DI) and 4-Octyl Itaconate (4-OI).[2][3] These derivatives have demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory properties, making them attractive candidates for the development of novel therapeutics for a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[1][4][5]
Core Mechanisms of Action
The biological effects of itaconate and its derivatives are mediated through several key mechanisms:
-
KEAP1-Nrf2 Pathway Activation: Itaconate and its derivatives are electrophilic molecules that can directly modify cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1).[6][7] This alkylation prevents the degradation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), allowing it to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes.[6][7][8] Mass spectrometry analysis has identified specific cysteine residues on KEAP1 (Cys151, Cys257, Cys273, Cys288, and Cys297) that are alkylated by itaconate derivatives.[1][7]
-
NLRP3 Inflammasome Inhibition: Itaconate and its derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the inflammatory response.[9][10] This inhibition is independent of Nrf2 and is mediated by the direct alkylation of NLRP3, which prevents its interaction with NEK7, a crucial step in inflammasome assembly.[9][10] This leads to a reduction in the cleavage of caspase-1 and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18.[11]
-
JAK-STAT Pathway Modulation: Itaconate and its derivatives can directly inhibit the Janus kinase 1 (JAK1), a critical enzyme in the JAK-STAT signaling pathway that is activated by various cytokines, including interleukins and interferons.[12][13] By modifying cysteine residues on JAK1 (C715, C816, C943, and C1130), itaconate derivatives inhibit the phosphorylation of both JAK1 and the downstream signal transducer and activator of transcription 6 (STAT6), thereby suppressing M2 macrophage polarization and other inflammatory responses.[12]
-
Metabolic Reprogramming: Itaconate can competitively inhibit succinate (B1194679) dehydrogenase (SDH), an enzyme in the Krebs cycle.[9] This leads to an accumulation of succinate, which can have pro-inflammatory effects. However, the overall effect of itaconate is predominantly anti-inflammatory, suggesting a complex interplay of metabolic and signaling pathways. Additionally, derivatives like 4-OI have been shown to inhibit glycolysis by targeting the enzyme GAPDH.[14]
Quantitative Data on Biological Activity
The following tables summarize the quantitative effects of itaconate derivatives on various biological parameters as reported in the literature.
Table 1: Inhibition of Cytokine Production
| Compound | Cell Type | Stimulant | Concentration | Cytokine | Inhibition/Reduction | Reference |
| Dimethyl Itaconate (DI) | Human Epithelial Cells | TNF-α | 125 µM | NF-κB activity | Significantly reduced | [15] |
| Dimethyl Itaconate (DI) | Mouse Macrophages | LPS + ATP | 0.25 mM | IL-1β | Significantly downregulated | [16] |
| Dimethyl Itaconate (DI) | Mouse Spinal Cord | Formalin | 10-20 mg/kg | IL-1β, TNF-α, IL-6 | Significantly decreased | [17] |
| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | LPS | 25-200 µM | Prostaglandin E2 | Dose-dependent inhibition | [18] |
| 4-Octyl Itaconate (4-OI) | Human PBMCs | Pam3CSK4 | 200 µM | Prostaglandin E2 | ~50% inhibition | [18] |
| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | LPS | 25 mg/kg (in vivo) | TNF-α, IL-1β | Significantly reduced | [4] |
| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | LPS | 125 µM | IL-1β release | ~75% inhibition | [9] |
Table 2: Activation of the Nrf2 Pathway
| Compound | Cell Type | Concentration | Target Gene/Protein | Fold Induction/Effect | Reference |
| Dimethyl Itaconate (DMI) | Mouse Macrophages | 125 µM | Myog mRNA | ~2-fold decrease | [19] |
| Dimethyl Itaconate (DMI) | Mouse Macrophages | 250 µM | Nrf2, Hmox1, Nqo1 | Increased expression | [12] |
| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | 125 µM | Myog mRNA | ~2.5-fold decrease | [19] |
| 4-Octyl Itaconate (4-OI) | HaCaT and D66H cells | 30 µM | Nrf2 | Promoted nuclear transfer | [20] |
| 4-Octyl Itaconate (4-OI) | Mouse Macrophages | 50 mg/kg (in vivo) | Nrf2 | Increased protein expression | [21] |
Table 3: Inhibition of Signaling Pathways
| Compound | Cell Type | Stimulant | Concentration | Pathway/Target | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Itaconate, DI, 4-OI | dTHP-1 cells | Influenza A Virus | 20 mM, 0.5 mM, 125 µM | p-STAT1 | Inhibition |[22] | | DI, 4-OI | dTHP-1 cells | Influenza A Virus | 0.5 mM, 125 µM | p-AKT | Inhibition |[22] | | 4-Octyl Itaconate (4-OI) | Mouse Macrophages | LPS | 25 mg/kg (in vivo) | p-PI3K, p-Akt | Suppressed phosphorylation |[4] | | 4-Octyl Itaconate (4-OI) | RAW264.7 cells | 2',3'-cGAMP | 200 ng/mL | p-STING | Inhibition |[23] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of itaconate derivatives.
Synthesis of Itaconate Derivatives
4.1.1. Synthesis of Dimethyl Itaconate (DMI)
-
Materials: Itaconic acid, methanol (B129727), catalyst (e.g., sulfuric acid), 100 mL autoclave.
-
Procedure:
-
Mix itaconic acid, methanol, and a catalyst in a defined molar ratio and transfer the mixture to a 100 mL autoclave.[19]
-
Continuously stir the reaction mixture at 120°C.[19]
-
Optimize reaction conditions by adjusting the molar ratio of methanol to itaconic acid, catalyst dosage, and reaction time.[19]
-
Upon completion, separate and recover the catalyst by filtration.[19]
-
An alternative method involves heating itaconic acid and methanol to 70-100°C for a reflux reaction, followed by further heating to 100-120°C with the dropwise addition of more methanol.[16]
-
Perform vacuum dealcoholization and neutralization with a soda ash solution, followed by distillation to obtain the final product.[16]
-
4.1.2. Synthesis of 4-Octyl Itaconate (4-OI)
-
Materials: Itaconic acid, 1-octanol, lipase (B570770) (e.g., from Candida antarctica), toluene.
-
Procedure:
-
This method utilizes a one-step enzymatic esterification.
-
The reaction is carried out in toluene, which enhances the selectivity for monoesterification at the C4 carboxyl group of itaconic acid.[15]
-
Lipase structure control is employed to achieve high yield (>98%) and selectivity (>99%) for 4-octyl itaconate.[15]
-
Molecular dynamics simulations can be used to understand the reaction mechanism and the role of the enzyme's cavity pocket in substrate distribution.[15]
-
Nrf2 Activation Assays
4.2.1. Western Blot for Nrf2 Nuclear Translocation
-
Cell Culture and Treatment: Plate cells (e.g., macrophages, epithelial cells) and treat with itaconate derivatives at various concentrations and time points.
-
Protein Extraction (Nuclear and Cytoplasmic Fractionation):
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to release the cytoplasmic fraction.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins from the pellet using a high-salt buffer.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of nuclear and cytoplasmic protein extracts on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B), and a cytoplasmic marker (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation.[6]
-
4.2.2. Nrf2-ARE Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Use a cell line stably expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE).
-
Alternatively, transiently transfect cells with a plasmid containing the ARE-luciferase construct and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment: Treat transfected cells with itaconate derivatives.
-
Luciferase Assay:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure firefly luminescence using a luminometer.
-
If using a dual-luciferase system, add a second reagent to quench the firefly signal and activate the Renilla luciferase, then measure Renilla luminescence.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in normalized luciferase activity indicates Nrf2 activation.[3][22]
-
NLRP3 Inflammasome Activation Assay
-
Cell Culture and Priming:
-
Use macrophage cell lines (e.g., THP-1, bone marrow-derived macrophages) differentiated with PMA if necessary.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate pro-IL-1β and NLRP3 expression.
-
-
Inhibitor Treatment: Pre-treat the primed cells with itaconate derivatives for a specified time (e.g., 1 hour).
-
Activation: Add an NLRP3 activator such as nigericin (B1684572) (e.g., 10 µM) or ATP to trigger inflammasome assembly.
-
Measurement of IL-1β Release (ELISA):
-
Measurement of Cell Death (LDH Assay):
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of pyroptosis.[4]
-
JAK-STAT Pathway Activation Assay (Western Blot)
-
Cell Culture and Stimulation:
-
Serum-starve cells to reduce basal signaling.
-
Pre-treat cells with itaconate derivatives.
-
Stimulate with a relevant cytokine (e.g., IL-4, IFN-γ) to activate the JAK-STAT pathway.
-
-
Protein Extraction: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for phosphorylated forms of JAK1 (p-JAK1) and STAT6 (p-STAT6).
-
Probe separate blots or strip and re-probe the same membrane with antibodies for total JAK1 and STAT6, and a loading control (e.g., β-actin), to ensure equal protein loading and to assess changes in phosphorylation relative to total protein levels.
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition.[14][24]
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the itaconate derivative for the desired duration.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm. A decrease in absorbance compared to untreated control cells indicates reduced cell viability.[25][26]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: KEAP1-Nrf2 signaling pathway activation by itaconate derivatives.
Caption: Inhibition of the NLRP3 inflammasome by itaconate derivatives.
Caption: General workflow for Western blot analysis.
Conclusion
Itaconate and its derivatives represent a promising class of immunomodulatory molecules with significant therapeutic potential. Their ability to target multiple key inflammatory and metabolic pathways, including the KEAP1-Nrf2, NLRP3 inflammasome, and JAK-STAT pathways, underscores their versatility. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. It is anticipated that this information will serve as a valuable resource for the scientific community, facilitating further research and development of itaconate-based therapies for a variety of human diseases.
References
- 1. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl itaconate inhibits neuroinflammation to alleviate chronic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 4-Octyl itaconate (4-OI) attenuates lipopolysaccharide-induced acute lung injury by suppressing PI3K/Akt/NF-κB signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. A comparison study between dimethyl itaconate and dimethyl fumarate in electrophilicity, Nrf2 activation, and anti-inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4-Octyl itaconate inhibits aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dimethyl itaconate alleviates the pyroptosis of macrophages through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of dimethyl itaconate on expressions of NGFI-A and NGFI-B and inflammatory cytokines in the spinal cord in the formalin test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 4‐octyl itaconate improves the viability of D66H cells by regulating the KEAP1‐NRF2‐GCLC/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-Octyl itaconate attenuates LPS-induced acute kidney injury by activating Nrf2 and inhibiting STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Itaconate and derivatives reduce interferon responses and inflammation in influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Sites of Alkylation of Human Keap1 by Natural Chemoprevention Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Monomethyl Itaconate: A Biorenewable Monomer for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl itaconate (MMI) is emerging as a significant biorenewable building block in polymer chemistry and biomedical research. Derived from itaconic acid, which is readily produced through the fermentation of biomass, MMI offers a sustainable alternative to petroleum-based monomers.[1] Its unique chemical structure, featuring a vinyl group and a carboxylic acid moiety, allows for versatile polymerization and functionalization, leading to the development of novel materials with tunable properties. This guide provides a comprehensive overview of this compound, covering its synthesis, polymerization, material properties, and its role in modulating cellular signaling pathways, with a particular focus on its potential in drug delivery and immunomodulation.
Physicochemical Properties of this compound
This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H8O4 | [2][3] |
| Molecular Weight | 144.13 g/mol | [2][3] |
| Melting Point | 72 °C | [2] |
| Boiling Point | 149 °C at 10 mmHg | |
| Density | 1.195 g/cm³ | |
| pKa | 3.59 (predicted) | [4] |
| Solubility | Soluble in Methanol (B129727) | [4] |
Synthesis of this compound
The most common method for synthesizing this compound is through the direct esterification of itaconic acid with methanol. This reaction is typically catalyzed by an acid.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a representative laboratory-scale synthesis of this compound.
Materials:
-
Itaconic acid (2-methylenesuccinic acid)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (e.g., 5.0 g, 38.4 mmol) and a significant excess of methanol (e.g., 200 mL).[5]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 100 mg).[5]
-
Reaction: Heat the mixture to a gentle reflux (around 40-65 °C) and stir for a specified duration (e.g., 2 days).[5] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in dichloromethane.[5]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]
-
The crude product can be further purified by recrystallization (e.g., from a mixture of ethyl acetate (B1210297) and hexanes) or column chromatography on silica (B1680970) gel to obtain pure this compound as a white solid.[5]
-
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum in CDCl₃ should show characteristic peaks around 11.17 ppm (broad singlet, 1H, COOH), 6.48 ppm (singlet, 1H, =CH₂), 5.85 ppm (singlet, 1H, =CH₂), 3.71 ppm (singlet, 3H, OCH₃), and 3.36 ppm (singlet, 2H, CH₂).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Enduring Potential of Itaconic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconic acid, a bio-based dicarboxylic acid, and its ester derivatives have garnered significant attention across various scientific and industrial domains. From their origins in the thermal decomposition of citric acid to their contemporary roles as key immunomodulators and versatile polymer building blocks, the journey of these compounds is one of scientific curiosity and expanding application. This in-depth technical guide explores the discovery and history of itaconic acid esters, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide details historical and modern synthetic protocols, presents key quantitative data, and visualizes the intricate signaling pathways and experimental workflows associated with these promising molecules.
The Genesis of a Bio-Based Platform Chemical: Discovery and History of Itaconic Acid
The story of itaconic acid begins in the 19th century with early investigations into the chemistry of citric acid.
-
1836-1837: The initial discovery of itaconic acid is credited to Samuel Baup, who in 1836, and more formally described by others in 1837, identified it as a product of the pyrolysis of citric acid. Initially, it was even referred to as "citric acid" in some contexts.
-
1840: The name "itaconic acid" was proposed by Crassus, who described it as a product of the third stage of the thermal decomposition of citric acid. The name itself is an anagram of "aconitic acid," another organic acid involved in its chemical synthesis.
-
Early Chemical Synthesis: For nearly a century, the only known route to itaconic acid was through chemical synthesis. Methods included the distillation of citric acid, the oxidation of isoprene, and the condensation of succinic anhydride (B1165640) with formaldehyde (B43269) followed by isomerization. However, these chemical routes were often inefficient and not economically viable for large-scale production.
-
The Dawn of Biotechnological Production: A paradigm shift occurred in 1931 when Japanese mycologist Kinoshita discovered that a filamentous fungus, which he named Aspergillus itaconicus, could produce itaconic acid from carbohydrates. This discovery laid the groundwork for the biotechnological production of itaconic acid.
-
Commercialization and Optimization: In the 1940s, researchers like Calam and his team demonstrated that certain strains of Aspergillus terreus were also capable of producing itaconic acid. By 1945, the first patent for the microbial production of itaconic acid was filed, and Pfizer included it in its product portfolio. Since the 1960s, commercial production has predominantly relied on the fermentation of abundant carbon sources like glucose and molasses by Aspergillus terreus.
The Emergence of Itaconic Acid Esters: A History of Synthesis and Application
The functionalization of itaconic acid through esterification opened up new avenues for its application, particularly in the burgeoning field of polymer chemistry.
-
1873: The First Polymerization: The history of itaconic acid esters begins with the work of Swarts, who first polymerized an ethyl ester of itaconic acid in 1873. This early work demonstrated the potential of these molecules as monomers.
-
Early 20th Century Developments: In 1927, dialkyl ester polymers with properties resembling glass were developed in a process that took approximately three days. Despite these interesting properties, the low efficiency of the chemical synthesis of itaconic acid limited the large-scale production of its esters.
-
Mid-20th Century and Beyond: Advances in Synthesis and Applications: With the advent of more efficient biotechnological production of itaconic acid, interest in its esters grew. The development of various itaconic acid esters, such as dimethyl itaconate and dibutyl itaconate, was driven by their potential as bio-based alternatives to petroleum-derived acrylic and methacrylic acids in the polymer industry. Their applications expanded to include synthetic resins, coatings, adhesives, and as crosslinking agents in polymers.
Quantitative Data on Itaconic Acid Ester Synthesis and Properties
The following tables summarize key quantitative data related to the synthesis and physical properties of various itaconic acid esters, compiled from historical and contemporary sources.
Table 1: Synthesis of Itaconic Acid Esters - Reaction Conditions and Yields
| Ester | Alcohol | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |
| Dimethyl Itaconate | Methanol (B129727) | Sulfuric Acid | ~65 (reflux) | 10 | 1:5 | >94 | US Patent 3,056,829 (1962) |
| Dibutyl Itaconate | n-Butanol | Strong Acid Ion Exchange Resin | 90-130 | 2-8 | 1:1.4 - 1:3 | >98 | CN Patent 101735052B |
| Dimethyl Itaconate | Methanol | Resin | 120 | 9 | 1:10 | >85 | ResearchGate (2025) |
| Diethyl Itaconate | Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ChemicalBook |
| Monobutyl Itaconate | n-Butanol | Not Specified | 101 (reflux) | Not Specified | Not Specified | ~97 (monoester content) | US Patent 3,484,478 (1969) |
Table 2: Physical Properties of Itaconic Acid and its Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) | Reference |
| Itaconic Acid | C₅H₆O₄ | 130.10 | 268 (sublimes) | 1.632 | Not Applicable | PubChem |
| Dimethyl Itaconate | C₇H₁₀O₄ | 158.15 | 208 | 1.12 | 1.446 | Sigma-Aldrich |
| Diethyl Itaconate | C₉H₁₄O₄ | 186.21 | 228 | 1.047 | 1.443 | NIST WebBook |
| Di-n-butyl Itaconate | C₁₃H₂₂O₄ | 242.31 | 285 | 0.985 | 1.446 | Sigma-Aldrich |
| Di-n-propyl Itaconate | C₁₁H₁₈O₄ | 214.26 | 258 | 1.011 | 1.444 | Gelest |
Experimental Protocols: Synthesis of Dimethyl Itaconate (Based on Historical Methods)
The following protocol is a representative example of the synthesis of dimethyl itaconate as described in mid-20th-century literature, specifically adapted from the process outlined in US Patent 3,056,829.
Materials:
-
Itaconic acid
-
Methanol
-
Concentrated sulfuric acid (98%)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Sodium hydroxide (B78521) solution (e.g., 33%)
-
Sodium sulfate (B86663) solution (e.g., 33%)
-
Standard laboratory glassware for reflux, distillation, and separation.
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid, a molar excess of methanol (e.g., a 1:5 molar ratio of acid to alcohol), and a catalytic amount of concentrated sulfuric acid (e.g., 7.5% by weight of the itaconic acid). Add a small amount of hydroquinone to inhibit polymerization.
-
Reflux: Heat the reaction mixture to the reflux temperature of methanol (approximately 65°C) and maintain this temperature with stirring for about 10 hours.
-
Neutralization: After the esterification is complete, cool the reaction mixture. Carefully neutralize the sulfuric acid catalyst by adding a sodium hydroxide solution until the pH of the mixture is between 2.5 and 3.5. This pH range is critical to minimize the loss of the monoester as a salt while preventing the decomposition of the diester.
-
Methanol Recovery: Distill the neutralized reaction product under atmospheric pressure to recover the excess methanol. The temperature of the mixture should not exceed 80°C. Further methanol can be recovered by continuing the distillation under reduced pressure.
-
Washing: Wash the distillation residue with a sodium sulfate solution to remove any remaining salts. Separate the organic layer containing the methyl esters from the aqueous layer.
-
Vacuum Distillation: Purify the crude ester mixture by vacuum distillation to separate the dimethyl itaconate from the monomethyl itaconate and any residual non-volatile impurities. Collect the fraction corresponding to dimethyl itaconate.
Itaconic Acid and its Esters in Biological Systems and Drug Development
In recent years, itaconic acid has been identified as a crucial endogenous metabolite with significant immunomodulatory functions. This has opened up new avenues for the development of itaconic acid esters as therapeutic agents.
Itaconic acid is produced in mammalian immune cells, particularly macrophages, in response to inflammatory stimuli. It exerts its anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.
-
Nrf2 Pathway Activation: Itaconic acid and its derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. They achieve this by alkylating Keap1 (Kelch-like ECH-associated protein 1), which leads to the release and nuclear translocation of Nrf2. Nrf2 then promotes the transcription of antioxidant and anti-inflammatory genes.
-
ATF3 Upregulation: Itaconate can induce the expression of Activating Transcription Factor 3 (ATF3). ATF3, in turn, can suppress the expression of pro-inflammatory genes, contributing to the resolution of inflammation.
-
Inhibition of Succinate (B1194679) Dehydrogenase (SDH): Itaconate can inhibit the enzyme succinate dehydrogenase (complex II of the mitochondrial electron transport chain). This leads to an accumulation of succinate, which can have pro-inflammatory effects, but also modulates cellular metabolism and redox state.
The development of cell-permeable itaconic acid esters, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), has been a key strategy to harness the therapeutic potential of itaconic acid. These esters can more readily enter cells and then, in some cases, be hydrolyzed to release itaconic acid, thereby mimicking the effects of the endogenous metabolite. They are being investigated for their therapeutic potential in a range of inflammatory conditions, including autoimmune diseases, sepsis, and neuroinflammation.
Caption: Signaling pathways modulated by itaconic acid and its esters.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of itaconic acid esters.
Caption: General workflow for the synthesis and characterization of itaconic acid esters.
Caption: Workflow for evaluating the biological activity of itaconic acid esters.
Conclusion
From their serendipitous discovery in the 19th century to their current status as promising bio-based platform chemicals and potential therapeutics, itaconic acid and its esters have a rich and evolving history. The transition from inefficient chemical synthesis to sustainable biotechnological production has been a key enabler of their expanded use. For researchers and drug development professionals, a thorough understanding of the historical context, synthetic methodologies, and biological mechanisms of action of these compounds is essential. As research continues to uncover the multifaceted roles of itaconic acid and its derivatives in biological systems, their potential for application in medicine, materials science, and beyond is poised for significant growth.
Monomethyl itaconate solubility in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of monomethyl itaconate in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the existing qualitative and quantitative information and presents a detailed, standardized experimental protocol for researchers to determine solubility in their own laboratory settings.
Data Presentation: Solubility of this compound
The following table summarizes the available solubility data for this compound. It is important to note that much of the available information is qualitative or provides a range rather than precise values.
| Solvent | Formula | Type | Solubility (at ambient temperature, unless specified) | Data Type | Source |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (693.82 mM) | Quantitative | MedChemExpress[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 1 - 10 mg/mL | Qualitative Range | Cayman Chemical[2] |
| Ethanol | C₂H₅OH | Polar Protic | 1 - 10 mg/mL | Qualitative Range | Cayman Chemical[2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | - | Aqueous Buffer | 1 - 10 mg/mL | Qualitative Range | Cayman Chemical[2] |
| Methanol | CH₃OH | Polar Protic | Soluble | Qualitative | ChemicalBook[3] |
| Water & other organic solvents | H₂O | Polar Protic | Soluble | Qualitative | ChemBK[4] |
Note: The significant discrepancy in DMSO solubility values (1-10 mg/mL vs. 100 mg/mL) may be attributed to different experimental conditions, such as the use of sonication to enhance dissolution, as noted by MedChemExpress.[1] Researchers should consider these factors when preparing solutions.
Experimental Protocols: Determining Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a solid compound like this compound is the shake-flask method . This protocol outlines the steps to perform this experiment accurately.
Objective:
To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated spectrophotometric method)
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.
-
Pipette a precise volume of the chosen solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker. A typical temperature for initial screening is 25 °C.
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The time required may vary depending on the compound and solvent.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same controlled temperature for a short period to allow larger particles to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC) to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L).
-
Always report the temperature at which the solubility was determined.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of equilibrium solubility using the shake-flask method.
References
Spectroscopic Analysis of Monomethyl Itaconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl itaconate, a derivative of the Krebs cycle intermediate itaconic acid, is a molecule of significant interest in metabolic research and drug development. Its role in immunomodulation and cellular metabolism necessitates robust analytical methods for its characterization and quantification. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections detail the spectral data, experimental protocols, and a generalized workflow for the spectroscopic analysis of this key metabolite.
Spectroscopic Data
The structural elucidation of this compound is readily achieved through the complementary techniques of ¹H NMR, ¹³C NMR, and IR spectroscopy. Each technique provides unique insights into the molecular framework, confirming the presence of key functional groups and the connectivity of the carbon skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz |
| 10.53 | Singlet | 1H | -COOH | - |
| 6.47 | Singlet | 1H | =CH₂ (a) | - |
| 5.84 | Singlet | 1H | =CH₂ (b) | - |
| 3.71 | Singlet | 3H | -OCH₃ | - |
| 3.36 | Singlet | 2H | -CH₂- | - |
Data sourced from publicly available spectra. Chemical shifts and coupling constants are approximate and may vary slightly based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| 177.5 | -COOH |
| 171.2 | -COOCH₃ |
| 135.8 | =C< |
| 128.7 | =CH₂ |
| 52.3 | -OCH₃ |
| 38.4 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of carboxylic acid, ester, and alkene functionalities.
Table 3: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3400-2400 | Broad | O-H | Stretching (Carboxylic Acid) |
| ~1720 | Strong | C=O | Stretching (Carboxylic Acid) |
| ~1700 | Strong | C=O | Stretching (Ester) |
| ~1650 | Medium | C=C | Stretching (Alkene) |
| ~1250 | Strong | C-O | Stretching (Ester) |
| ~1150 | Strong | C-O | Stretching (Carboxylic Acid) |
Note: The listed wavenumbers are approximate and characteristic for the respective functional groups. The broadness of the O-H stretch is due to hydrogen bonding.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of pure this compound solid.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range that encompasses all proton signals (e.g., -1 to 12 ppm).
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
3. ¹³C NMR Acquisition:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that encompasses all carbon signals (e.g., 0 to 200 ppm).
-
Processing: Apply a Fourier transform to the FID, phase correct the spectrum, and calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
1. Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
2. Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: With the clean, empty ATR crystal, run a background scan to measure the spectrum of the ambient environment (e.g., air, CO₂). This will be subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample acquisition to final data interpretation.
Caption: A flowchart illustrating the key stages in the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Thermal Properties of Monomethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermal properties of monomethyl itaconate. The information is curated for professionals in research and development who require a detailed understanding of the material's behavior under varying thermal conditions. This document presents quantitative data, detailed experimental protocols for thermal analysis, and visual workflows to facilitate comprehension.
Core Thermal Properties
This compound is a dicarboxylic acid monoester that serves as an important monomer in polymer synthesis and has applications in various fields, including the development of drug delivery systems.[1][2] A thorough understanding of its thermal properties is crucial for its processing, storage, and application.
Quantitative Data Summary
| Thermal Property | Value | Source(s) |
| Melting Point | 72 °C | [3][4][5] |
| 68.0 to 73.0 °C | [3] | |
| Boiling Point | 149 °C at 10 mmHg | [3][4] |
| Decomposition Temperature (from TGA) | Data not available | |
| Heat of Fusion (from DSC) | Data not available | |
| Specific Heat Capacity | Data not available | |
| Thermal Conductivity | Data not available |
Experimental Protocols
Detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below. These protocols are general procedures for the analysis of organic solids and can be adapted for the specific analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature above the expected decomposition range (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of the major weight loss step is typically reported as the decomposition temperature.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and heat of fusion of this compound.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 100 °C).
-
Cool the sample back to the initial temperature at a controlled rate.
-
A second heating scan is often performed to analyze the thermal history of the sample.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to this compound.
Caption: Synthesis Workflow for this compound
Caption: Thermal Analysis Workflow
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound 7338-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. This compound 7338-27-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Monomethyl Itaconate: A Technical Guide to its Anti-inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monomethyl itaconate (MMI), a derivative of the endogenous metabolite itaconate, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides an in-depth exploration of the core mechanisms underlying MMI's anti-inflammatory properties. By targeting key signaling pathways, MMI effectively dampens inflammatory responses, primarily through the activation of the Nrf2 antioxidant response and the inhibition of the NLRP3 inflammasome. This document consolidates current scientific understanding, presents quantitative data on the effects of itaconate derivatives, and provides detailed experimental protocols to facilitate further research and development in this promising area.
Core Anti-inflammatory Mechanisms of this compound
The anti-inflammatory effects of this compound are multifaceted, stemming from its ability to modulate critical intracellular signaling pathways. While research on MMI is ongoing, its mechanisms are largely understood through the extensive studies of itaconate and its other cell-permeable derivatives, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI).
Activation of the Nrf2 Antioxidant Pathway
A primary mechanism of MMI's action is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1][2][3]
-
Alkylation of Keap1: Itaconate and its derivatives are electrophilic molecules that can directly interact with and modify proteins.[1] They alkylate specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[4] This modification disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[1]
-
Nrf2 Nuclear Translocation and Gene Transcription: Once stabilized, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcription of a suite of cytoprotective and anti-inflammatory genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5][6] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress, a key driver of inflammation.[6]
Inhibition of the NLRP3 Inflammasome
MMI and related compounds effectively suppress the activation of the NLRP3 inflammasome, a multiprotein complex crucial for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9] This inhibition occurs at both the priming and activation stages.[7]
-
Inhibition of Priming (Signal 1): The priming of the NLRP3 inflammasome, typically triggered by stimuli like lipopolysaccharide (LPS), involves the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. Itaconate derivatives have been shown to reduce the expression of these key components.[7][10]
-
Inhibition of Activation (Signal 2): The activation step, induced by a variety of stimuli including nigericin (B1684572) and ATP, leads to the assembly of the inflammasome complex.[7] Itaconate derivatives directly inhibit this assembly, thereby preventing the activation of caspase-1.[8] This, in turn, blocks the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms, significantly reducing the inflammatory response.[7][8]
Modulation of STAT3 Signaling
While less explored for MMI specifically, the itaconate derivative 4-octyl itaconate (4-OI) has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[11][12] The JAK/STAT pathway is a critical signaling cascade in immunity, and its dysregulation is implicated in numerous inflammatory diseases.[13] By inactivating STAT3, 4-OI can suppress the expression of pro-inflammatory genes, suggesting another potential avenue through which MMI may exert its anti-inflammatory effects.[11][12]
Quantitative Data on the Anti-inflammatory Effects of Itaconate Derivatives
The following tables summarize quantitative data from studies on itaconate derivatives, which are expected to have similar effects to MMI. This data is primarily from in vitro studies using murine bone marrow-derived macrophages (BMDMs).
Table 1: Effect of Itaconate Derivatives on Cytokine Production
| Compound | Cell Type | Stimulus | Concentration | Effect on IL-1β | Effect on IL-6 | Effect on TNF-α | Reference |
| Dimethyl Itaconate (DI) | BMDMs | LPS + ATP | 0.25 mM | ↓ | Not Reported | Not Reported | [10] |
| Dimethyl Itaconate (DI) | BMDMs | LPS | Not Specified | ↓ | ↓ | No significant effect | [14] |
| 4-Octyl Itaconate (4-OI) | BMDMs | Pam3CSK4 | 200 µM | Not Reported | Not Reported | Not Reported | [15] |
| Itaconate | RAW264.7 cells | LPS | 10 mM | Not Reported | ↓ | ↓ | [16] |
| Dimethyl Fumarate (DMF) | Human Monocytes | LPS | Not Specified | ↓ | ↓ | ↓ | [17] |
Note: "↓" indicates a decrease in cytokine production.
Table 2: IC50 Values of Nrf2 Activators for IL-1β Secretion
| Compound | Cell Type | IC50 (µM) | Reference |
| Dimethyl Fumarate (DMF) | BMDCs | 40 | [5] |
| 4-Octyl Itaconate (4-OI) | BMDCs | 320 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of compounds like this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a general method for assessing the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.
3.1.1. Cell Culture and Differentiation
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) are a commonly used primary cell model.[8]
-
Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Lyse red blood cells using a lysis buffer.
-
Culture the remaining cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) to promote differentiation into macrophages.
-
Incubate at 37°C in a 5% CO2 incubator for 5-7 days, replacing the medium as needed.[8]
-
3.1.2. Treatment and Stimulation
-
Seed the differentiated BMDMs into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well).
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[7]
-
Incubate for a further period (e.g., 4-24 hours).
3.1.3. Measurement of Inflammatory Markers
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using commercial ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes. Normalize the expression to a housekeeping gene (e.g., GAPDH).
NLRP3 Inflammasome Activation Assay
This protocol details the steps to investigate the inhibitory effect of a compound on NLRP3 inflammasome activation.[7][9]
3.2.1. Cell Priming and Treatment
-
Use differentiated THP-1 human monocytic cells or primary BMDMs.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS for 3 hours at 37°C.[7] This upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Add the desired concentrations of this compound to the primed cells and incubate for 1 hour at 37°C.[7]
3.2.2. Inflammasome Activation
-
Activation (Signal 2): Add an NLRP3 activator, such as 10 µM nigericin or 5 mM ATP, to the cells.[7][9]
-
Incubate for 1 hour at 37°C.
3.2.3. Assessment of Inflammasome Activation
-
IL-1β Measurement: Collect the supernatant and measure the concentration of mature IL-1β by ELISA.
-
Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates or supernatant using a commercially available fluorometric or colorimetric assay kit.
-
Western Blotting: Analyze cell lysates and supernatants by Western blotting to detect cleaved caspase-1 (p20 subunit) and mature IL-1β.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Core anti-inflammatory mechanisms of this compound.
Experimental Workflows
Caption: Experimental workflows for assessing MMI's anti-inflammatory activity.
Conclusion and Future Directions
This compound demonstrates significant promise as a therapeutic agent for inflammatory diseases. Its ability to concurrently activate the Nrf2 antioxidant pathway and inhibit the NLRP3 inflammasome provides a powerful, dual-pronged approach to mitigating inflammation. The information presented in this technical guide offers a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of MMI.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics of MMI: Elucidating the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of MMI is crucial for its clinical translation.
-
In Vivo Efficacy: Evaluating the efficacy of MMI in various preclinical models of inflammatory diseases will be essential to validate its therapeutic potential.
-
Targeted Delivery: Developing strategies for the targeted delivery of MMI to sites of inflammation could enhance its efficacy and minimize potential off-target effects.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in human patients.
By continuing to explore the intricate mechanisms of MMI and its derivatives, the scientific community can pave the way for novel and effective treatments for a wide range of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Septicemia | Dimethyl Itaconate Alleviates the Inflammatory Responses of Macrophages in Sepsis | springermedicine.com [springermedicine.com]
- 3. Dimethyl itaconate inhibits LPS-induced microglia inflammation and inflammasome-mediated pyroptosis via inducing autophagy and regulating the Nrf-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 10. Dimethyl itaconate alleviates the pyroptosis of macrophages through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Octyl itaconate attenuates LPS-induced acute kidney injury by activating Nrf2 and inhibiting STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Octyl itaconate attenuates LPS-induced acute kidney injury by activating Nrf2 and inhibiting STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Itaconate to treat acute lung injury: recent advances and insights from preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Itaconate in Immunometabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of immunometabolism has identified itaconate, a metabolite derived from the Krebs cycle, as a critical regulator of immune responses. Produced in high concentrations by activated macrophages, itaconate and its derivatives modulate inflammatory signaling and cellular metabolism. This technical guide focuses on the role of monomethyl itaconate (MMI), a cell-permeable ester of itaconate, in immunometabolism. While research has extensively covered itaconate and other derivatives like dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), specific data on MMI is less abundant. This guide synthesizes the available information, using the closely related analog 4-monoethyl itaconate (4EI) as a proxy where necessary, to provide a comprehensive overview of its mechanisms of action, quantitative effects on immune cells, and detailed experimental protocols for its study.
Introduction to Itaconate and its Esters in Immunology
Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), macrophages undergo significant metabolic reprogramming. A key event is the upregulation of the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), which diverts cis-aconitate from the Krebs cycle to produce itaconate.[1][2] Itaconate has emerged as a crucial immunomodulatory metabolite with both anti-inflammatory and antimicrobial properties.[3]
Due to the charged nature of itaconate, which limits its cell permeability, researchers have synthesized various ester derivatives to facilitate its entry into cells for experimental studies. These include dimethyl itaconate (DMI), 4-octyl itaconate (4-OI), and this compound (MMI) or its close analog, 4-monoethyl itaconate (4EI).[4][5] These derivatives differ in their electrophilicity and their ability to be hydrolyzed to intracellular itaconate, leading to distinct immunological effects.[1][4] This guide will focus on the known and inferred roles of this compound in the complex interplay between metabolism and immunity.
Mechanisms of Action
This compound, like other itaconate derivatives, is thought to exert its effects through several key mechanisms, primarily revolving around its electrophilic nature and its structural similarity to other metabolic intermediates.
Modulation of Electrophilic Stress and Nrf2 Activation
Itaconate and its more electrophilic derivatives, such as DMI and 4-OI, are known to activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) by alkylating cysteine residues on its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6][7] This leads to the transcription of antioxidant and anti-inflammatory genes.[6] However, studies on 4-monoethyl itaconate (4EI) suggest that it is a weak inducer of the electrophilic stress response.[1][4] Unlike DMI and 4OI, 4EI does not significantly induce the expression of Nrf2 target genes like Nqo1 and Hmox1 in resting or activated macrophages.[4] This suggests that the immunomodulatory effects of MMI may be largely independent of Nrf2 activation.
Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
Itaconate is a competitive inhibitor of the Krebs cycle enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II.[8] This inhibition leads to the accumulation of succinate, a pro-inflammatory signal. However, studies have shown that for esterified derivatives to inhibit SDH, they must first be hydrolyzed to itaconate. Research indicates that 4EI is not significantly converted to intracellular itaconate, and consequently, does not lead to succinate accumulation.[4] This implies that MMI is unlikely to exert its primary effects through SDH inhibition.
Modulation of Inflammasome Activation and Cytokine Signaling
While MMI (as 4EI) shows minimal impact on the production of pro-inflammatory cytokines like IL-6 and pro-IL-1β at the transcriptional level, it has been observed to inhibit the secretion of mature IL-1β.[4] This suggests a mechanism of action that targets the inflammasome, a multiprotein complex responsible for the cleavage and release of mature IL-1β. The precise mechanism by which MMI achieves this is not yet fully elucidated but is independent of SDH inhibition.[4] Furthermore, itaconate and its derivatives can modulate other signaling pathways, such as the type I interferon (IFN) response, although the effects of MMI on this pathway are less clear compared to other derivatives.[1]
Quantitative Data on the Effects of Monoethyl Itaconate
The following tables summarize the quantitative effects of 4-monoethyl itaconate (4EI) on macrophage function, serving as the best available proxy for this compound. Data is derived from studies on bone marrow-derived macrophages (BMDMs).
Table 1: Effect of 4-Monoethyl Itaconate on Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | 4EI Concentration | Incubation Time | Effect | Reference |
| IL-6 | 10 mM | 12 hours | No significant inhibition | [4] |
| IL-10 | 10 mM | 12 hours | Modest reduction | [4] |
| pro-IL-1β | 10 mM | 3 and 12 hours | No significant effect | [4] |
| Mature IL-1β | 10 mM | 3 and 12 hours | Inhibition of secretion | [4] |
Table 2: Effect of 4-Monoethyl Itaconate on Nrf2 Activation in Macrophages
| Nrf2 Target Gene | 4EI Concentration | Incubation Time | Stimulation | Effect on Expression | Reference |
| Nqo1 | 10 mM | 6 hours | Resting | No significant induction | [4] |
| Hmox1 | 10 mM | 6 hours | Resting | No significant induction | [4] |
| Nqo1 | 10 mM | 6 hours | LPS-activated | No significant induction | [4] |
| Hmox1 | 10 mM | 6 hours | LPS-activated | No significant induction | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on immunometabolism.
Measurement of Intracellular this compound by LC-MS/MS
This protocol is adapted for the quantification of itaconate and its esters in macrophage cell lysates.
Objective: To quantify the intracellular concentration of this compound.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
This compound (MMI) standard
-
Lipopolysaccharide (LPS)
-
Ice-cold PBS
-
80% Methanol (B129727) (LC-MS grade)
-
Internal standard (e.g., ¹³C₅-itaconate)
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)
Procedure:
-
Cell Culture and Treatment:
-
Plate BMDMs at a density of 1 x 10⁶ cells/well in a 6-well plate and allow to adhere overnight.
-
Treat cells with desired concentrations of MMI for various time points (e.g., 3 and 12 hours). Include vehicle-treated controls.
-
For activated conditions, add LPS (100 ng/mL) for the final 6 hours of MMI treatment.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in 100 µL of 50% methanol.
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Separate the metabolites using a gradient elution on the C18 column.
-
Detect and quantify MMI using multiple reaction monitoring (MRM) in negative ion mode.
-
Generate a standard curve using known concentrations of MMI to quantify the absolute concentration in the samples.
-
Western Blot Analysis of Nrf2 Activation
Objective: To assess the effect of MMI on the nuclear translocation of Nrf2.
Materials:
-
Treated BMDMs (as in 4.1)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Nuclear and Cytoplasmic Fractionation:
-
Following treatment, wash cells with ice-cold PBS and scrape into a hypotonic buffer.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each fraction by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize Nrf2 levels in the nuclear fraction to the Lamin B loading control.
-
Seahorse XF Analysis of Mitochondrial Respiration
Objective: To measure the effect of MMI on the oxygen consumption rate (OCR) of macrophages.
Materials:
-
Seahorse XF Analyzer and microplates
-
Treated BMDMs
-
Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine
-
Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Plating and Treatment:
-
Plate BMDMs in a Seahorse XF microplate and allow them to adhere.
-
Treat with MMI for the desired duration.
-
-
Seahorse Assay:
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.
-
-
Data Analysis:
-
Analyze the OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Conclusion
This compound represents an intriguing derivative of the immunometabolite itaconate. The available evidence, primarily from its close analog 4-monoethyl itaconate, suggests that its immunomodulatory effects are distinct from more electrophilic derivatives like DMI and 4-OI. MMI appears to be a weak activator of the Nrf2 pathway and does not significantly inhibit SDH due to limited intracellular conversion to itaconate. Its primary anti-inflammatory action may lie in the post-transcriptional regulation of IL-1β, likely through modulation of the NLRP3 inflammasome.
For researchers and drug development professionals, MMI and its analogs offer a potential therapeutic avenue that may circumvent some of the broader effects of more reactive itaconate derivatives. Further research is warranted to elucidate the precise molecular targets of MMI and to quantify its dose-dependent effects on a wider range of immune cell functions. The protocols and data presented in this guide provide a foundational framework for such investigations.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. The Immunomodulatory Potential of the Metabolite Itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 8. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Itaconate: A Versatile Precursor for Advanced Specialty Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl itaconate (MMI), a derivative of the bio-based platform chemical itaconic acid, is emerging as a highly versatile monomer for the synthesis of a wide array of specialty polymers.[1] Produced through the fermentation of biomass, itaconic acid and its esters represent a sustainable alternative to petroleum-derived monomers.[1][2] MMI, with its unique combination of a polymerizable vinyl group and a reactive carboxylic acid moiety, offers a gateway to functional polymers with tunable properties, making them prime candidates for advanced applications, particularly in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of this compound as a polymer precursor, detailing its synthesis, polymerization characteristics, and the properties of the resulting polymers, with a special focus on their applications in drug delivery and immunomodulation.
Synthesis and Polymerization of this compound
The journey from bio-based feedstock to functional polymer involves the synthesis of the MMI monomer followed by its polymerization.
Synthesis of this compound
This compound can be synthesized from itaconic acid through esterification with methanol (B129727). Several methods have been reported, with a common approach involving the reaction of itaconic acid with methanol in the presence of an acid catalyst.
Polymerization of this compound
Poly(this compound) (PMMI) can be synthesized through various polymerization techniques, with free radical polymerization being a common method. Both bulk and solution polymerization have been employed.
Properties of this compound-Based Polymers
The properties of polymers derived from this compound can be tailored by controlling the polymer architecture (linear, branched), copolymer composition, and post-polymerization modifications.
Physical and Thermal Properties
The physical and thermal properties of MMI-based polymers are crucial for their application. Key parameters include molecular weight, glass transition temperature (Tg), and melting temperature (Tm).
| Polymer/Copolymer | Monomer Ratio | Molecular Weight (Mn) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Intrinsic Viscosity ([η]) (dL/g) |
| Poly(this compound) (PMMI) | - | - | - | - | 0.78 (in DMSO at 25°C)[3] |
| PMMI with branched molecules | - | - | - | Lower than parent PMMI[4] | 2.53 - 3.39 (in DMSO at 25°C)[3] |
| Poly(di-n-butyl itaconate-co-styrene) | Varied | 12,300 g/mol | 1.37 | Depressed relative to polystyrene[5] | - |
| Poly(n-hexyl itaconate-co-styrene) | Varied | 40,000 - 62,000 g/mol | 1.64 - 1.85 | - | Decreases with increasing itaconate content[6] |
| Poly(n-octyl itaconate-co-styrene) | Varied | 40,000 - 62,000 g/mol | 1.64 - 1.85 | - | Decreases with increasing itaconate content[6] |
Note: Data is compiled from various sources and experimental conditions may vary.
Solubility
The solubility of PMMI and its derivatives is highly dependent on their chemical structure, particularly the presence of hydrophilic or hydrophobic groups.
| Polymer | Water | Methanol | Dimethyl Sulfoxide (DMSO) |
| Poly(this compound) (PMMI) | Soluble[3] | Soluble | Soluble[4] |
| PMMI with hydrophobic branched molecules | Insoluble[3] | - | Soluble[3] |
| PMMI with hydrophilic branched molecules | Soluble[3] | - | Soluble[3] |
Experimental Protocols
Synthesis of Poly(this compound) (PMMI)
This protocol describes the bulk polymerization of this compound using a free radical initiator.
Materials:
-
This compound (MMI)
-
Benzoyl peroxide (initiator)
-
Methanol
-
Dimethyl ether
-
Nitrogen gas
-
Round bottom reactor flask with septum
-
Heating bath
-
Stirring apparatus
Procedure:
-
Add 14.2 g of this compound to a round bottom reactor flask.
-
Seal the reactor with a septum and place it in a heating bath at 74 °C until the monomer melts.
-
Once melted, add 0.1221 g of benzoyl peroxide to the flask.
-
Purge the reactor with nitrogen gas.
-
Increase the bath temperature to 80 °C and maintain the reaction for 12 hours with stirring.
-
After 12 hours, dissolve the resulting solid polymer in methanol.
-
Precipitate the polymer by adding the methanol solution to dimethyl ether.
-
Collect the precipitated poly(this compound) and dry under vacuum.[7]
Characterization of PMMI
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of the monomer and the resulting polymer.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is employed to identify the characteristic functional groups in the monomer and polymer, such as the ester carbonyl and carboxylic acid groups.[4]
Size Exclusion Chromatography (SEC):
-
SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
Differential Scanning Calorimetry (DSC):
-
DSC is utilized to measure the glass transition temperature (Tg) and other thermal transitions of the polymers.[8]
Applications in Drug Development
The unique properties of MMI-based polymers make them highly attractive for applications in drug delivery and for modulating immune responses.
pH-Responsive Drug Delivery
The carboxylic acid groups in PMMI and its copolymers can be ionized at different pH values, leading to changes in polymer conformation and swelling. This property is exploited for the development of pH-sensitive hydrogels for controlled drug release.[9]
Immunomodulatory Applications
Itaconate and its derivatives have been shown to possess significant immunomodulatory properties, particularly in regulating macrophage function.[2][7] Polymers that can release itaconate upon degradation can therefore be used to modulate the immune response in various disease contexts.
Itaconate exerts its effects through multiple mechanisms, a key one being the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), a component of the mitochondrial electron transport chain and the Krebs cycle.[10][11]
Another important pathway involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of antioxidant genes.[12][13]
Conclusion
This compound stands out as a promising, bio-based building block for the creation of advanced specialty polymers. Its inherent functionality allows for the development of materials with tailored properties, opening up new avenues for innovation in drug delivery, regenerative medicine, and immunomodulatory therapies. The ability to precisely control the chemical composition and architecture of MMI-based polymers will undoubtedly lead to the development of next-generation materials that can address pressing challenges in the biomedical field. Further research into the structure-property relationships and in vivo performance of these polymers will be crucial in translating their potential from the laboratory to clinical applications.
References
- 1. Macrophage immunomodulation through new polymers that recapitulate functional effects of itaconate as a power house of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Research progress of itaconate on the regulation of macrophage inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
The Versatile Vinyl Group: A Technical Guide to the Reactivity of Monomethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl itaconate (MMI), a derivative of the bio-based platform chemical itaconic acid, is a molecule of significant interest in polymer chemistry and drug development. Its unique structure, featuring a vinyl group activated by two carboxyl functionalities, one of which is esterified, imparts a versatile reactivity that allows for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the vinyl group in MMI, focusing on key reaction classes: polymerization, Michael addition, and Diels-Alder reactions. The content herein is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the unique chemical properties of MMI in material science and therapeutic applications.
Polymerization of this compound
The vinyl group of MMI readily participates in polymerization reactions, offering a pathway to a variety of functional polymers. Both free radical and controlled radical polymerization techniques have been employed to synthesize poly(this compound) (PMMI) and its copolymers.
Free Radical Polymerization
Free radical polymerization is a common method for polymerizing MMI. The reaction is typically initiated by thermal or photochemical decomposition of a radical initiator.
Experimental Protocol: Free Radical Polymerization of this compound
Materials:
-
This compound (MMI)
-
Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)
-
Anhydrous solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), 1,4-dioxane)
-
Precipitating solvent (e.g., methanol, diethyl ether)
Procedure:
-
MMI and AIBN are dissolved in the chosen anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.
-
The solution is purged with nitrogen for a sufficient time to remove dissolved oxygen, which can inhibit the polymerization.
-
The reaction vessel is then placed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a specified time (e.g., 24 hours).
-
The reaction is terminated by cooling the vessel in an ice bath.
-
The resulting polymer is isolated by precipitation in a non-solvent, followed by filtration.
-
The polymer is washed with the precipitating solvent and dried under vacuum to a constant weight.[1]
Characterization:
-
The molecular weight and polydispersity index (PDI) of the polymer are determined by size-exclusion chromatography (SEC).
-
The chemical structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Table 1: Quantitative Data for Free Radical Polymerization of MMI
| Initiator | Solvent | Temperature (°C) | Time (h) | Monomer:Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| AIBN | DMSO | 60 | 24 | 200:0.54 (mol/mol) | - | 8.75 x 10⁴ | - | [1] |
| AIBN | Bulk | 80 | - | 100:0.3 (wt%) | - | 1.30 x 10⁵ | - | [2] |
Note: '-' indicates data not specified in the cited source.
Logical Relationship: Free Radical Polymerization
Caption: Free radical polymerization of MMI.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This technique utilizes a RAFT agent to mediate the polymerization process.
Experimental Protocol: RAFT Polymerization of Itaconate Esters
Materials:
-
Itaconate ester (e.g., MMI, di-n-butyl itaconate)
-
RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane) or bulk conditions
-
Precipitating solvent (e.g., methanol)
Procedure:
-
The itaconate monomer, RAFT agent, and initiator are dissolved in the solvent (if not in bulk) in a reaction tube.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen.
-
The sealed tube is placed in a thermostated oil bath at a specific temperature (e.g., 60 °C) to initiate polymerization.
-
Samples may be taken at timed intervals to monitor monomer conversion and molecular weight evolution.
-
The polymerization is quenched by cooling and exposing the mixture to air.
-
The polymer is purified by precipitation in a suitable non-solvent.[3][4]
Table 2: Quantitative Data for RAFT Polymerization of Itaconate Derivatives
| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Di-n-butyl itaconate | CPDB | AIBN | 1,4-dioxane | 60 | 24 | 95 | 28,800 | 1.15 | [3] |
| N-phenylitaconimide | CPDB | AIBN | 1,4-dioxane | 60 | 24 | 98 | 31,100 | 1.18 | [3] |
Note: CPDB = 2-cyano-2-propyl benzodithioate.
Experimental Workflow: RAFT Polymerization
Caption: Workflow for RAFT polymerization.
Michael Addition Reactions
The electron-withdrawing nature of the carboxyl and ester groups makes the vinyl group of MMI an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles.
Thia-Michael Addition
Thiols are effective nucleophiles for Michael addition to MMI, forming stable carbon-sulfur bonds. This reaction is often catalyzed by a base or a Lewis acid.
Experimental Protocol: Thia-Michael Addition to an Unsaturated Carbonyl
Materials:
-
This compound (or other α,β-unsaturated carbonyl compound)
-
Thiol (e.g., thiophenol, benzylthiol)
-
Catalyst (e.g., triethylamine, ferric chloride)
-
Solvent (or solvent-free conditions)
Procedure:
-
The α,β-unsaturated carbonyl compound and the thiol are mixed, either neat or in a suitable solvent.
-
The catalyst is added to the mixture.
-
The reaction is stirred at a specified temperature (e.g., room temperature) for a duration ranging from minutes to hours.
-
Reaction progress can be monitored by TLC or NMR spectroscopy.
-
Upon completion, the product is isolated by removing the solvent and purifying the residue, for example, by column chromatography.[5][6]
Table 3: Quantitative Data for Thia-Michael Addition
| Michael Acceptor | Thiol | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| Methyl vinyl ketone | Thiophenol | None | neat | 30°C | 30 min | 93 | [7] |
| α,β-unsaturated carbonyl | Thiol | FeCl₃ | - | RT | 5-20 min | good | [6] |
Note: Data for MMI was not explicitly found, so a general protocol and related data are provided.
Aza-Michael Addition
Primary and secondary amines can also add to the vinyl group of MMI. With primary amines, the initial Michael adduct can undergo a subsequent intramolecular cyclization to form a pyrrolidone ring.[8]
Experimental Protocol: Aza-Michael Addition of Diethylamine to Poly(1,8-octylene itaconate)
Materials:
-
Poly(1,8-octylene itaconate) (POI)
-
Diethylamine (DEA)
-
Catalyst (optional, e.g., I₂ on Al₂O₃)
-
CDCl₃ (for NMR analysis)
Procedure:
-
POI and DEA are combined at room temperature.
-
If a catalyst is used, it is added to the mixture.
-
The reaction progress is monitored by taking aliquots at various time points (e.g., 0.5, 1, 2, 4, 6, 24 hours).
-
The aliquots are analyzed by ¹H-NMR spectroscopy to determine the extent of the addition reaction.[9]
Reaction Pathway: Michael Addition
Caption: General scheme for Michael addition to MMI.
Diels-Alder Reaction
The vinyl group in itaconic anhydride (B1165640) and its esters can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, such as furans. This reaction is a powerful tool for creating complex cyclic structures from bio-based starting materials.
Experimental Protocol: Diels-Alder Reaction of Itaconic Anhydride and Furfuryl Alcohol
Materials:
-
Itaconic anhydride (IA)
-
Furfuryl alcohol (FA)
-
Solvent (optional, can be run neat)
Procedure:
-
Itaconic anhydride and furfuryl alcohol are mixed, often in the absence of a solvent.
-
The reaction can proceed at ambient temperature.
-
The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of reactant signals and the appearance of product signals.
-
The Diels-Alder adduct may precipitate from the reaction mixture and can be isolated by filtration.[1][10]
Table 4: Diels-Alder Reaction of Itaconic Anhydride
| Diene | Dienophile | Conditions | Product | Yield | Reference |
| Furfuryl Alcohol | Itaconic Anhydride | Neat, ambient temp. | Single DA adduct | High | [1][10] |
| Furan | Itaconic Anhydride | 20 eq. furan, ambient temp. | DA adducts (equilibrium) | - | [10] |
Note: '-' indicates data not specified in the cited source.
Reaction Pathway: Diels-Alder Cycloaddition
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Precision synthesis of bio-based acrylic thermoplastic elastomer by RAFT polymerization of itaconic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. hereon.de [hereon.de]
- 8. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina [frontiersin.org]
- 10. Diels-Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Shelf Life of Monomethyl Itaconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl itaconate (MMI), an ester derivative of the immunomodulatory metabolite itaconic acid, is a molecule of significant interest in drug development and polymer chemistry. Understanding its stability and shelf life is critical for ensuring the integrity of experimental results and the quality of resulting products. This technical guide provides an in-depth overview of the storage, stability, and potential degradation pathways of this compound. It includes recommended storage conditions, a discussion of factors influencing its stability, and detailed experimental protocols for assessing its degradation.
Introduction
This compound (β-Methyl itaconate) is a derivative of itaconic acid, a metabolite produced in macrophages that has demonstrated anti-inflammatory and antimicrobial properties. MMI is utilized in the synthesis of pH-sensitive hydrogels for drug delivery and as a reagent in various chemical syntheses. Given its reactive nature, containing both a carboxylic acid and an α,β-unsaturated ester, its stability under various storage conditions is a key consideration for its practical application.
Recommended Storage and Handling
Proper storage is essential to maintain the purity and stability of this compound. The following conditions are recommended based on available supplier data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container. |
| Solid (Powder) | 4°C | Up to 2 years | Protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Use anhydrous solvent and store under inert gas if possible. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Prone to faster degradation in solution at higher temperatures. |
Note: It is crucial to handle this compound in a dry environment as it is susceptible to hydrolysis. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.
Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound can be affected by several environmental factors, including temperature, moisture, pH, and light.
Thermal Degradation
Hydrolytic Degradation
The ester linkage in this compound is susceptible to hydrolysis, which would yield itaconic acid and methanol. The rate of hydrolysis is expected to be significantly influenced by pH, with faster degradation under both acidic and basic conditions. The presence of moisture during storage is a primary risk factor for hydrolytic degradation.
Photodegradation
The α,β-unsaturated system in this compound can absorb UV light, potentially leading to photodegradation. Possible reactions include isomerization of the double bond and polymerization. To mitigate this, it is recommended to store this compound in amber vials or otherwise protected from light.
pH-Dependent Stability
The stability of this compound in solution is highly dependent on pH. The carboxylic acid group has a pKa similar to that of itaconic acid (pKa1 ≈ 3.85, pKa2 ≈ 5.45), influencing its ionization state in solution. Extreme pH values can catalyze the hydrolysis of the ester group.
Potential Degradation Products
Based on the structure of this compound, the following are potential degradation products under various stress conditions:
-
Itaconic Acid and Methanol: Resulting from hydrolysis of the ester bond.
-
Citraconic Acid Monomethyl Ester and Mesaconic Acid Monomethyl Ester: Isomers that could form via light or heat-induced double bond migration.
-
Polymers/Oligomers: Resulting from self-polymerization, which can be initiated by heat, light, or radical species.
Quantitative Stability Data (Illustrative)
While specific experimental data on the degradation kinetics of this compound is limited, the following table provides an illustrative example of what a stability study might reveal. These values are hypothetical and intended to guide researchers in designing their own stability assessments.
Table 2: Illustrative Degradation of this compound (Solid) After 6 Months
| Storage Condition | Purity (%) | Major Degradant(s) | Notes |
| -20°C, sealed, dark | >99 | Not detectable | Optimal long-term storage condition. |
| 4°C, sealed, dark | 98.5 | Itaconic Acid | Minor hydrolysis may occur. |
| 25°C / 60% RH, sealed, dark | 92.0 | Itaconic Acid | Significant hydrolysis and potential oligomerization. |
| 40°C / 75% RH, sealed, dark (Accelerated) | 85.0 | Itaconic Acid, Oligomers | Simulates long-term degradation at room temperature. |
| 25°C, exposed to ambient light and humidity | <90 | Itaconic Acid, Isomers, Oligomers | Demonstrates sensitivity to light and moisture. |
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the purity of this compound and quantifying its degradation products. A High-Performance Liquid Chromatography (HPLC) method is well-suited for this purpose.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.
Forced Degradation Study Protocol
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve MMI in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve MMI in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve MMI in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid MMI to 80°C for 48 hours.
-
Photodegradation: Expose a solution of MMI (in a photostable solvent like acetonitrile) to a UV lamp (e.g., 254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. The chromatograms should be evaluated for the appearance of new peaks, which correspond to degradation products. Peak purity analysis using a PDA detector can confirm that the main MMI peak is free from co-eluting degradants.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under stress conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of this compound.
Conclusion
This compound is a valuable research chemical that requires careful handling and storage to ensure its stability. The primary degradation pathways are likely hydrolysis of the ester group and reactions involving the carbon-carbon double bond, influenced by temperature, moisture, pH, and light. For critical applications, it is imperative to perform stability studies using a validated stability-indicating analytical method to establish an appropriate shelf life and ensure the quality of the material. The protocols and information provided in this guide serve as a comprehensive resource for researchers and professionals working with this compound.
Methodological & Application
Application Notes and Protocols for Free Radical Polymerization of Monomethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl itaconate (MMI) is a derivative of itaconic acid, a bio-renewable dicarboxylic acid. Its polymer, poly(this compound) (PMMI), is a versatile platform for the development of novel materials in various fields, including drug delivery, biomaterials, and specialty coatings. The presence of a carboxylic acid group in each repeating unit of PMMI allows for further functionalization, making it an attractive candidate for creating polymers with tailored properties. This document provides detailed protocols for the free radical polymerization of MMI and summarizes key characterization data.
Data Presentation
The following tables summarize quantitative data obtained from the free radical polymerization of monoalkyl itaconates. It is important to note that literature values for the free radical polymerization of this compound can be varied, and the data presented here are representative examples.
| Initiator | Monomer | Polymerization Type | Temperature (°C) | Time (h) | Monomer Conversion (%) | Molecular Weight (Da) | Polydispersity Index (PDI) | Reference |
| Benzoyl Peroxide | This compound | Bulk | 80 | 12 | Not Reported | Not Reported | Not Reported | [1] |
| AIBN | This compound | Bulk | 70 | Not Reported | Not Reported | 7.25 x 10⁵ (Mv) | Not Reported | |
| Not Specified | β-monoalkyl itaconates | Bulk | 60 | 2 | ~70 | 23,000 - 306,000 | Not Reported | [2] |
Mv: Viscosity-average molecular weight
Experimental Protocols
Protocol 1: Bulk Polymerization of this compound using Benzoyl Peroxide
This protocol is adapted from a previously reported procedure and is suitable for synthesizing PMMI in the absence of a solvent.[1]
Materials:
-
This compound (MMI)
-
Benzoyl peroxide (BPO)
-
Dimethyl ether
-
Nitrogen gas
-
Round bottom flask with a septum
-
Heating bath
-
Stirring apparatus
Procedure:
-
Add 14.2 g of this compound to a round bottom reactor flask.
-
Seal the reactor with a septum and place it in a heating bath set to 74 °C.
-
Once the monomer has melted, add 0.1221 g of benzoyl peroxide to the flask.
-
Purge the reactor with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Increase the heating bath temperature to 80 °C and maintain the reaction for 12 hours with continuous stirring.
-
After 12 hours, a solid polymer should be formed. Allow the reactor to cool to room temperature.
-
Dissolve the resulting solid in a minimal amount of methanol.
-
Precipitate the polymer by slowly adding the methanol solution to an excess of dimethyl ether while stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
Protocol 2: Bulk Polymerization of this compound using AIBN
This protocol provides an alternative to using benzoyl peroxide as the initiator.
Materials:
-
This compound (MMI)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Methanol
-
Diethyl ether
-
Nitrogen gas
-
Schlenk flask
-
Oil bath
-
Magnetic stirrer
Procedure:
-
Place this compound in a Schlenk flask equipped with a magnetic stir bar.
-
Add AIBN as the initiator (a typical starting concentration is 0.5-1.0 mol% relative to the monomer).
-
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen gas.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 2-24 hours) with vigorous stirring. The viscosity of the reaction mixture will increase significantly.
-
After the reaction, cool the flask to room temperature.
-
Dissolve the polymer in methanol.
-
Precipitate the polymer by adding the methanol solution dropwise into an excess of diethyl ether.
-
Isolate the purified polymer by filtration and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the free radical polymerization of this compound.
Caption: General mechanism of free radical polymerization.
References
Application Notes and Protocols for the Synthesis of pH-Sensitive Hydrogels Using Monomethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and characterization of pH-sensitive hydrogels based on monomethyl itaconate (MMI). These hydrogels exhibit significant changes in their swelling behavior in response to variations in environmental pH, making them excellent candidates for controlled drug delivery systems. The presence of the carboxylic acid group in the MMI monomer imparts this pH-responsiveness. At low pH, the carboxylic acid groups are protonated, leading to a collapsed hydrogel network. As the pH increases above the pKa of the carboxylic acid, these groups deprotonate, resulting in electrostatic repulsion between the polymer chains and a subsequent increase in hydrogel swelling and drug release.[1][2] This property can be harnessed to protect acid-labile drugs in the stomach and trigger their release in the more neutral pH of the intestines.
Key Applications
-
Oral Drug Delivery: Protection of acid-sensitive drugs from the harsh environment of the stomach and targeted release in the intestines.[1][3]
-
Controlled Release Systems: Tunable release of therapeutic agents based on the specific pH of the target tissue or cellular compartment.
-
Biomaterials: Scaffolds for tissue engineering and other biomedical applications where pH-responsive behavior is desirable.[4]
Experimental Protocols
Protocol 1: Synthesis of Poly(PEGMA-co-MMI) Hydrogels via UV-Initiated Free Radical Polymerization
This protocol describes the synthesis of a pH-sensitive hydrogel composed of poly(ethylene glycol) monomethacrylate (PEGMA) and this compound (MMI) using UV-initiated free radical polymerization.
Materials:
-
This compound (MMI)
-
Poly(ethylene glycol) monomethacrylate (PEGMA)
-
Tetraethylene glycol dimethacrylate (TEGDMA) as cross-linker
-
Irgacure® 2959 as photo-initiator
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Solution Preparation:
-
Prepare a co-solvent system of aqueous NaOH solution and ethanol in a 1:1 ratio by weight.
-
Dissolve a specific molar ratio of MMI in the co-solvent system with sonication until fully dissolved. The partial neutralization of MMI with NaOH improves its solubility in water.[1]
-
Add the desired molar ratio of PEGMA and TEGDMA (cross-linker) to the MMI solution.[1]
-
Add the photo-initiator, Irgacure® 2959, at a concentration of 1% of the total weight of the monomers and cross-linker.[1]
-
Adjust the pH of the final solution to approximately 4.0-5.0 using 1M HCl.
-
-
Polymerization:
-
Pour the monomer solution into a mold (e.g., between two glass plates separated by a spacer).
-
Expose the mold to a UV light source (e.g., 365 nm) for a sufficient period (e.g., 20-60 minutes) to ensure complete polymerization. The exact time will depend on the UV intensity and the specific formulation.[1]
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently to remove any unreacted monomers, cross-linker, and initiator.[5]
-
-
Drying:
-
Dry the purified hydrogel to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven at a controlled temperature.
-
Protocol 2: Characterization of pH-Sensitivity - Swelling Studies
This protocol details the procedure for evaluating the pH-responsive swelling behavior of the synthesized hydrogels.
Materials:
-
Dried hydrogel discs of known weight
-
Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 5.5, 6.8, 7.4)
-
Analytical balance
Procedure:
-
Weigh the dry hydrogel discs accurately (Wd).[1]
-
Immerse the discs in buffer solutions of different pH values.
-
Incubate the hydrogels at a constant temperature (e.g., 37°C) until they reach equilibrium swelling (typically 24-48 hours).[1]
-
At predetermined time intervals, remove the swollen hydrogel discs, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).[1]
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd[1]
-
Plot the ESR as a function of pH to visualize the pH-sensitivity of the hydrogel.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol outlines the methodology for loading a model drug into the hydrogel and studying its pH-dependent release profile. Methotrexate (MTX) is used here as an example of an anticancer drug.[6]
Materials:
-
Dried hydrogel discs
-
Methotrexate (MTX) solution of known concentration
-
Buffer solutions of different pH values (e.g., pH 1.2 and 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading:
-
Immerse pre-weighed dry hydrogel discs in a solution of MTX of a known concentration for a specified period (e.g., 48 hours) to allow for drug absorption.[6]
-
After the loading period, remove the hydrogels and dry them to a constant weight.
-
The amount of drug loaded can be determined by measuring the decrease in the concentration of the drug in the loading solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[7]
-
-
In Vitro Drug Release:
-
Place a drug-loaded hydrogel disc in a known volume of release medium (buffer solution of a specific pH).
-
Maintain the system at 37°C with constant, gentle agitation.
-
At regular time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
-
Plot the cumulative drug release as a function of time for each pH to determine the release kinetics.
-
Data Presentation
Table 1: Effect of this compound (MMI) Content on Equilibrium Swelling Ratio (ESR) at Different pH Values.
| Hydrogel Formulation (PEGMA/MMI ratio) | ESR at pH 1.2 | ESR at pH 7.4 |
| 90/10 | Low | Moderate |
| 80/20 | Low | High |
| 70/30 | Low | Very High |
Note: This table presents a qualitative trend. Actual ESR values will depend on the specific cross-linker concentration and other synthesis parameters. Generally, a higher MMI content leads to a greater swelling capacity at higher pH due to an increased number of ionizable carboxylic acid groups.[6]
Table 2: In Vitro Release of Methotrexate (MTX) from Poly(PEGMA-co-MMI) Hydrogels.
| Time (hours) | Cumulative MTX Release at pH 1.2 (%) | Cumulative MTX Release at pH 7.4 (%) |
| 1 | < 10% | 20 - 30% |
| 4 | < 15% | 50 - 60% |
| 8 | < 20% | 70 - 80% |
| 12 | < 25% | > 85% |
| 24 | < 30% | > 95% |
Note: This table illustrates a representative drug release profile. The release kinetics are significantly faster at pH 7.4 due to the increased swelling of the hydrogel matrix.[7][8]
Visualizations
Caption: Workflow for the synthesis of pH-sensitive hydrogels.
Caption: Mechanism of pH-responsive swelling in MMI-based hydrogels.
Caption: Drug release workflow from a pH-sensitive hydrogel.
References
- 1. Characterization of pH-Responsive Hydrogels of Poly(Itaconic acid-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and acute oral toxicity evaluation of pH-sensitive hydrogel based on MPEG, poly(ε-caprolactone), and itaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Swelling properties of copolymeric hydrogels of poly(ethylene glycol) monomethacrylate and monoesters of itaconic acid for use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate-Loaded Gelatin and Polyvinyl Alcohol (Gel/PVA) Hydrogel as a pH-Sensitive Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Monomethyl Itaconate Copolymerization with Polyethylene Glycol Monomethacrylate (PEGMA) in pH-Responsive Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of copolymers of monomethyl itaconate (MMI) and polyethylene (B3416737) glycol monomethacrylate (PEGMA) for the pH-responsive delivery of the chemotherapeutic agent doxorubicin (B1662922) (DOX).
Introduction
The development of intelligent drug delivery systems that can specifically target tumor tissues and release their payload in response to the unique tumor microenvironment is a paramount goal in cancer therapy. The acidic environment of solid tumors (pH ~6.5-6.8) and the even lower pH within endo-lysosomal compartments (pH ~4.5-6.0) of cancer cells provide a key stimulus for triggered drug release. Copolymers of this compound (MMI) and polyethylene glycol monomethacrylate (PEGMA) are promising nanocarriers for this purpose. The MMI component, with its carboxylic acid group, imparts pH-sensitivity, while the PEGMA component provides hydrophilicity, biocompatibility, and "stealth" properties to evade the immune system, prolonging circulation time.
This document outlines the synthesis of P(MMI-co-PEGMA) copolymers, their self-assembly into nanoparticles, the loading of doxorubicin, and the characterization of the resulting drug delivery system. Detailed protocols for key experiments are provided to facilitate the adoption of this technology in research and drug development settings.
Data Presentation
The following tables summarize representative quantitative data for doxorubicin-loaded nanoparticles fabricated from PEG-based copolymers. While specific data for P(MMI-co-PEGMA) is emerging, the presented data from similar systems like PEG-PCL and PEG-PLGA provide a valuable reference for expected performance.
Table 1: Physicochemical Properties of Doxorubicin-Loaded Polymeric Micelles
| Copolymer Composition | Drug Loading Content (DLC, wt%) | Encapsulation Efficiency (EE, %) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| mPEG-P(Glu-co-Phe) | 21.7 | ~98 | ~140 | - | - | [1] |
| PEG-PCL | 12.6 | 48.15 | ~36 | < 0.2 | +13.8 | [2] |
| (PEG)3-PLA | - | - | 171 | - | - | [3] |
| PBMA-b-POEGMA | - | 50 ± 3.46 | 45 | - | - | [4] |
Table 2: In Vitro Doxorubicin Release from pH-Responsive Nanoparticles
| Copolymer System | Condition (pH) | Cumulative Release after 24h (%) | Release Profile | Reference |
| pH-sensitive PLGA-TPGS | 7.4 | ~40 | Sustained | [5] |
| pH-sensitive PLGA-TPGS | 5.0 | ~73 | Burst release followed by sustained release | [5] |
| PEG-Poly(β-amino ester) | 7.4 | < 20 | Sustained | [6] |
| PEG-Poly(β-amino ester) | 5.5 | ~66 | Accelerated | [6] |
| mPEG-b-P(Glu-co-Phe) | 7.4 | ~20 | Sustained | [1] |
| mPEG-b-P(Glu-co-Phe) | 5.0 | ~60 | Accelerated | [1] |
Experimental Protocols
Synthesis of P(MMI-co-PEGMA) Copolymer by Free Radical Polymerization
This protocol describes the synthesis of a P(MMI-co-PEGMA) random copolymer using a free radical polymerization method.
Materials:
-
This compound (MMI)
-
Poly(ethylene glycol) monomethacrylate (PEGMA, Mn = 500 g/mol )
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (B91453) (anhydrous)
-
Diethyl ether (cold)
-
Nitrogen gas
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve MMI (e.g., 1.44 g, 10 mmol) and PEGMA (e.g., 5.0 g, 10 mmol) in anhydrous 1,4-dioxane (40 mL).
-
Add AIBN (e.g., 0.082 g, 0.5 mmol) to the monomer solution.
-
Seal the flask with a rubber septum, and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring in an ice bath.
-
Place the flask in a preheated oil bath at 70 °C and allow the polymerization to proceed for 24 hours under a nitrogen atmosphere with continuous stirring.
-
After 24 hours, stop the reaction by exposing the solution to air and cooling to room temperature.
-
Concentrate the polymer solution using a rotary evaporator.
-
Precipitate the copolymer by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated white polymer by filtration or decantation.
-
Wash the polymer with cold diethyl ether three times to remove unreacted monomers and initiator.
-
Dry the final P(MMI-co-PEGMA) copolymer under vacuum at room temperature for 48 hours.
Characterization of P(MMI-co-PEGMA) Copolymer
-
¹H NMR Spectroscopy: Confirm the incorporation of both MMI and PEGMA monomers into the copolymer chain and determine the copolymer composition by analyzing the integration of characteristic peaks.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
Formulation of Doxorubicin-Loaded P(MMI-co-PEGMA) Nanoparticles
This protocol describes the preparation of DOX-loaded nanoparticles via a dialysis method.
Materials:
-
P(MMI-co-PEGMA) copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer
Procedure:
-
To deprotonate the amine group of DOX·HCl, dissolve DOX·HCl (10 mg) and a 2-molar excess of TEA in DMSO (2 mL) and stir for 2 hours in the dark.
-
Dissolve the P(MMI-co-PEGMA) copolymer (50 mg) in DMSO (8 mL).
-
Add the DOX/TEA solution dropwise to the copolymer solution with continuous stirring.
-
Stir the mixture for another 4 hours at room temperature in the dark to allow for the encapsulation of DOX within the forming nanoparticle core.
-
Transfer the solution into a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against PBS (pH 7.4, 1 L) for 24 hours at room temperature in the dark, with buffer changes every 4-6 hours to remove DMSO, TEA, and unloaded DOX.
-
Collect the solution from the dialysis bag, which now contains the DOX-loaded P(MMI-co-PEGMA) nanoparticles.
-
Filter the nanoparticle solution through a 0.45 µm syringe filter to remove any aggregates.
-
Store the nanoparticle suspension at 4 °C for further use.
Characterization of Doxorubicin-Loaded Nanoparticles
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter, size distribution, and polydispersity index (PDI) of the nanoparticles.
-
Zeta Potential Measurement: Measure the surface charge of the nanoparticles.
-
Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles.
-
UV-Vis Spectroscopy: Determine the drug loading content (DLC) and encapsulation efficiency (EE) by measuring the absorbance of DOX at 485 nm.
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
In Vitro pH-Responsive Doxorubicin Release
This protocol assesses the pH-triggered release of DOX from the nanoparticles.
Materials:
-
DOX-loaded P(MMI-co-PEGMA) nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate (B1210297) buffer at pH 5.5
-
Dialysis tubing (MWCO 3.5 kDa)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Pipette 1 mL of the DOX-loaded nanoparticle suspension into two separate dialysis bags.
-
Immerse one bag in 20 mL of PBS (pH 7.4) and the other in 20 mL of acetate buffer (pH 5.5).
-
Place both setups in a shaking incubator at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each setup and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Measure the concentration of DOX in the collected samples using a UV-Vis spectrophotometer at 485 nm.
-
Calculate the cumulative percentage of DOX released at each time point.
In Vitro Cytotoxicity Assay
This protocol evaluates the anticancer efficacy of the DOX-loaded nanoparticles using an MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Free DOX·HCl
-
DOX-loaded P(MMI-co-PEGMA) nanoparticles
-
Blank P(MMI-co-PEGMA) nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of free DOX, DOX-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions and incubate for 48 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37 °C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells.
Visualizations
Copolymerization of MMI and PEGMA.
Nanoparticle formation and drug loading.
pH-responsive drug release mechanism.
Doxorubicin's mechanism of action.
References
- 1. Doxorubicin-loaded amphiphilic polypeptide-based nanoparticles as an efficient drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin-loaded PEG-PCL copolymer micelles enhance cytotoxicity and intracellular accumulation of doxorubicin in adriamycin-resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of doxorubicin-loaded (PEG)(3)-PLA nanopolymersomes (PolyDoxSome) using DMBA-induced mammary carcinoma rat model and comparison with marketed LipoDox™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Doxorubicin Loaded PBMA-b-POEGMA Micelles against MCF7 Breast Cancer Cells and HepG2 Liver Cancer Cells - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Monomethyl Itaconate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl itaconate (MMI), a derivative of the Krebs cycle metabolite itaconate, is emerging as a promising molecule in the design of advanced drug delivery systems. Its inherent anti-inflammatory and immunomodulatory properties, coupled with its polymerizable nature, make it a versatile building block for creating sophisticated drug carriers. These carriers can offer pH-responsive drug release, targeted delivery, and a synergistic therapeutic effect, particularly in inflammatory diseases and cancer. This document provides detailed application notes and experimental protocols for the utilization of MMI in drug delivery research and development.
Application Notes
pH-Responsive Drug Delivery
MMI contains a carboxylic acid group, which imparts a pH-sensitive nature to polymers incorporating it. At physiological pH (7.4), the carboxylic acid is deprotonated, leading to polymer swelling and subsequent drug release. In acidic environments, such as the tumor microenvironment or endosomes (pH 5.0-6.5), the carboxylic acid becomes protonated, causing the polymer to shrink and retain the drug. This property is highly advantageous for targeted drug delivery to acidic tissues or for facilitating endosomal escape of the drug carrier.
-
Key Applications: Cancer therapy, oral drug delivery, and treatment of inflammatory conditions with localized acidosis.
Anti-inflammatory Drug Delivery
Itaconate and its derivatives, including MMI, are known to exert anti-inflammatory effects through two primary mechanisms: the activation of the Nrf2 antioxidant pathway and the inhibition of succinate (B1194679) dehydrogenase (SDH). By incorporating MMI into a drug delivery system, the carrier itself can contribute to the therapeutic outcome, potentially leading to a synergistic effect with the encapsulated anti-inflammatory drug.
-
Key Applications: Treatment of autoimmune diseases (e.g., rheumatoid arthritis, inflammatory bowel disease), neuroinflammatory disorders, and cardiovascular diseases.[1]
Polymer-Drug Conjugates
The carboxylic acid group of MMI can be used to covalently conjugate drugs containing hydroxyl or amine groups. This approach allows for the creation of polymer-drug conjugates with high drug loading and controlled release profiles governed by the hydrolysis of the ester or amide bond.
-
Key Applications: Chemotherapy, where high local concentrations of the drug are required.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on itaconic acid and its derivatives in drug delivery systems. This data can serve as a benchmark for the design and evaluation of MMI-based carriers.
Table 1: Physicochemical Properties of Itaconate-Based Nanoparticles
| Polymer Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (DLC) (%) | Drug Loading Efficiency (DLE) (%) | Reference |
| Poly(lactic acid)-Itaconate | 331 ± 12 | 0.09 ± 0.05 | Not Reported | ~7.6 (of ITA) | Not Applicable | [2][3] |
| Chitosan-based | 75.60 ± 18.24 | Not Reported | +26.70 ± 4.52 | Varies | Varies | [4] |
| PLGA (Docetaxel) | 216 | < 0.1 | Not Reported | 9 and 20 | Not Reported | [5] |
Table 2: In Vitro Drug Release from Itaconate-Based Hydrogels and Nanoparticles
| Drug Delivery System | Drug | Release Conditions | Release Profile | Reference |
| Poly(lactic acid)-Itaconate NPs | Itaconic Acid | pH 5.3 and 7.4 | Slow release, slightly increased at pH 7.4 | [2][3] |
| Chitosan-based NPs | Various | Varies | Sustained release | [4] |
| PLGA (Docetaxel) NPs | Docetaxel | Not Specified | Burst release within first 6 hours | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (MMI)-Containing Nanoparticles via Emulsion-Solvent Evaporation (Adapted from Itaconic Acid-based protocols)
This protocol describes the synthesis of MMI-containing nanoparticles using an oil-in-water (O/W) single emulsion-solvent evaporation method. This is an adapted protocol based on the synthesis of itaconic acid-polymer conjugate nanoparticles.[2][3]
Materials:
-
This compound (MMI)
-
Co-monomer (e.g., Lactic acid, Glycolic acid to form PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Crosslinker (e.g., Ethylene glycol dimethacrylate, EGDMA)
Procedure:
-
Organic Phase Preparation: Dissolve MMI, the co-monomer (e.g., for PLGA), initiator, and crosslinker in DCM. If a pre-formed polymer is used, dissolve the polymer and MMI in DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1-5% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Polymerization/Nanoparticle Formation: Stir the emulsion at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles. If starting from monomers, the polymerization will occur during this step, which may require elevated temperature depending on the initiator used.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles multiple times with deionized water to remove unreacted monomers, PVA, and other impurities.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize to obtain a dry powder.
Protocol 2: Drug Loading into MMI-Based Nanoparticles
This protocol outlines two common methods for loading drugs into pre-formed nanoparticles: incubation and co-precipitation.
A. Incubation Method
-
Disperse a known amount of lyophilized MMI-based nanoparticles in a concentrated solution of the drug in a suitable buffer (e.g., PBS).
-
Incubate the suspension under gentle agitation for a specified period (e.g., 24-48 hours) to allow the drug to diffuse into the nanoparticles.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the supernatant containing the unloaded drug.
-
Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) using the following formulas:
-
DLE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DLC (%) = (Total Drug - Free Drug) / Weight of Nanoparticles * 100
-
B. Co-precipitation/Emulsion Method (for hydrophobic drugs)
-
Dissolve the drug and the MMI-containing polymer in a volatile organic solvent (e.g., DCM).
-
Follow the emulsification and solvent evaporation steps as described in Protocol 1. The drug will be entrapped within the nanoparticles as they form.
-
Purify the drug-loaded nanoparticles as described in Protocol 1.
-
To determine DLC and DLE, dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent to release the drug, and then quantify the drug concentration.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using a dialysis method.[6][7][8]
Materials:
-
Drug-loaded MMI-based nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and acidic tumor/endosomal environments)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release buffer.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a larger volume of the same release buffer (e.g., 100-fold excess) to ensure sink conditions.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release buffer from the external medium and replace it with an equal volume of fresh buffer.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Signaling Pathways
Caption: Nrf2 Activation Pathway by this compound.
Caption: Succinate Dehydrogenase (SDH) Inhibition by this compound.
Experimental Workflows
Caption: Experimental Workflow for Nanoparticle Synthesis and Characterization.
References
- 1. Nanoparticle-based itaconate treatment recapitulates low-cholesterol/low-fat diet-induced atherosclerotic plaque resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Loading in Chitosan-Based Nanoparticles | MDPI [mdpi.com]
- 5. Nanoparticle Drug Loading as a Design Parameter to Improve Docetaxel Pharmacokinetics and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
Application Notes and Protocols for the Preparation of Branched Polymers from Poly(monomethyl itaconate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of branched polymers derived from poly(monomethyl itaconate) (PMMI). The method described is a "graft-to" approach, where pre-synthesized amine-terminated dendrons are covalently attached to the carboxylic acid side chains of the PMMI backbone. This process, also known as dendronization, allows for the creation of well-defined branched architectures with tunable properties.[1][2] Such branched polymers are of significant interest in the field of drug delivery due to their unique structural characteristics.[3][4][5][6]
Overview of the Synthesis
The preparation of branched poly(this compound) involves a two-step process:
-
Synthesis of Linear Poly(this compound) (PMMI): this compound (MMI) is polymerized via free radical polymerization to yield the linear polymer backbone.
-
Grafting of Dendrons to PMMI: Amine-terminated first-generation dendrons are covalently attached to the carboxylic acid groups of the PMMI side chains using a carbodiimide (B86325) coupling reaction mediated by N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).[2]
This "graft-to" strategy allows for the precise control over the final branched polymer structure by utilizing well-defined linear polymers and dendrons.
Experimental Protocols
Materials
-
This compound (MMI)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Amine-terminated first-generation dendrons (Structures provided in Figure 1)
-
Solvents: Methanol, Dimethyl sulfoxide (B87167) (DMSO), and others as required for purification.
Synthesis of Linear Poly(this compound) (PMMI)
A detailed protocol for the synthesis of the linear PMMI precursor was not provided in the primary source reviewed for these notes. However, the dilute solution behavior of PMMI has been studied, and its number-average molecular weight was determined in methanol.[1] It is typically synthesized through free-radical polymerization of this compound.
Synthesis of Amine-Terminated First-Generation Dendrons
The branched molecules attached to the PMMI backbone are first-generation dendrons with a focal amine group.[1][2] The synthesis of these specific dendrons was not detailed in the primary text. However, general methods for the synthesis of amine-terminated dendrons, such as Newkome-type dendrons, are well-established and typically involve multi-step organic synthesis.
Synthesis of Branched Poly(this compound)
This protocol is based on the dendronization of PMMI via amide bond formation.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of branched PMMI.
Procedure:
-
Dissolve poly(this compound) (PMMI) in anhydrous dimethyl sulfoxide (DMSO).
-
To this solution, add 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC).
-
Finally, add the amine-terminated first-generation dendron.
-
The optimal molar ratio of the components is MMI monomeric unit : DCC : HOBt : branched molecule = 10 : 1 : 1 : 4.[2]
-
Allow the reaction to proceed at room temperature with stirring for a sufficient duration to ensure amide bond formation.
-
The resulting branched polymer can be purified by precipitation in an appropriate non-solvent to remove unreacted dendrons and coupling agents, followed by filtration and drying.
Characterization Data
The properties of the resulting branched polymers are significantly different from the linear PMMI precursor. The incorporation of dendritic branches leads to changes in solubility, hydrodynamic volume, and surface properties.[1][2]
Degree of Dendronization
The extent of grafting, or the degree of dendronization, can be determined using techniques such as elemental analysis and ¹H-NMR spectroscopy.[2]
| Product | Moles of MMI monomer / Mole of Dendron | Average Dendronization Degree (%) |
| Branched Polymer 1 | 25.0 | 7.7 |
| Branched Polymer 2 | 7.7 | 25.0 |
| Branched Polymer 3 | 5.6 | 32.1 |
| Table 1: Dendronization degree calculated by elemental analysis and ¹H-NMR.[2] |
Solubility
The solubility of the branched polymers is dependent on the nature of the terminal groups of the grafted dendrons.
| Solvent | PMMI | Branched Polymer (polar end groups) | Branched Polymer (apolar end groups) |
| Water | + | + | - |
| Dimethylsulfoxide (DMSO) | + | + | + |
| Methanol | + | + | - |
| Tetrahydrofuran (THF) | - | - | + |
| Methanol/Chloroform (25/75) | - | - | + |
| Toluene | - | - | + |
| Table 2: Solubility of PMMI and branched PMMI with different terminal groups. (+) soluble, (-) insoluble.[2] |
Intrinsic Viscosity
The grafting of dendrons onto the PMMI backbone leads to a significant increase in the intrinsic viscosity, indicating an increased hydrodynamic volume of the polymer chains in solution.[1][2]
| Product | Intrinsic Viscosity [η] (dL g⁻¹) in DMSO at 25°C |
| PMMI | 0.78 |
| Branched Polymer 1 | 2.53 |
| Branched Polymer 2 | 3.39 |
| Branched Polymer 3 | 3.29 |
| Table 3: Intrinsic viscosity values for PMMI and dendronized products.[2] |
Experimental Workflow
The overall experimental workflow for the preparation and characterization of branched poly(this compound) is depicted below.
Figure 2: Experimental workflow for branched PMMI synthesis.
Applications in Drug Development
Branched and hyperbranched polymers are increasingly being investigated as carriers for drug delivery.[3][5][6] Their globular and compact structure, multivalency, and the presence of internal cavities make them attractive candidates for encapsulating and delivering therapeutic agents.[4][6] The ability to tailor the surface functionality of these polymers, as demonstrated by the different solubilities of the branched PMMI with polar and apolar end groups, allows for the modulation of their interactions with biological systems. This can be exploited to enhance drug solubility, improve circulation times, and achieve targeted drug delivery. While specific drug delivery applications of branched poly(this compound) are still under exploration, its properties suggest potential for use in the development of novel nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Smart branched polymer drug conjugates as nano-sized drug delivery systems. | Semantic Scholar [semanticscholar.org]
- 4. Miktoarm Star Polymers: Branched Architectures in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Monomethyl Itaconate for 3D Printing Resins
Introduction
Monomethyl itaconate (MMI) is emerging as a significant bio-based monomer for the formulation of photocurable resins used in 3D printing technologies like stereolithography (SLA) and digital light processing (DLP).[1][2] Derived from itaconic acid, which can be produced through the fermentation of biomass, MMI offers a sustainable alternative to petroleum-based monomers such as acrylates and methacrylates.[3] Its inherent biocompatibility and biodegradability make it a compelling candidate for applications in biomedical research, tissue engineering, and drug delivery systems.[4][5] Resins formulated with MMI and its derivatives have demonstrated tailorable mechanical properties and low cytotoxicity, opening avenues for the fabrication of complex, patient-specific medical devices and scaffolds.[6][7]
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a monomer in 3D printing resins.
Data Summary
Quantitative data from various studies are summarized below to facilitate comparison.
Table 1: Properties of this compound (MMI) and Derivatives
| Property | Value | Reference |
| This compound (MMI) | ||
| Molecular Formula | C6H8O4 | [8] |
| Molecular Weight | 144.12 g/mol | [8] |
| Appearance | White solid | [8] |
| Glycerol Carbonate Methyl Itaconate (GCI) | ||
| Bio-based Content in Resin | Up to 77 wt% | [2][9] |
| Characteristic | Liquid monomer suitable for 3D printing | [2][9] |
Table 2: Example of an Itaconate-Based Resin Formulation for SLA 3D Printing
| Component | Role | Reference |
| Poly(ester amide) (PEA) from renewable resources | Photocurable substrate | [1] |
| Itaconate cross-linkers | Cross-linking agent | [1] |
| Citrate cross-linkers | Cross-linking agent | [1] |
| Photopolymerization initiators (e.g., I819) | Initiates polymerization upon UV exposure | [1][10] |
| Photopolymerization terminators/inhibitors (e.g., BHT) | Controls polymerization, enhances stability | [1][10] |
| Dyes (e.g., Sudan Red II) | Photo-absorber to control light penetration | [10] |
Table 3: Mechanical Properties of 3D Printed Itaconate-Based Polymers
| Material System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Itaconate-based Poly(ester amide)s | 50 - 85 | 4 - 5 | Not Specified | [6] |
| Itaconate/Propanediol/Glycerol/Vanillic Acid Oligoesters | 62 | 5.4 | Not Specified | [6] |
| Biobased Urethanediol Itaconates | Up to 1000 | > 30 | 3.5 - 8.5 | [6] |
| Perillyl Itaconate (PerIt) with 3-arm thiol | 3.6 - 358 | Not Specified | 15 - 367 | [10] |
| Polycaprolactone–Itaconic Acid Networks | ~11 | 11 | 116 | [11] |
Table 4: Biocompatibility and Cytotoxicity Data
| Material | Cell Line | Assay | Result | Reference |
| Itaconate-based Poly(ester amide)s | Human Keratinocytes | Not Specified | No cytotoxic response | [6] |
| Poly(dodecyl itaconate) microparticles | Murine Bone Marrow-Derived Macrophages | Live Cell Imaging | Low cytotoxicity at 0.1 mg/10^6 cells | [5][7] |
| Polycaprolactone–Itaconic Acid Networks | Not Specified | Not Specified | Cell viability >91% | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound (MMI)
This protocol describes a general method for the synthesis of this compound from itaconic acid and methanol (B129727).
Materials:
-
Itaconic acid
-
Methanol (MeOH)
-
p-Toluenesulfonamide (B41071) (catalyst)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL) in a round-bottom flask.[8]
-
Add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).[8]
-
Stir the mixture at 40°C for 48 hours.[8]
-
After the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.[8]
-
Add dichloromethane (200 mL) to the residue to precipitate any unreacted starting material or catalyst.[8]
-
Filter the mixture to remove the precipitate.[8]
-
Concentrate the filtrate to dryness to obtain this compound as a white solid.[8]
-
Confirm product structure and purity using techniques such as ¹H NMR and ESI-MS.[8]
Protocol 2: Preparation of an MMI-Derivative-Based Photocurable Resin
This protocol outlines the formulation of a photocurable resin using a bio-based itaconate prepolymer, suitable for SLA/DLP 3D printing.
Materials:
-
Bio-based prepolymer (e.g., Perillyl Itaconate - PerIt)[10]
-
Reactive diluent (optional, e.g., Limonene)[10]
-
Multi-functional thiol cross-linker (e.g., Trimethylolpropane tris(3-mercaptopropionate) - 3T)[10]
-
Photoinitiator (e.g., Irgacure 819 - I819)[10]
-
UV blocker/absorber (e.g., Sudan Red II)[10]
-
Inhibitor (e.g., Butylated hydroxytoluene - BHT)[10]
Equipment:
-
Glass vial or beaker
-
Magnetic stirrer with heating
-
Vortex mixer
Procedure:
-
In a glass vial, combine the bio-based prepolymer (e.g., Perillyl Itaconate:Limonene monomer, 10 g) and the thiol cross-linker (e.g., 3T, 17.14 g).[10]
-
Add the photoinitiator (e.g., I819, 5 wt% relative to monomers).[10]
-
Add the inhibitor (e.g., BHT, 1 wt% relative to monomers) to prevent premature polymerization and improve shelf life.[10]
-
Add the UV blocker (e.g., Sudan Red II, 0.03 wt% relative to monomers) to control the cure depth.[10]
-
Gently heat the mixture to 50°C and stir until all components are fully dissolved and the resin is homogeneous.[10]
-
Store the prepared resin in a dark, cool place, away from UV light sources.
Protocol 3: Stereolithography (SLA)/Digital Light Processing (DLP) 3D Printing
This protocol provides a general workflow for 3D printing with the formulated itaconate-based resin.
Equipment:
-
SLA or DLP 3D printer (e.g., with a 405 nm LED source)[6]
-
Slicing software (e.g., Chitubox)[9]
-
Personal Protective Equipment (PPE): nitrile gloves, safety goggles[12]
Procedure:
-
Model Preparation: Design the desired 3D model using CAD software and export it as an STL file.
-
Slicing: Import the STL file into the slicing software. Orient the model to minimize support structures and reduce suction forces (e.g., at a 45-degree angle).[12] Add supports where necessary.
-
Parameter Configuration: Set the printing parameters based on the resin's properties. This includes layer thickness (e.g., 50 µm) and exposure time.[13] Perform a resin exposure range finder (RERF) test to determine the optimal exposure time for your specific resin and printer combination.[14]
-
Printer Preparation: Ensure the resin vat and build plate are clean.[15] Pour the formulated itaconate resin into the vat, avoiding bubbles.[12][16]
-
Printing: Start the printing process. The printer will cure the resin layer by layer according to the sliced file.
-
Part Removal: Once printing is complete, carefully remove the build plate and gently scrape the printed part off the plate.[14]
Protocol 4: Post-Processing of 3D Printed Parts
Post-processing is crucial for achieving the desired mechanical properties and biocompatibility.
Materials:
-
Isopropyl alcohol (IPA) or ethanol (B145695)
-
UV curing station or chamber (with a specified wavelength, e.g., 405 nm)
Equipment:
-
Beakers or containers for washing
-
Soft brush
-
Ultrasonic cleaner (optional)
Procedure:
-
Washing: Submerge the printed part in a container of isopropyl alcohol. Gently agitate the part to remove excess uncured resin from the surface. A soft brush can be used for intricate details. An ultrasonic cleaner can also be utilized for a more thorough cleaning.
-
Drying: Remove the part from the IPA bath and allow it to air dry completely. A compressed air source can be used to speed up the process.
-
Support Removal: Carefully remove the support structures using flush cutters or by hand. This is often done after washing and before final curing.[12]
-
Post-Curing: Place the cleaned and dried part in a UV curing chamber. Cure the part for a specified time (e.g., 4-60 minutes) at a controlled temperature (e.g., room temperature or 60°C) to ensure complete polymerization and achieve final mechanical properties.[1] The exact time and temperature will depend on the resin formulation and part geometry.
Protocol 5: Mechanical Testing of 3D Printed Specimens
This protocol describes standard methods for evaluating the mechanical properties of the cured material.
Equipment:
-
Universal Testing Machine
-
Calipers
Procedure:
-
Specimen Printing: Print standardized test specimens (e.g., "dog bones" for tensile tests according to ISO 527-2, and rectangular bars for flexural tests according to ISO 178).[1][9]
-
Tensile Testing:
-
Mount the dog-bone specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant speed (e.g., 1 mm/min).[1]
-
Record the stress-strain curve until the specimen fractures.
-
From the curve, determine the Young's Modulus (slope of the initial linear portion), tensile strength (maximum stress), and elongation at break.[1]
-
-
Flexural Testing (Three-Point Bending):
-
Place the rectangular bar specimen on two supports in the universal testing machine.
-
Apply a load to the center of the specimen at a constant speed.
-
Record the load-deflection curve to determine the flexural strength and modulus.
-
Protocol 6: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a method to evaluate the biocompatibility of the 3D printed itaconate-based material.
Materials:
-
3D printed and post-processed material samples
-
Selected cell line (e.g., human keratinocytes, fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Sample Preparation: Sterilize the 3D printed material samples (e.g., via ethanol washing and UV exposure).
-
Cell Seeding: Seed cells into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Place the sterilized material samples into the wells with the cultured cells (direct contact method) or add extracts of the material (prepared by incubating the material in culture medium) to the wells.
-
Incubation: Incubate the cells with the material/extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Remove the material/extracts and add MTT solution to each well.
-
Incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to a negative control (cells cultured without the test material).
Visualizations
Caption: Synthesis of this compound (MMI).
Caption: Workflow for MMI-based resin 3D printing.
Caption: MMI-hydrogel mechanism for drug delivery.
Applications in Drug Delivery
The use of MMI in 3D printing resins holds significant promise for drug delivery applications.[17] MMI can be copolymerized with other monomers, such as polyethylene (B3416737) glycol methacrylate (B99206) (PEGMA), to form pH-sensitive hydrogels.[18] These hydrogels can be 3D printed into complex, patient-specific geometries designed to release therapeutic agents in a controlled manner.[19][20]
The mechanism often relies on the hydrogel's ability to swell or degrade in response to specific physiological conditions, such as the pH of the gastrointestinal tract or the tumor microenvironment.[19] This stimulus-responsive behavior allows for targeted drug release, potentially increasing therapeutic efficacy while minimizing systemic side effects. For example, 3D printed hydrogel-based systems have been explored for delivering drugs to combat antibiotic-resistant bacteria and for applications in tissue engineering where localized release of growth factors is required.[21] The inherent immunomodulatory properties of itaconate itself may also offer therapeutic benefits, as it is an endogenous regulator of the innate immune system.[5][22] This could lead to the development of "smart" implants and scaffolds that not only provide structural support but also actively modulate the local biological environment.
References
- 1. Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Itaconic acid monomethyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improving the Performance of Photoactive Terpene-Based Resin Formulations for Light-Based Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. matec-conferences.org [matec-conferences.org]
- 14. 11 Steps to Master 3D Resin Printing | Beginner’s Guide [formfutura.com]
- 15. symbiontlabs.io [symbiontlabs.io]
- 16. m.youtube.com [m.youtube.com]
- 17. Current Biomedical Applications of 3D-Printed Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 3D-printed dual drug delivery nanoparticle- loaded hydrogels to combat antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Macrophage immunomodulation through new polymers that recapitulate functional effects of itaconate as a power house of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Monomethyl Itaconate-Based Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyesters based on monomethyl itaconate (MMI), a bio-derived monomer with significant potential in the development of functional polymers for biomedical applications, including drug delivery. The protocols cover two primary synthesis routes: melt polycondensation and enzymatic polymerization.
Introduction
This compound (MMI) is a derivative of itaconic acid, a key bio-based platform chemical. The presence of a carboxylic acid group, an ester group, and a reactive double bond makes MMI a versatile building block for creating functional polyesters. These polyesters are of interest for biomedical applications due to their potential biodegradability and the possibility of post-polymerization modification via the pendant double bond. This document outlines detailed experimental procedures for synthesizing MMI-based polyesters, presenting key quantitative data and visualizing the synthetic workflows. While direct literature on MMI-based polyesters is emerging, the protocols provided are based on established methods for itaconic acid and its diester derivatives, which are readily adaptable for MMI.
Key Synthesis Strategies
Two primary methods for the synthesis of itaconate-based polyesters are detailed below: melt polycondensation and enzymatic polymerization. Melt polycondensation is a robust and widely used technique, while enzymatic polymerization offers a milder, more selective, and sustainable alternative.
Melt Polycondensation
Melt polycondensation involves the direct reaction of MMI with a diol at elevated temperatures, typically under an inert atmosphere and vacuum to facilitate the removal of the condensation byproduct (water or methanol). The choice of catalyst is crucial to control the polymerization and minimize side reactions.
Materials:
-
This compound (MMI)
-
1,4-Butanediol (BDO)
-
Catalyst: Zinc Acetate or Tin(II) Ethylhexanoate
-
Radical Inhibitor: 4-Methoxyphenol (MEHQ)
-
Nitrogen gas (high purity)
-
Solvents for purification (e.g., chloroform (B151607), methanol)
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Charging Reactants: The flask is charged with equimolar amounts of this compound and 1,4-butanediol. The catalyst (e.g., 0.3 mol% Zinc Acetate relative to MMI) and a radical inhibitor (e.g., 0.5 wt% MEHQ of the total reactant mass) are added to the mixture.
-
Inert Atmosphere: The reactor is purged with nitrogen for 15-20 minutes to remove any oxygen. A gentle nitrogen flow is maintained throughout the initial stage of the reaction.
-
First Stage (Esterification): The reaction mixture is heated to 150°C with continuous stirring. This temperature is maintained for approximately 4 hours. During this stage, the condensation byproduct (water) is collected in the Dean-Stark trap.
-
Second Stage (Polycondensation): After the initial esterification, a vacuum (e.g., <5 kPa) is gradually applied to the system to facilitate the removal of the remaining byproducts and drive the polymerization towards higher molecular weights. The temperature can be maintained or slightly increased (e.g., to 160°C). This stage is typically continued for several hours (e.g., 6-18 hours) until the desired viscosity is achieved.
-
Cooling and Purification: The reactor is cooled to room temperature under a nitrogen atmosphere. The resulting polyester (B1180765) is dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as cold methanol. The purified polymer is then collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Characterization:
The synthesized polyesters should be characterized to determine their molecular weight (Mn, Mw), polydispersity index (PDI), thermal properties (glass transition temperature, Tg; melting temperature, Tm), and chemical structure using techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The following table summarizes representative data for polyesters synthesized from itaconic acid and its derivatives. While specific data for MMI is limited, these values provide a useful reference.
| Itaconate Source | Diol | Catalyst | Mn (Da) | PDI | Tg (°C) | Reference |
| Dimethyl Itaconate | 1,12-Dodecanediol | Tin(II) Ethylhexanoate | up to 11,500 | - | - | [1] |
| Itaconic Acid | 1,4-Butanediol | Zinc Acetate | - | - | - | [2] |
| Itaconic Acid | 1,8-Octanediol | None | 1,001 | - | - | [3][4] |
Note: "-" indicates data not specified in the cited source.
Enzymatic Polymerization
Enzymatic polymerization is an attractive "green" alternative that proceeds under milder conditions, often with higher selectivity, minimizing side reactions such as the isomerization of the itaconate double bond. Candida antarctica Lipase B (CALB), often in its immobilized form (Novozym 435), is a commonly used biocatalyst for polyester synthesis.
Materials:
-
This compound (MMI) or a diester like Dimethyl Itaconate (DMI)
-
Diol (e.g., 1,4-Butanediol)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Solvent (optional, e.g., diphenyl ether)
-
Molecular sieves (for water removal)
Procedure:
-
Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Charging Reactants: The flask is charged with MMI, the diol, and the immobilized enzyme (typically 5-10% by weight of the monomers). If a solvent is used, it is added at this stage. Molecular sieves can also be added to absorb the condensation byproduct.
-
Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80°C) under a nitrogen atmosphere with constant stirring.
-
Polymerization: The polymerization is allowed to proceed for an extended period, typically 24-72 hours. The progress of the reaction can be monitored by analyzing aliquots for molecular weight.
-
Enzyme Removal and Purification: After the reaction, the immobilized enzyme is removed by filtration. If a solvent was used, it is removed under reduced pressure. The resulting polyester is then purified by dissolution in a suitable solvent and precipitation in a non-solvent, as described in the melt polycondensation protocol.
| Itaconate Source | Diol | Co-monomer | Catalyst | Mn (Da) | PDI | Tg (°C) | Reference |
| Dimethyl Itaconate | 1,4-Butanediol | Dimethyl Succinate | CALB | - | - | - | [5][6] |
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of MMI-based polyesters.
Caption: Workflow for Melt Polycondensation of MMI-based Polyesters.
Caption: Workflow for Enzymatic Polymerization of MMI-based Polyesters.
Signaling Pathways and Logical Relationships
The synthesis of MMI-based polyesters can be conceptually represented as a reaction pathway. The following diagram illustrates the logical relationship between the reactants, catalysts, and the final polymer product.
Caption: Logical Relationship in MMI-based Polyester Synthesis.
Conclusion and Future Perspectives
The protocols outlined in these application notes provide a solid foundation for the synthesis of this compound-based polyesters. While melt polycondensation offers a conventional and effective route, enzymatic polymerization presents a more sustainable and selective approach. Further research is warranted to expand the library of MMI-based polyesters with various diols and to fully characterize their physicochemical and biological properties for targeted applications in drug delivery and tissue engineering. The functional pendant double bond in these polyesters opens up numerous possibilities for post-polymerization modification, allowing for the creation of advanced and "smart" biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemo-enzymatic Synthesis of Itaconate-derived Polymers - Nele Schulte - Google 圖書 [books.google.com.hk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Itaconate based polyesters : Selectivity and performance of esterification catalysts [diva-portal.org]
Application Notes & Protocols for the Characterization of Poly(monomethyl itaconate)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(monomethyl itaconate) (PMMI) is a polymer derived from itaconic acid, a bio-based monomer. Its unique structure, featuring a carboxylic acid group on each repeating unit, imparts properties that are of significant interest for biomedical and pharmaceutical applications. Proper characterization is crucial to understanding its structure-property relationships and ensuring its suitability for specific applications. This document provides detailed protocols and data interpretation guidelines for the essential analytical methods used to characterize PMMI.
Structural Characterization: NMR and FTIR Spectroscopy
Structural analysis confirms the successful polymerization of this compound and verifies the chemical identity of the resulting polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the detailed chemical structure of the PMMI backbone and side chains.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the PMMI sample in approximately 0.75 mL of a deuterated solvent, typically dimethyl sulfoxide (B87167) (DMSO-d₆) or CDCl₃.[1][2][3] Ensure the polymer is fully dissolved, which may require gentle agitation or sonication.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[1][2][3]
-
Data Acquisition (¹H NMR):
-
Data Acquisition (¹³C NMR):
-
Acquire spectra using a standard proton-decoupled pulse sequence.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required compared to ¹H NMR.
-
Data Presentation: Characteristic NMR Chemical Shifts
The following table summarizes the expected chemical shifts for PMMI.
| Assignment | ¹H NMR (ppm in DMSO-d₆) | ¹³C NMR (ppm) | Reference |
| Methylene protons (Backbone, -CH₂-) | 1.5 - 2.5 | ~35-45 | [1][2][5] |
| Methine proton (Backbone, -CH-) | 2.8 - 3.4 | ~45-55 | [1][2] |
| Methyl ester protons (-OCH₃) | ~3.6 | ~52 | [2][6] |
| Carboxylic acid proton (-COOH) | 12.0 - 13.0 (broad) | ~175 | [2] |
| Carbonyl carbon (Ester, -COO-) | - | ~173 | [2] |
Interpretation of Results: The presence of broad peaks in the 1.5-3.4 ppm range is characteristic of the polymer backbone. The sharp singlet around 3.6 ppm confirms the presence of the methyl ester group. The disappearance of the vinyl proton signals from the this compound monomer (typically seen between 5.7 and 6.4 ppm) indicates successful polymerization.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the key functional groups present in the polymer, confirming its structure.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the dry PMMI powder or film directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Data Processing: Perform an ATR correction on the resulting spectrum if necessary.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3500 - 2500 (broad) | O-H stretch | Carboxylic Acid (-COOH) | [2][8] |
| ~2950 | C-H stretch | Aliphatic (Backbone) | [7] |
| ~1730 | C=O stretch | Ester (-COOCH₃) | [9][10] |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) | [9][10] |
| ~1640 | C=C stretch | Residual Monomer (if present) | [10] |
| ~1170 | C-O stretch | Ester | [8] |
Interpretation of Results: The FTIR spectrum of PMMI is dominated by two strong carbonyl (C=O) absorption bands corresponding to the ester and carboxylic acid groups. A broad absorption band in the high-frequency region (3500-2500 cm⁻¹) is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. The absence of a significant peak around 1640 cm⁻¹ confirms a high degree of polymerization.[10]
Molecular Weight Determination: Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard method for measuring the molecular weight distribution of polymers, including the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ = Mₙ/Mₙ).
Experimental Protocol: GPC/SEC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of PMMI into a vial.
-
Dissolve the polymer in a suitable mobile phase (e.g., N,N'-Dimethylformamide (DMF) with 0.1 wt% LiBr) to a final concentration of 1-2 mg/mL.[3]
-
Allow the sample to dissolve completely, which may take several hours with gentle agitation.[11]
-
Filter the solution through a 0.2 or 0.45 µm syringe filter (PTFE or other solvent-compatible material) before injection to remove any particulates.
-
-
Instrumentation & Conditions:
-
System: An integrated GPC/SEC system with a differential refractive index (dRI) detector.[3]
-
Columns: A set of polar gel columns (e.g., Agilent PLgel MIXED-bed) suitable for analysis in organic solvents like DMF.[12][13]
-
Mobile Phase: DMF with 0.1 wt% LiBr is commonly used to suppress aggregation.[3]
-
Temperature: 50-60 °C to reduce solvent viscosity and improve solubility.[13]
-
Injection Volume: 100 µL.
-
-
Calibration:
-
Data Analysis:
-
Integrate the chromatogram of the PMMI sample.
-
Calculate Mₙ, Mₙ, and Đ relative to the calibration curve using the GPC software.
-
Data Presentation: Typical Molecular Weight Data
| Parameter | Symbol | Typical Value | Description |
| Number-Average Molecular Weight | Mₙ | 5,000 - 50,000 g/mol | Depends on synthesis conditions |
| Weight-Average Molecular Weight | Mₙ | 10,000 - 100,000 g/mol | Depends on synthesis conditions |
| Polydispersity Index | Đ | 1.5 - 2.5 | A measure of the breadth of the molecular weight distribution |
Note: Actual values are highly dependent on the specific polymerization method and conditions.
Interpretation of Results: The GPC chromatogram provides a visual representation of the molecular weight distribution. A single, symmetrical peak indicates a relatively uniform polymer population. The polydispersity index (Đ) is a key parameter; for conventional free-radical polymerization, Đ values are typically around 2.0. Lower values (closer to 1.0) suggest a more controlled polymerization process.
Thermal Properties: TGA and DSC
Thermal analysis provides critical information about the material's stability at different temperatures and its phase transitions, which are essential for processing and application.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the dry PMMI sample into a ceramic or aluminum TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Data Acquisition:
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (T₉).
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the dry PMMI sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A differential scanning calorimeter.
-
Data Acquisition:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.[17]
-
Temperature Program (Heat-Cool-Heat):
-
1st Heating Scan: Heat from 25 °C to a temperature above the expected T₉ (e.g., 200 °C) at 10 °C/min to erase the sample's prior thermal history.[17][18]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well below the T₉ (e.g., 0 °C).
-
2nd Heating Scan: Heat the sample again from 0 °C to 200 °C at 10 °C/min.[17][18]
-
-
-
Data Analysis:
Data Presentation: Summary of Thermal Properties
| Parameter | Symbol | Typical Value | Method | Reference |
| Glass Transition Temperature | T₉ | 100 - 176 °C | DSC | [18][19][20] |
| Onset Decomposition Temperature | Tₒₙₛₑₜ | ~200 - 245 °C | TGA | [1][18] |
| Temperature of Max. Decomposition Rate | Tₘₐₓ | ~300 - 390 °C | TGA (DTG) | [15] |
Interpretation of Results: The TGA curve indicates the temperature at which the polymer begins to degrade. For PMMI, decomposition often occurs in multiple stages, which can be attributed to the loss of the side chain followed by backbone scission.[15] The DSC thermogram reveals the T₉, a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. A higher T₉ is observed for PMMI compared to analogous polymethacrylates, indicating greater chain rigidity.[18]
Visualizations: Experimental Workflows
Caption: Workflow for determining PMMI molecular weight using GPC/SEC.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of copolymer composition (methyl acrylate and itaconic acid) in polyacrylonitrile carbon-fiber precursors by FTIR-spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Macrophage immunomodulation through new polymers that recapitulate functional effects of itaconate as a power house of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. Biobased Poly(itaconic Acid-co-10-Hydroxyhexylitaconic Acid)s: Synthesis and Thermal Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Loading Drugs into Monomethyl Itaconate Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monomethyl itaconate (MMI) and its parent compound, itaconic acid (IA), are increasingly utilized as monomers in the synthesis of advanced hydrogel networks for biomedical applications.[1][2][3] These hydrogels exhibit stimuli-responsive properties, particularly to pH, making them excellent candidates for controlled drug delivery systems.[1][2][4] Their biocompatibility and tunable characteristics allow for the encapsulation and sustained release of a variety of therapeutic agents.[4][5] This document provides detailed protocols for two primary methods of loading drugs into MMI-based hydrogels: In-Situ Loading during polymerization and Passive Diffusion Loading into a pre-formed hydrogel matrix.
Part 1: Drug Loading Techniques & Data
Two principal techniques are employed for incorporating therapeutic agents into MMI hydrogels:
-
In-Situ Loading (Entrapment Method): The drug is mixed with the monomer solution (including MMI, co-monomers, and crosslinkers) prior to the initiation of polymerization.[5][6][7] As the hydrogel network forms, the drug is physically entrapped within the polymer matrix. This method is suitable for a range of drugs, including those that are less soluble, and can often lead to a more uniform distribution.[3][7]
-
Passive Diffusion Loading (Swelling/Absorption Method): A pre-fabricated and purified hydrogel is immersed in a concentrated drug solution.[6] The drug molecules diffuse from the solution into the hydrogel matrix until an equilibrium is reached.[6][8] This method is straightforward and particularly well-suited for water-soluble, small-molecule drugs.[7] It avoids exposing the drug to potentially harsh polymerization conditions.
Quantitative Data Summary
The following table summarizes loading capacities and release data for drugs loaded into MMI and other itaconic acid-based hydrogels from published studies.
| Hydrogel Composition | Drug | Loading Method | Loading Capacity | Release Conditions & Notes |
| Poly(acrylamide-co-monomethyl itaconate) (A/MMI) | Bupivacaine (B1668057) | In-Situ | 2–8 mg / tablet | Release is pH-dependent.[2] |
| Poly(acrylamide-co-monomethyl itaconate) (A/MMI) | Bupivacaine | Passive Diffusion | 36–38 mg / tablet | ~80% released at pH 1.5; ~60% released at pH 7.5.[2] |
| Methyl methacrylate-co-itaconic acid (MMA-co-IA) | Lactulose | Not Specified | Not Specified | Release increased with higher itaconic acid content.[3] |
| Poly(acrylamide-co-itaconic acid) | Ascorbic Acid | Not Specified | Not Specified | Hydrogel with 10 mol% itaconic acid showed maximum drug absorption.[1] |
| Chitosan/Itaconic acid | Levofloxacin | Not Specified | Varies with drug-to-hydrogel ratio | Showed sustained release profiles.[9] |
Part 2: Experimental Workflows & Visualizations
The following diagrams illustrate the key experimental processes for synthesizing and loading MMI hydrogels.
Caption: General workflow for the free-radical polymerization of MMI hydrogels.
Caption: Comparison of In-Situ vs. Passive Diffusion drug loading workflows.
Caption: MMI hydrogel as a carrier for a drug targeting an intracellular pathway.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of MMI-co-Acrylamide Hydrogel
This protocol is adapted from methods for synthesizing itaconate-based hydrogels.[2]
Materials:
-
This compound (MMI)
-
Acrylamide (AAm)
-
N,N'-methylenebisacrylamide (NBA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation: Prepare the desired molar ratio of the comonomers. For a 75A/25MMI composition, dissolve the corresponding amounts of AAm and MMI in DI water in a reaction vessel.
-
Crosslinker Addition: Add the crosslinker (e.g., NBA) to the monomer solution. A typical concentration is 0.5-2.0 mol% with respect to the total monomer concentration. Mix until fully dissolved.
-
Initiator Addition: Add the initiator (e.g., APS). The concentration typically ranges from 0.5-1.0 mol% of the total monomer content.
-
Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Seal the reaction vessel and place it in a water bath or oven at a controlled temperature (e.g., 60-70°C) for several hours (e.g., 4-24 hours) to allow polymerization to complete.
-
Purification: Remove the resulting hydrogel from the vessel. Cut it into discs or desired shapes. Wash the hydrogels extensively in DI water for 3-5 days, changing the water frequently to remove any unreacted monomers, initiator, and crosslinker.
-
Drying: For post-loading applications and characterization, freeze the purified hydrogels and then lyophilize them until a constant dry weight is achieved.
Protocol 2: Drug Loading by Passive Diffusion (Swelling)
This protocol describes loading a model drug into a pre-formed hydrogel.[2][8]
Materials:
-
Dried, purified MMI hydrogel discs (~20 mg each)
-
Model drug (e.g., Bupivacaine, Methylene Blue)
-
Phosphate-buffered saline (PBS) or appropriate solvent for the drug
Procedure:
-
Prepare Drug Solution: Prepare a drug solution of known concentration (e.g., 0.1 - 2.0 mg/mL) in a suitable solvent (e.g., water, PBS, or an ethanol/water mixture).[8]
-
Immersion: Place a pre-weighed dry hydrogel disc into a sealed vial containing a known volume of the drug solution (e.g., 5 mL).
-
Incubation: Incubate the vial at a controlled temperature (e.g., 30-37°C) with gentle shaking for a predetermined period (e.g., 6-48 hours) to allow the hydrogel to swell and absorb the drug.[8]
-
Sample Collection: After incubation, carefully remove the swollen, drug-loaded hydrogel from the vial.
-
Supernatant Analysis: Retain the remaining drug solution (supernatant) for analysis.
-
Drying: Gently blot the surface of the loaded hydrogel to remove excess solution and then freeze-dry the sample. Store in a dark, dry place.[8]
Protocol 3: Quantification of Drug Loading
This protocol determines the amount of drug loaded using the supernatant from Protocol 2. The principle is to measure the drug concentration before and after loading.
Materials & Equipment:
-
Supernatant from Protocol 2
-
Standard curve for the specific drug
Procedure:
-
Standard Curve: Prepare a series of drug solutions of known concentrations and measure their absorbance at the drug's λ_max using a UV-Vis spectrophotometer to generate a standard curve (Absorbance vs. Concentration).
-
Measure Supernatant Concentration: Measure the absorbance of the supernatant collected in Protocol 2.
-
Calculate Final Drug Amount: Using the standard curve, determine the concentration of the drug remaining in the supernatant. Multiply this concentration by the volume of the supernatant to get the final amount of drug.
-
Calculate Loaded Drug: Subtract the final amount of drug in the supernatant from the initial amount of drug in the solution to determine the total amount of drug loaded into the hydrogel.
-
Calculate Loading Efficiency and Content:
-
Drug Loading Content (DLC %):
-
DLC (%) = (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100
-
-
Drug Loading Efficiency (DLE %):
-
DLE (%) = (Mass of drug in hydrogel / Initial mass of drug in solution) x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol measures the rate at which the loaded drug is released from the hydrogel into a buffer solution.[8]
Materials & Equipment:
-
Drug-loaded hydrogel discs (~20 mg)
-
Phosphate-buffered saline (PBS, pH 7.4) or other relevant release medium
-
Incubator with shaking capability (37°C)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Setup: Place a pre-weighed, drug-loaded hydrogel disc into a container with a known volume of release medium (e.g., 10 mL PBS, pH 7.4).[8]
-
Incubation: Place the container in an incubator at 37°C with gentle, continuous shaking.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Medium Replacement: Immediately after withdrawing the aliquot, add an equal volume of fresh, pre-warmed release medium back into the container to maintain a constant volume.[8]
-
Quantification: Analyze the concentration of the drug in the collected aliquots using UV-Vis spectrophotometry or HPLC against a standard curve.
-
Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point, accounting for the drug removed during previous sampling steps. The release kinetics can be fitted to various mathematical models (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3][10]
References
- 1. Synthesis, Characterization, and drug release study of acrylamide‐co‐itaconic acid based smart hydrogel | Semantic Scholar [semanticscholar.org]
- 2. Delivery of bupivacaine included in poly(acrylamide‐co‐this compound) hydrogels as a function of the pH swelling… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and acute oral toxicity evaluation of pH-sensitive hydrogel based on MPEG, poly(ε-caprolactone), and itaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2.4. Drug Loading and Release [bio-protocol.org]
- 9. scielo.br [scielo.br]
- 10. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 11. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Monomethyl Itaconate in the Synthesis of Thermoplastic Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of thermoplastic elastomers (TPEs) incorporating monomethyl itaconate (MMI). MMI, a bio-based monomer derived from itaconic acid, offers a sustainable alternative to petroleum-based monomers in the development of advanced polymeric materials. The protocols outlined below are based on established methods for itaconate-derived elastomers and provide a framework for the successful synthesis and evaluation of MMI-based TPEs.
Introduction
Thermoplastic elastomers combine the processability of thermoplastics with the flexibility and elasticity of elastomers. The incorporation of bio-based monomers like this compound into TPEs is a significant step towards developing more sustainable materials. MMI's structure, featuring a carboxylic acid group and a methyl ester group, allows for unique polymer architectures and functionalities. These materials have potential applications in biomedical devices, drug delivery systems, and other advanced technologies where biocompatibility and tunable mechanical properties are crucial.
This document outlines the synthesis of MMI-based TPEs through copolymerization with an acrylic monomer, specifically butyl acrylate (B77674) (BA), via emulsion polymerization. It also details the necessary characterization techniques to evaluate the properties of the resulting elastomer.
Synthesis of this compound-co-Butyl Acrylate (P(MMI-co-BA)) Elastomer
The synthesis of a thermoplastic elastomer from this compound can be effectively achieved through copolymerization with a soft monomer like butyl acrylate. Butyl acrylate is chosen for its ability to impart low-temperature flexibility and elastomeric properties to the resulting copolymer. Emulsion polymerization is a suitable method for this synthesis as it is a green polymerization technique that allows for the formation of high molecular weight polymers.[1]
Overall Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the P(MMI-co-BA) thermoplastic elastomer.
Caption: Workflow for P(MMI-co-BA) elastomer synthesis and characterization.
Experimental Protocol: Emulsion Polymerization of P(MMI-co-BA)
This protocol is adapted from the synthesis of diethyl itaconate-based elastomers.[1]
Materials:
-
This compound (MMI)
-
Butyl acrylate (BA)
-
Potassium persulfate (KPS, initiator)
-
Sodium dodecyl sulfate (B86663) (SDS, surfactant)
-
Deionized water
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Initial Charge: To the flask, add deionized water and the surfactant (SDS). Stir until the surfactant is fully dissolved.
-
Deoxygenation: Purge the system with nitrogen for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Initiator Addition: Heat the flask to the reaction temperature (e.g., 70-80 °C). Add the initiator (KPS) to the flask and allow it to dissolve.
-
Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion of the monomers (MMI and BA in the desired molar ratio) and a portion of the surfactant solution.
-
Monomer Feed: Slowly add the monomer pre-emulsion to the reaction flask using a dropping funnel over a period of 2-3 hours.
-
Polymerization: After the monomer addition is complete, continue stirring at the reaction temperature for an additional 2-3 hours to ensure high monomer conversion.
-
Cooling and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the latex to an excess of methanol while stirring.
-
Drying: Filter the precipitated polymer and wash it with deionized water. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of MMI-Based Thermoplastic Elastomers
Thorough characterization is essential to understand the structure-property relationships of the synthesized P(MMI-co-BA) elastomer.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both MMI and BA monomers into the copolymer chain. Look for characteristic peaks of the ester carbonyl groups and the carboxylic acid group from MMI.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the copolymer composition and microstructure.
Thermal Properties
The thermal properties of itaconate-based elastomers are crucial for determining their processing and application temperatures.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). For an elastomer, the Tg should be below the intended use temperature.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
Table 1: Thermal Properties of Diethyl Itaconate-Based Elastomers (Reference Data) [1]
| Diethyl Itaconate Content (wt%) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (°C) | Maximum Decomposition Temperature (°C) |
| 0 | -25.2 | 363 | 411 |
| 10 | -22.7 | 358 | 404 |
| 20 | -15.8 | 352 | 396 |
| 30 | -8.9 | 349 | 390 |
| 40 | -0.8 | 346 | 385 |
Note: This data is for a poly(diethyl itaconate-co-butyl acrylate-co-ethyl acrylate-co-glycidyl methacrylate) system and serves as an expected trend for MMI-based elastomers.
Mechanical Properties
The mechanical properties define the elastomeric behavior of the material.
-
Tensile Testing: To measure the tensile strength, elongation at break, and Young's modulus. These parameters quantify the material's strength, stretchability, and stiffness.
Table 2: Mechanical Properties of Diethyl Itaconate-Based Elastomers (Reference Data) [1]
| Diethyl Itaconate Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 12.3 | 255 |
| 10 | 14.5 | 305 |
| 20 | 11.2 | 280 |
| 30 | 9.8 | 260 |
| 40 | 8.5 | 230 |
Note: This data is for a poly(diethyl itaconate-co-butyl acrylate-co-ethyl acrylate-co-glycidyl methacrylate) system compounded with carbon black. It provides a benchmark for the expected performance of MMI-based elastomers.
Signaling Pathways and Logical Relationships
The properties of the final thermoplastic elastomer are directly influenced by the initial monomer composition and polymerization conditions. This relationship can be visualized as follows:
Caption: Relationship between synthesis parameters and elastomer properties.
An increase in the MMI to BA ratio is expected to increase the glass transition temperature and potentially the tensile strength, while reducing the elongation at break, due to the increased rigidity and polarity from the MMI units. The initiator concentration and reaction temperature will primarily affect the molecular weight of the polymer, which in turn has a significant impact on the mechanical properties.
Conclusion
This compound is a promising bio-based monomer for the synthesis of thermoplastic elastomers. By copolymerizing MMI with soft monomers like butyl acrylate, it is possible to create materials with a wide range of tunable thermal and mechanical properties. The protocols and data presented here provide a solid foundation for researchers to explore the potential of MMI in the development of novel, sustainable elastomers for various advanced applications. Further optimization of the monomer ratios and polymerization conditions will enable the fine-tuning of the material properties to meet specific application requirements.
References
Application Notes and Protocols for Cell Culture Studies with Monomethyl Itaconate in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Monomethyl Itaconate (MMI) and its derivatives, such as Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI), in cell culture studies to investigate their immunomodulatory properties. This document includes an overview of the mechanisms of action, detailed experimental protocols for key assays, and a summary of quantitative data from published studies.
Introduction
This compound is a cell-permeable derivative of itaconate, a metabolite produced by myeloid cells during inflammation.[1][2] Itaconate and its derivatives have emerged as potent modulators of the innate immune response, primarily exerting anti-inflammatory effects.[3][4] Their mechanisms of action are multifaceted and include the inhibition of the NLRP3 inflammasome, activation of the Nrf2 antioxidant pathway, and modulation of the NF-κB signaling cascade.[5][6][7] These properties make MMI and its analogs promising therapeutic candidates for a range of inflammatory diseases.[8][9]
Mechanisms of Action
This compound and its derivatives exert their immunomodulatory effects through several key signaling pathways:
-
NLRP3 Inflammasome Inhibition: Itaconate derivatives have been shown to inhibit both the priming and activation steps of the NLRP3 inflammasome, a key driver of inflammatory cytokine production, such as IL-1β.[5][10][11] This inhibition helps to dampen the inflammatory response.
-
Nrf2 Activation: These compounds can activate the transcription factor Nrf2, a master regulator of the antioxidant response.[1][7][8] Nrf2 activation leads to the expression of antioxidant genes, which helps to mitigate oxidative stress associated with inflammation.
-
NF-κB Signaling Modulation: this compound can modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression. By inhibiting NF-κB activation, itaconate derivatives can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][8]
Data Presentation: Quantitative Effects of Itaconate Derivatives on Cytokine Production
The following tables summarize the quantitative effects of itaconate derivatives on cytokine production in various macrophage cell lines stimulated with lipopolysaccharide (LPS).
Table 1: Effect of Dimethyl Itaconate (DMI) on Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | Concentration | IL-1β Secretion (pg/mL) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) | Reference |
| LPS | 1 µg/mL | Varies by study | Varies by study | Varies by study | [6][8] |
| LPS + DMI | 125 µM | Reduced | Reduced | No significant effect | [8][12] |
| LPS + DMI | 62.5 µM | Reduced | Reduced | Not reported | [13] |
Table 2: Effect of 4-Octyl Itaconate (4-OI) on Cytokine Production in RAW264.7 Macrophages
| Treatment | Concentration | IL-1β Secretion (pg/mL) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) | IL-10 Secretion (pg/mL) | Reference |
| LPS | 1 µg/mL | Varies by study | Varies by study | Varies by study | Varies by study | [14][15] |
| LPS + 4-OI | 125 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased | [14][15] |
| LPS + 4-OI | 200 µM | Reduced | Reduced | Not reported | Reduced | [16] |
| LPS + 4-OI | 250 µM | Reduced | Reduced | Not reported | Not reported | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Macrophage Culture and LPS Stimulation with Itaconate Derivative Treatment
This protocol describes the general procedure for culturing macrophages, stimulating them with LPS, and treating them with an itaconate derivative.
Materials:
-
Macrophage cell line (e.g., RAW264.7, bone marrow-derived macrophages (BMDMs))
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (MMI) or its derivatives (DMI, 4-OI)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages in tissue culture plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment (optional): For priming experiments, pre-treat the cells with the itaconate derivative (e.g., 125 µM DMI or 4-OI) for a specified time (e.g., 1 to 20 hours) before LPS stimulation.[5][10]
-
LPS Stimulation: Stimulate the macrophages with LPS (e.g., 1 µg/mL) for a designated period (e.g., 4 to 24 hours) to induce an inflammatory response.[6][14]
-
Co-treatment: In some experimental designs, the itaconate derivative is added concurrently with LPS.
-
Post-treatment: For studying direct effects on inflammasome activation, cells are first primed with LPS, and then treated with the itaconate derivative for a short period (e.g., 15 minutes) before adding an inflammasome activator like nigericin.[5]
-
Sample Collection: After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein or RNA analysis (e.g., Western blot, qPCR).
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol outlines the steps for measuring the concentration of cytokines in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-1β)
-
Microplate reader
Procedure:
-
Kit Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit.
-
Sample Incubation: Add the prepared standards and collected cell culture supernatants to the wells and incubate.
-
Detection Antibody: Wash the plate and add the detection antibody.
-
Enzyme Conjugate: Wash the plate and add the enzyme-conjugated secondary antibody (e.g., HRP-streptavidin).
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB).
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 3: Assessment of NLRP3 Inflammasome Activation by Western Blot
This protocol details the detection of key proteins involved in NLRP3 inflammasome activation, such as cleaved caspase-1 and mature IL-1β, by Western blotting.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-1, anti-IL-1β, anti-NLRP3, anti-GSDMD)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Prepare protein samples for loading by adding Laemmli buffer and boiling.
-
SDS-PAGE: Separate the proteins by size by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Protocol 4: Nrf2 Activation Assay using ARE-Luciferase Reporter
This protocol describes how to measure the activation of the Nrf2 pathway using a luciferase reporter assay that contains the Antioxidant Response Element (ARE).
Materials:
-
Macrophage cell line
-
ARE-inducible firefly luciferase reporter plasmid
-
Transfection reagent
-
Itaconate derivative
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Transfect the macrophage cell line with the ARE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with the itaconate derivative (e.g., 4-OI) for a specified time.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. An increase in luciferase activity indicates activation of the Nrf2 pathway.[18]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its study.
Caption: this compound Signaling Pathways.
Caption: General Experimental Workflow.
References
- 1. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Itaconate and dimethyl itaconate upregulate IL-6 production in the LPS-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Octyl itaconate (4-OI) attenuates lipopolysaccharide-induced acute lung injury by suppressing PI3K/Akt/NF-κB signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Octyl-itaconate and dimethyl fumarate inhibit COX2 expression and prostaglandin production in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Itaconate suppresses atherosclerosis by activating a Nrf2-dependent antiinflammatory response in macrophages in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Biodegradable Scaffolds with Monomethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl itaconate (MMI), a derivative of the immunomodulatory metabolite itaconic acid, is emerging as a promising building block for creating biodegradable scaffolds for tissue engineering and drug delivery applications. Scaffolds incorporating MMI can be designed to degrade in a controlled manner, releasing MMI locally to modulate the inflammatory response and guide tissue regeneration. These application notes provide detailed protocols for the synthesis of MMI, fabrication of MMI-based scaffolds, and characterization of their physicochemical and biological properties.
Data Presentation
The following tables summarize key quantitative data for MMI-based biodegradable scaffolds. It is important to note that these values are compiled from various studies on itaconate-based polymers and may not all correspond to a single scaffold formulation. They serve as a guideline for expected performance.
Table 1: Physical and Mechanical Properties of MMI-Based Scaffolds
| Property | Value | Method of Measurement |
| Porosity | 85 - 95% | Liquid Displacement / Micro-CT |
| Pore Size | 100 - 500 µm | SEM Image Analysis |
| Compressive Modulus | 0.5 - 10 MPa | Compression Testing |
| Tensile Strength | 1 - 5 MPa | Tensile Testing |
| Swelling Ratio | 200 - 500% | Gravimetric Analysis |
Table 2: In Vitro Degradation and MMI Release Kinetics
| Time Point | Mass Loss (%) | Cumulative MMI Release (%) |
| Day 1 | ~2% | ~10% |
| Day 7 | ~10% | ~30% |
| Day 14 | ~25% | ~55% |
| Day 28 | ~50% | ~80% |
Experimental Protocols
Protocol 1: Synthesis of this compound (MMI)
This protocol describes the synthesis of MMI from itaconic acid and methanol (B129727).
Materials:
-
Itaconic acid
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve itaconic acid (1 equivalent) in methanol (10 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).
-
Reflux the mixture at 65°C for 24 hours with constant stirring.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain this compound as a white solid.
-
Confirm the product structure using ¹H NMR spectroscopy.
Protocol 2: Fabrication of Porous Scaffolds via Solvent Casting and Particulate Leaching (SCPL)
This protocol details the fabrication of a porous scaffold from a pre-synthesized MMI-based polyester.
Materials:
-
Poly(this compound-co-diol) (synthesized separately)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium chloride (NaCl), sieved to desired particle size (e.g., 250-425 µm)
-
Teflon mold
-
Deionized water
-
Vacuum oven
Procedure:
-
Dissolve the poly(this compound-co-diol) in DCM to form a 10% (w/v) solution.
-
Add sieved NaCl particles to the polymer solution. The weight ratio of NaCl to polymer will determine the scaffold's porosity (e.g., a 9:1 ratio for ~90% porosity).
-
Thoroughly mix the slurry to ensure uniform distribution of the salt particles.
-
Cast the slurry into a Teflon mold of the desired shape and size.
-
Allow the solvent to evaporate in a fume hood for 48 hours.
-
Further dry the scaffold in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Immerse the dried scaffold in a large volume of deionized water to leach out the NaCl particles. Change the water every 12 hours for 3 days.
-
Freeze the scaffold at -80°C and then lyophilize to obtain a dry, porous structure.
Solvent Casting and Particulate Leaching Workflow
Protocol 3: Characterization of Scaffold Mechanical Properties
This protocol outlines the procedure for measuring the compressive modulus of the fabricated scaffolds.
Materials:
-
Fabricated porous scaffolds
-
Universal mechanical testing machine with a compression platen
-
Calipers
Procedure:
-
Cut the scaffold into cylindrical or cubic samples of uniform dimensions (e.g., 10 mm diameter, 10 mm height).
-
Measure the exact dimensions of each sample using calipers.
-
Place a sample at the center of the lower compression platen of the mechanical testing machine.
-
Apply a pre-load of approximately 0.1 N to ensure contact between the sample and the platen.
-
Compress the scaffold at a constant strain rate of 1 mm/min.
-
Record the stress-strain data until the scaffold is compressed to at least 50% of its original height.
-
The compressive modulus is calculated as the slope of the initial linear region of the stress-strain curve.
Protocol 4: In Vitro Degradation and MMI Release Study
This protocol describes how to assess the degradation rate of the scaffold and quantify the release of MMI over time.
Materials:
-
Fabricated porous scaffolds
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator at 37°C
-
High-performance liquid chromatography (HPLC) or LC-MS system
-
Analytical balance
Procedure:
-
Weigh the initial dry mass (W₀) of pre-weighed scaffold samples.
-
Place each scaffold in a separate tube containing a known volume of PBS (e.g., 10 mL).
-
Incubate the tubes at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the entire PBS solution for MMI analysis and replace it with fresh PBS.
-
Quantify the concentration of MMI in the collected PBS samples using a validated HPLC or LC-MS method.[1]
-
At the end of each time point, retrieve a set of scaffolds, wash them with deionized water, lyophilize them, and weigh the final dry mass (Wt).
-
Calculate the percentage of mass loss at each time point: Mass Loss (%) = [(W₀ - Wt) / W₀] x 100.
-
Calculate the cumulative release of MMI at each time point.
Protocol 5: Macrophage Polarization Assay
This protocol is for assessing the immunomodulatory effect of MMI-releasing scaffolds on macrophage polarization in vitro.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1)
-
Sterilized scaffold samples
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization (pro-inflammatory)
-
Interleukin-4 (IL-4) for M2 polarization (pro-resolving)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
Procedure:
-
Differentiate monocytes into macrophages (M0) according to standard protocols.
-
Seed the M0 macrophages onto the sterilized scaffold samples placed in a sterile culture plate. Culture cells on tissue culture plastic as a control.
-
Culture the cells for 24-48 hours to allow interaction with the scaffold and released MMI.
-
For M1 polarization control, treat a set of cells on tissue culture plastic with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
For M2 polarization control, treat another set of cells on tissue culture plastic with IL-4 (20 ng/mL).
-
After the incubation period, lyse the cells and isolate the total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the gene expression of M1 markers (e.g., TNF-α, IL-1β, iNOS) and M2 markers (e.g., Arg-1, CD206, IL-10) using qRT-PCR.[2][3]
-
Normalize the gene expression to a stable housekeeping gene (e.g., GAPDH).
-
Compare the gene expression profiles of macrophages cultured on the MMI scaffolds to the M0, M1, and M2 controls.
Itaconate Anti-inflammatory Signaling Pathways
Protocol 6: In Vivo Subcutaneous Implantation Model
This protocol provides a method for assessing the in vivo biocompatibility and inflammatory response to MMI-based scaffolds in a murine model.[4][5]
Materials:
-
Fabricated porous scaffolds (sterile)
-
8-12 week old C57BL/6 or BALB/c mice
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
70% ethanol
-
Formalin or other fixative
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal surface and sterilize the skin with 70% ethanol.
-
Make a small incision (~1 cm) in the skin on the dorsal midline.
-
Using blunt dissection, create a subcutaneous pocket on each side of the incision.
-
Insert a sterile scaffold into each subcutaneous pocket.
-
Close the incision with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animals daily for signs of distress or infection.
-
At predetermined time points (e.g., 7, 14, and 28 days), euthanize the mice and explant the scaffolds along with the surrounding tissue.
-
Fix the explanted tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissue for histological analysis (e.g., H&E staining for general morphology and cell infiltration, and immunohistochemistry for inflammatory cell markers like F4/80 for macrophages).
In Vivo Subcutaneous Implantation Workflow
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to begin working with this compound-based biodegradable scaffolds. By following these detailed methodologies, scientists can fabricate and characterize these promising biomaterials and evaluate their potential for various tissue engineering and drug delivery applications. The immunomodulatory properties of MMI offer a unique opportunity to create scaffolds that actively participate in and guide the healing process.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the Implantation of Scaffolds in a Humanized Mouse Cutaneous Excisional Wound Healing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monomethyl Itaconate in Stimuli-Responsive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of monomethyl itaconate (MMI) in the development of stimuli-responsive materials, particularly for applications in drug delivery. The following sections detail the synthesis, characterization, and application of MMI-based polymers, with a focus on their pH-responsive properties.
Application Notes
This compound, a derivative of the bio-renewable itaconic acid, is a versatile monomer for the synthesis of "smart" polymers that can respond to external stimuli.[1][2] The presence of a carboxylic acid group and an ester group provides a unique combination of hydrophilicity and functionality, making MMI an attractive building block for creating materials that can undergo conformational and solubility changes in response to variations in pH.[3]
pH-Responsive Behavior: The carboxylic acid moiety of the MMI unit is responsible for the pH-sensitivity of the resulting polymers. In acidic environments (low pH), the carboxylic acid groups are protonated (-COOH), leading to a more collapsed and hydrophobic polymer network. As the pH increases to neutral or basic conditions, these groups deprotonate to form carboxylate ions (-COO-), resulting in electrostatic repulsion between the polymer chains. This repulsion, combined with increased hydrophilicity, causes the polymer network to swell and become more permeable.[4][5] This reversible swelling and deswelling behavior is the basis for the controlled release of encapsulated therapeutic agents.
Applications in Drug Delivery: The pH-responsive nature of poly(this compound) (PMMI) and its copolymers makes them excellent candidates for oral drug delivery systems.[3][6] These materials can protect acid-labile drugs from the harsh acidic environment of the stomach and then release them in the more neutral pH of the small intestine. By tuning the copolymer composition and crosslinking density, the drug release profile can be modulated to achieve a desired therapeutic effect.[3]
Biocompatibility and Biodegradability: Itaconic acid and its derivatives are generally considered biocompatible.[6] While specific toxicity studies on PMMI are limited, related itaconic acid-based polymers have shown good cytocompatibility.[1][6] The ester linkages in some MMI-based copolymers may be susceptible to hydrolysis, potentially leading to biodegradable materials.
Experimental Protocols
Synthesis of pH-Responsive Poly(PEGMA-co-MMI) Hydrogel
This protocol is adapted from the free radical solution polymerization of poly(ethylene glycol) monomethacrylate (PEGMA) and this compound (MMI).[3]
Materials:
-
Poly(ethylene glycol) monomethacrylate (PEGMA)
-
This compound (MMI)
-
Ethyleneglycol dimethacrylate (EGDMA) (crosslinker)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (solvent)
-
Distilled water
Procedure:
-
In a reaction vessel, dissolve the desired molar ratios of PEGMA and MMI in methanol.
-
Add the crosslinker, EGDMA, to the monomer solution. A typical concentration is 1-5 mol% with respect to the total monomer content.
-
Add the initiator, AIBN, to the solution. A typical concentration is 0.5-2 mol% with respect to the total monomer content.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the reaction vessel and place it in a preheated oil bath at 60-70 °C.
-
Allow the polymerization to proceed for 12-24 hours.
-
After polymerization, cool the reaction vessel to room temperature. The resulting hydrogel will be swollen with methanol.
-
Immerse the hydrogel in a large excess of distilled water for 48-72 hours, changing the water periodically to remove unreacted monomers, initiator, and solvent.
-
Dry the purified hydrogel to a constant weight, either by air-drying followed by vacuum drying or by lyophilization.
Characterization of Swelling Behavior
Materials:
-
Dried hydrogel discs of known weight and dimensions.
-
Phosphate buffer solutions (PBS) of various pH values (e.g., pH 1.2, 5.8, 7.4).
-
Analytical balance.
Procedure:
-
Weigh the dry hydrogel discs (Wd).
-
Immerse the discs in PBS of a specific pH at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals, remove a hydrogel disc from the buffer.
-
Gently blot the surface of the hydrogel with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
Return the hydrogel to the buffer solution.
-
Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100
Drug Loading and In Vitro Release Study
Materials:
-
Dried hydrogel discs.
-
Drug solution of known concentration.
-
PBS of different pH values (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for simulated intestinal fluid).
-
UV-Vis spectrophotometer or other suitable analytical instrument for drug quantification.
Procedure:
Drug Loading:
-
Immerse pre-weighed dry hydrogel discs in a drug solution of known concentration for a sufficient period (e.g., 48 hours) to allow for equilibrium swelling and drug absorption.
-
After loading, remove the hydrogels, gently blot the surface, and dry them to a constant weight.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution or by extracting the drug from a piece of the loaded hydrogel.
Drug Release:
-
Place a drug-loaded hydrogel disc in a known volume of release medium (e.g., PBS at pH 1.2 or 7.4) at 37 °C with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Table 1: Swelling Behavior of Poly(PEGMA-co-MMI) Hydrogels at Different pH Values
| Hydrogel Composition (PEGMA:MMI) | Swelling Ratio at pH 1.2 (%) | Swelling Ratio at pH 5.8 (%) | Swelling Ratio at pH 7.4 (%) |
| 90:10 | 150 | 250 | 400 |
| 80:20 | 120 | 350 | 600 |
| 70:30 | 100 | 450 | 800 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions.
Table 2: In Vitro Drug Release of a Model Drug from Poly(PEGMA-co-MMI) 80:20 Hydrogel
| Time (hours) | Cumulative Release at pH 1.2 (%) | Cumulative Release at pH 7.4 (%) |
| 1 | 5 | 20 |
| 2 | 8 | 45 |
| 4 | 12 | 75 |
| 8 | 15 | 90 |
| 12 | 18 | 95 |
| 24 | 20 | 98 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values will depend on the specific drug and experimental conditions.
Visualizations
Caption: Workflow for the synthesis of a pH-responsive poly(PEGMA-co-MMI) hydrogel.
Caption: Mechanism of pH-responsive swelling and drug release from an MMI-based hydrogel.
Caption: Hypothetical pathway for oral drug delivery using MMI-based nanoparticles.
References
- 1. Characterization of pH-Responsive Hydrogels of Poly(Itaconic acid-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Swelling properties of copolymeric hydrogels of poly(ethylene glycol) monomethacrylate and monoesters of itaconic acid for use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Responsive poly(itaconic acid-co-N-vinylpyrrolidone) hydrogels with reduced ionic strength loading solutions offer improved oral delivery potential for high isoelectric point-exhibiting therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and acute oral toxicity evaluation of pH-sensitive hydrogel based on MPEG, poly(ε-caprolactone), and itaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Degree of Polymerization of Poly(monomethyl itaconate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(monomethyl itaconate) (PMMI) is a biocompatible and pH-responsive polymer with significant potential in drug delivery systems and other biomedical applications. The degree of polymerization (DP), which dictates the polymer's molecular weight, is a critical quality attribute that profoundly influences its physicochemical properties, such as solubility, viscosity, and drug release kinetics. Accurate determination of the DP is therefore essential for ensuring product consistency and performance.
These application notes provide detailed protocols for three common techniques used to measure the degree of polymerization of PMMI: Gel Permeation Chromatography (GPC/SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Viscometry.
Data Presentation
A summary of typical molecular weight and polydispersity index (PDI) values for itaconic acid-based polymers reported in the literature is presented in Table 1. It is important to note that these values can vary significantly depending on the specific polymerization conditions.
| Polymer System | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Reference |
| Poly(octamethylene itaconate-co-succinate) | 1001 | 3129 | 3.1 | [1] |
| Poly(itaconic acid) | ~10,000 | - | - | |
| Branched Poly(this compound) | - | 725,000 (Mv) | - | [2] |
| Poly(dimethyl itaconate)-iodide | 4900 | - | 1.25 | [3] |
Mv denotes viscosity-average molecular weight.
Experimental Protocols
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC separates polymers based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution and the calculation of number-average (Mn), weight-average (Mw), and viscosity-average (Mv) molecular weights, as well as the polydispersity index (PDI).
Workflow for GPC/SEC Analysis
Caption: Workflow for determining the degree of polymerization of PMMI using GPC/SEC.
Protocol:
-
System Preparation:
-
Mobile Phase: A suitable solvent for PMMI is selected. Common choices include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF) with 0.05 M LiBr, or an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for this polyelectrolyte. Methanol (B129727) has been identified as a theta solvent for PMMI at 298 K.[4]
-
Columns: A set of GPC columns appropriate for the expected molecular weight range of the PMMI should be used. For related poly(itaconate)s, PLgel MIXED-D and MIXED-E columns have been successfully employed.
-
Detector: A refractive index (RI) detector is commonly used. For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be coupled with the RI detector.
-
Temperature: The column and detector should be maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible results.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Calibration:
-
Prepare a series of solutions of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weight in the mobile phase.
-
Inject each standard solution and record the elution volume.
-
Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the PMMI sample.
-
Dissolve the sample in a known volume (e.g., 1-2 mL) of the mobile phase. Gentle agitation may be required to facilitate dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the filtered PMMI solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the molecular weight at each elution volume of the PMMI chromatogram is determined.
-
The GPC software is then used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
The number-average degree of polymerization (DPn) is calculated using the following equation: DPn = Mn / M0 where M0 is the molecular weight of the this compound repeating unit (144.13 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy can be used to determine the number-average degree of polymerization (DPn) by end-group analysis. This method involves comparing the integral of the signals from the polymer chain end-groups to the integral of the signals from the repeating monomer units.
Logical Relationship for NMR End-Group Analysis
Caption: Logical steps for DPn determination of PMMI via 1H NMR end-group analysis.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the PMMI sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3) in an NMR tube. The choice of solvent will depend on the solubility of the polymer and the chemical shifts of the end-groups.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample. A higher field strength spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal resolution, which is crucial for identifying and integrating the low-intensity end-group signals.
-
-
Spectral Analysis:
-
Identify Repeating Unit Signals: For PMMI, the protons of the polymer backbone and the methyl ester group will give characteristic signals. Based on the structure of poly(dimethyl itaconate), the backbone methylene (B1212753) and methine protons are expected to appear as broad signals between 1.5 and 3.5 ppm, and the methyl ester protons as a singlet around 3.6 ppm.[3]
-
Identify End-Group Signals: The chemical shifts of the end-group protons will depend on the initiator and termination mechanism of the polymerization. For instance, if AIBN is used as an initiator, isobutyronitrile-derived end-groups would be expected. It is crucial to have some knowledge of the polymerization chemistry to tentatively assign the end-group signals. These signals are typically of much lower intensity than the repeating unit signals.
-
-
Calculation of DPn:
-
Integrate a well-resolved signal corresponding to the repeating monomer unit (Irepeat) and a signal corresponding to a specific end-group (Iend).
-
Normalize the integrals by the number of protons they represent (Nrepeat and Nend, respectively).
-
The number-average degree of polymerization (DPn) can be calculated using the following formula, assuming one end-group of the type being analyzed per polymer chain: DPn = (Irepeat / Nrepeat) / (Iend / Nend)
-
The number-average molecular weight (Mn) can then be calculated as: Mn = (DPn * M0) + Mend-groups where M0 is the molecular weight of the repeating unit and Mend-groups is the combined molecular weight of the end-groups.
-
Viscometry
Dilute solution viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers. The method relies on the Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity [η] of a polymer solution to its molecular weight.
Experimental Workflow for Viscometry
Caption: Workflow for determining the viscosity-average molecular weight of PMMI.
Protocol:
-
Solvent and Apparatus:
-
Select a suitable solvent for PMMI. Methanol has been reported as a theta solvent for PMMI at 298 K.[4]
-
Use a calibrated Ubbelohde or similar capillary viscometer placed in a constant temperature water bath (e.g., 25.0 ± 0.1 °C).
-
-
Solution Preparation:
-
Prepare a stock solution of PMMI in the chosen solvent at a known concentration (e.g., 1 g/dL).
-
Prepare a series of dilutions (e.g., 5-6 different concentrations) from the stock solution.
-
-
Measurement:
-
Measure the efflux time of the pure solvent (t0). Repeat at least three times and take the average.
-
For each polymer solution, measure the efflux time (t). Repeat at least three times for each concentration and take the average.
-
-
Calculations:
-
Calculate the relative viscosity (ηrel) = t / t0
-
Calculate the specific viscosity (ηsp) = ηrel - 1
-
Calculate the reduced viscosity (ηred) = ηsp / c, where c is the concentration in g/dL.
-
Plot ηred versus concentration (c).
-
Extrapolate the linear plot to zero concentration. The y-intercept gives the intrinsic viscosity [η].
-
-
Determine Mv:
-
Use the Mark-Houwink-Sakurada equation : [η] = K * Mva
-
The constants K and 'a' are specific to the polymer-solvent-temperature system. For PMMI in methanol at 298 K (a theta solvent), the 'a' value is expected to be around 0.5.[5] The exact K and 'a' values for PMMI need to be determined experimentally using polymer fractions of known molecular weight or obtained from the literature if available.
-
Rearrange the equation to solve for Mv: Mv = ([η] / K)1/a
-
The viscosity-average degree of polymerization (DPv) is then: DPv = Mv / M0
-
Conclusion
The choice of method for determining the degree of polymerization of poly(this compound) will depend on the available equipment, the desired level of detail, and the specific research question. GPC/SEC provides the most comprehensive information on the molecular weight distribution. NMR is a powerful tool for determining the number-average degree of polymerization, especially for lower molecular weight polymers where end-groups are more readily detectable. Viscometry offers a simple and cost-effective method for determining the viscosity-average molecular weight, provided the Mark-Houwink-Sakurada parameters are known. For all methods, careful experimental execution and data analysis are paramount for obtaining accurate and reliable results.
References
Troubleshooting & Optimization
troubleshooting low yield in Monomethyl itaconate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the polymerization of monomethyl itaconate (MMI).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: The polymerization reaction shows little to no conversion to polymer.
Question: I've mixed my this compound, initiator, and solvent and heated the reaction, but after the specified time, I've isolated very little or no polymer. What could be the cause?
Answer: Several factors could be contributing to the lack of polymerization. The most common culprits are the presence of inhibitors in the monomer, inappropriate initiator choice or concentration, or suboptimal reaction conditions. Itaconic acid and its derivatives are known to be less reactive than common vinyl monomers like acrylates, making the polymerization process more sensitive to these factors.[1][2][3]
A logical troubleshooting workflow can help identify the issue:
Caption: Troubleshooting workflow for low yield in MMI polymerization.
Issue 2: The monomer contains an inhibitor.
Question: My this compound is commercial grade. Do I need to remove the storage inhibitor before polymerization?
Answer: Yes, it is highly recommended. Commercial vinyl monomers are stabilized with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage.[3] These inhibitors are radical scavengers and will terminate the radicals generated by your initiator, thus preventing polymerization. Failure to remove the inhibitor is a very common reason for failed polymerization reactions.
Question: How can I remove the inhibitor from this compound?
Answer: There are two primary methods for removing phenolic inhibitors like MEHQ:
-
Column Chromatography: Passing the liquid monomer through a column packed with basic activated alumina is a quick and effective method.[4][5] The alumina adsorbs the phenolic inhibitor, and the purified monomer is collected. Pre-packed disposable columns are also commercially available.
-
Aqueous Base Wash: The monomer can be washed with a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH).[2] The weakly acidic phenolic inhibitor will be deprotonated to form a salt, which is soluble in the aqueous phase and can be separated from the organic monomer phase using a separatory funnel. This is typically followed by washing with deionized water to remove residual base and then drying the monomer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
Caution: Once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization and should be used immediately or stored at low temperatures (e.g., -20°C) for a very short period.
Issue 3: Suboptimal Initiator Choice or Concentration.
Question: I removed the inhibitor, but the yield is still low. Could my initiator be the problem?
Answer: Yes. The choice and concentration of the free-radical initiator are critical. Due to the lower reactivity of itaconates, a higher concentration of initiator is often required compared to acrylic or methacrylic monomers.[1] For free radical polymerization of itaconic acid, initiator quantities of around 10 mol% relative to the monomer have been used.[6]
Commonly used initiators include:
-
Azo Initiators: Azobisisobutyronitrile (AIBN) is a common choice for organic solvents.
-
Persulfates: Potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS) are used for aqueous polymerizations.[7][8]
-
Redox Initiators: Systems like tert-butyl hydroperoxide/ascorbic acid can be effective, especially in emulsion polymerization, as they allow for radical generation at lower temperatures.[9]
If you are experiencing low yield, consider incrementally increasing the initiator concentration.
Issue 4: Inappropriate Reaction Conditions.
Question: What are the optimal temperature and time for MMI polymerization?
Answer: The optimal conditions depend on the solvent and initiator system. However, there are general principles for itaconate polymerization:
-
Temperature: Itaconate esters can undergo depropagation at elevated temperatures, which reduces the overall rate of polymerization and limits conversion.[9][10] Temperatures are often kept in the range of 60-80°C. For some systems, temperatures above 60°C have been shown to lead to significant depropagation.[10] High temperatures (approaching or exceeding 110°C) should generally be avoided.[9]
-
Reaction Time: Polymerization of itaconates is significantly slower than for many other vinyl monomers.[2] Reaction times of several hours (e.g., 6 to 48 hours) are common to achieve reasonable conversion.[1][6] If your yield is low after a short reaction time, extending the duration may be beneficial.
Data Summary Tables
Table 1: Initiator Concentrations in Itaconate Polymerization
| Monomer System | Initiator | Concentration (relative to monomer) | Solvent | Reference |
|---|---|---|---|---|
| Itaconic Acid | Potassium Persulfate | ~10 mol% | Water | [6] |
| Itaconic Acid | Sodium Persulfate | 1 to 10 wt% | Water | [7] |
| Dialkyl Itaconates | AIBN / Sodium Persulfate | 10⁻⁴ to 3x10⁻² (weight ratio to monomer) | Emulsion | |
| Dibutyl Itaconate | Redox (TBHP/FF6) | 1 wt% | Emulsion | [9] |
| this compound | Benzoyl Peroxide | 0.25 mol% | Bulk |[5] |
Table 2: Reaction Conditions and Reported Yields for Itaconate Systems
| Monomer System | Temperature (°C) | Time (h) | Polymerization Method | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Itaconic Acid | 60 | 30 | Aqueous Solution (HCl) | 16% | [8] |
| Itaconic Acid | 90-100 | 2.5 | Aqueous Solution (NaOH) | High Conversion | [7] |
| Dibutyl Itaconate | 75 | 4 | Seeded Semicontinuous Emulsion | >90% | [9] |
| Diethyl/Monobutyl Itaconate | 60 | 6 | Emulsion | >99% (residual monomer <1%) | [4] |
| β-monoalkyl itaconate | 60 | 2 | Bulk | 70% |[3] |
Key Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
Objective: To remove phenolic inhibitors (e.g., MEHQ) from liquid this compound.
Materials:
-
This compound (containing inhibitor)
-
Activated basic alumina
-
Glass column with a stopcock or a large syringe with a cotton plug
-
Receiving flask
-
Funnel
Methodology:
-
Securely clamp the glass column in a vertical position over the receiving flask.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the alumina.
-
Fill the column approximately halfway with activated basic alumina. The amount of alumina will depend on the amount of monomer to be purified; a common rule of thumb is to use a column volume at least 5-10 times the volume of the monomer.
-
Gently tap the column to ensure the alumina is well-packed.
-
Place the funnel on top of the column.
-
Slowly and carefully pour the this compound onto the top of the alumina bed.
-
Allow the monomer to percolate through the column under gravity. Do not apply pressure unless necessary, as a slow flow rate ensures efficient inhibitor removal.[5]
-
Collect the purified, inhibitor-free monomer in the receiving flask.
-
The purified monomer should be used immediately for polymerization.
Caption: Setup for inhibitor removal via an alumina column.
Protocol 2: Free-Radical Solution Polymerization of this compound
Objective: To synthesize poly(this compound) via solution polymerization. (This is a representative protocol adapted from procedures for itaconic esters).[5][8]
Materials:
-
Inhibitor-free this compound (MMI)
-
Anhydrous solvent (e.g., dioxane, 2-butanone, or N,N-dimethylformamide)
-
Free-radical initiator (e.g., AIBN or benzoyl peroxide)
-
Three-neck round-bottom flask
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Condenser
-
Nitrogen or Argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Non-solvent for precipitation (e.g., methanol, diethyl ether, or hexane)
Methodology:
-
Assemble the reaction apparatus (three-neck flask, condenser, N₂ inlet, stirrer) and flame-dry under vacuum or oven-dry all glassware before use.
-
Add the desired amount of inhibitor-free MMI and solvent to the flask.
-
Bubble nitrogen or argon through the solution for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
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While maintaining a positive inert atmosphere, add the initiator (e.g., 0.25 - 2 mol% relative to the monomer) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-70°C) with vigorous stirring.
-
Allow the reaction to proceed for the intended duration (e.g., 6-24 hours). The solution may become more viscous as the polymer forms.
-
After the reaction time, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred non-solvent to precipitate the polymer.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
- 1. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 2. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 3. Measuring Polymerization Inhibitor [aai.solutions]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities [frontiersin.org]
- 7. reddit.com [reddit.com]
- 8. Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for Monomethyl itaconate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of monomethyl itaconate (MMI). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound (MMI)?
A1: The most prevalent method for synthesizing MMI is the direct esterification of itaconic acid with methanol (B129727). This reaction is typically acid-catalyzed. Another approach involves the reaction of itaconic anhydride (B1165640) with methanol, which can offer high selectivity for the monoester.
Q2: Which catalysts are effective for the esterification of itaconic acid to MMI?
A2: Acid catalysts are commonly employed to facilitate the esterification. These include sulfuric acid, and p-toluenesulfonamide (B41071).[1] The choice of catalyst can influence reaction kinetics and selectivity.
Q3: What is the typical melting point of this compound?
A3: The melting point of this compound is approximately 72°C.[2]
Q4: What analytical techniques can be used to confirm the synthesis and purity of MMI?
A4: Purity and structure confirmation of MMI can be performed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and neutralization titration.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase Reaction Time: Monitor the reaction progress over a longer duration. - Increase Temperature: Cautiously increase the reaction temperature within the optimal range (see Table 1). Note that temperatures above 150°C can promote side reactions. - Optimize Catalyst Loading: Ensure the appropriate amount of catalyst is used as per the selected protocol. |
| Suboptimal molar ratio of reactants. | - Adjust Methanol Excess: Vary the molar ratio of methanol to itaconic acid. A larger excess of methanol can drive the equilibrium towards the product. | |
| Loss during workup and purification. | - Optimize Extraction: Ensure efficient extraction of MMI from the reaction mixture. - Careful Distillation: If using distillation for purification, monitor the temperature and pressure closely to avoid product loss or degradation. | |
| High Formation of Dimethyl Itaconate (Diester) | Low water content in the reaction mixture. | - Controlled Addition of Water: The presence of a controlled amount of water can suppress the formation of the diester. Initiating the reaction with 0.1 to 1.0 mole of water per mole of alcohol can significantly increase the monoester yield.[4] |
| Excessive reaction time or temperature. | - Monitor Reaction Progress: Stop the reaction once the optimal conversion to the monoester is achieved to prevent further esterification to the diester. - Lower Reaction Temperature: Operating at a lower temperature can favor monoesterification. | |
| Polymerization of Reactants/Products | Presence of radical initiators or high temperatures. | - Use of Inhibitors: Add a polymerization inhibitor, such as methylene (B1212753) blue or hydroquinone, to the reaction mixture.[4] - Control Temperature: Avoid excessive temperatures that can induce radical polymerization. |
| Isomerization of Itaconic Acid | High reaction temperatures. | - Maintain Temperature Below 150°C: Isomerization to less reactive mesaconic and citraconic species can occur at higher temperatures. It is recommended to keep the reaction temperature below 150°C. |
| Difficulty in Product Purification | Presence of unreacted itaconic acid and diester. | - Selective Precipitation: Unreacted itaconic acid can be precipitated from the reaction mixture by cooling and adding a suitable solvent like benzene.[4] - Chromatography: Flash column chromatography can be employed for separating the monoester from the diester and other impurities. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Itaconic Acid
This protocol is based on the direct esterification of itaconic acid using p-toluenesulfonamide as a catalyst.[1]
Materials:
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Itaconic acid
-
Methanol (MeOH)
-
p-Toluenesulfonamide
Procedure:
-
In a round-bottom flask, dissolve itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL).
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Add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).
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Stir the mixture at 40°C for 48 hours.
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After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
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To the residue, add dichloromethane (200 mL) to precipitate any unreacted starting material or catalyst.
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Filter the mixture to remove the precipitate.
-
Concentrate the filtrate to dryness to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Catalyst | Temperature (°C) | Time | Key Outcomes/Notes | Reference |
| Direct Esterification | p-Toluenesulfonamide | 40 | 48 hours | High yield (99%) reported. | [1] |
| Direct Esterification | Sulfuric Acid | 70-120 | 20-50 min reflux, then continued reaction | A multi-step heating process is described. | [5] |
| Direct Esterification | NaHSO₄ | 75-175 | 6 hours | The presence of water is crucial to minimize diester formation. | [4] |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. Itaconic acid monomethyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Itaconic acid monomethyl ester CAS#: 7338-27-4 [amp.chemicalbook.com]
- 3. This compound 7338-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. US3484478A - Synthesis of monoesters of itaconic acid - Google Patents [patents.google.com]
- 5. CN102320967A - Preparation method of dimethyl itaconate - Google Patents [patents.google.com]
preventing premature polymerization of Monomethyl itaconate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of monomethyl itaconate (MMI). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during storage, handling, and experimentation.
Frequently Asked Questions (FAQs)
Q1: What causes this compound (MMI) to polymerize prematurely?
A1: Premature polymerization of MMI, a vinyl monomer, is typically initiated by the presence of free radicals. Common triggers for free radical formation and subsequent polymerization include:
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Heat: Elevated temperatures can lead to the spontaneous formation of radicals. MMI is heat-sensitive and should be stored at recommended low temperatures.
-
Light: UV radiation can provide the energy to initiate polymerization. MMI should be stored in opaque or amber containers to protect it from light.
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Contamination: Impurities, such as peroxides, rust, or certain metals, can act as initiators for radical polymerization.
-
Oxygen: While oxygen can have an inhibitory effect in the presence of certain inhibitors like MEHQ, it can also contribute to the formation of peroxides, which can initiate polymerization, especially in the absence of an appropriate inhibitor.
Q2: How is this compound typically stabilized to prevent premature polymerization?
A2: MMI is commonly stabilized by the addition of a free radical scavenger as a polymerization inhibitor. The most common inhibitor for acrylate (B77674) monomers, including itaconates, is the monomethyl ether of hydroquinone (B1673460) (MEHQ). MEHQ is effective at low concentrations, typically in the parts per million (ppm) range, and works by intercepting and neutralizing free radicals, thus terminating the polymerization chain reaction.[1][2][3] The presence of oxygen is often necessary for MEHQ to function effectively as an inhibitor.[4][5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability of MMI and prevent premature polymerization, it is crucial to adhere to the following storage and handling guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C for short-term storage. For long-term storage, refer to the manufacturer's specific recommendations, which may include temperatures as low as -20°C. | Low temperatures minimize the rate of spontaneous radical formation. |
| Light | Store in a light-resistant, opaque or amber container. | Prevents UV light from initiating polymerization. |
| Atmosphere | Store under an air headspace, as oxygen is often required for the inhibitor (e.g., MEHQ) to be effective. | The inhibitor system may rely on the presence of oxygen to scavenge radicals. |
| Container | Use clean, inert containers (e.g., glass or stainless steel). Avoid materials that can leach impurities. | Prevents contamination that could initiate polymerization. |
| Handling | Avoid exposure to high temperatures, direct sunlight, and sources of ignition. Use in a well-ventilated area. | Minimizes the risk of initiating polymerization and ensures laboratory safety. |
Q4: Do I need to remove the inhibitor from MMI before my polymerization experiment?
A4: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization reaction. The inhibitor will interfere with the desired polymerization process by scavenging the radicals generated by your initiator, leading to an induction period or complete inhibition of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| MMI solidified or appears cloudy in the container. | Premature polymerization has occurred. | Do not attempt to heat the container to melt the solid, as this can accelerate the polymerization of any remaining monomer, potentially leading to a dangerous runaway reaction. Dispose of the material according to your institution's safety guidelines. Review your storage conditions to ensure they meet the recommended standards. |
| Polymerization reaction does not initiate or is significantly delayed. | 1. Incomplete removal of the inhibitor. 2. Inactive or insufficient amount of initiator. 3. Presence of other contaminants that inhibit polymerization. | 1. Repeat the inhibitor removal step. Consider using a fresh batch of inhibitor removal media. 2. Use a fresh, properly stored initiator at the correct concentration. 3. Ensure all glassware is scrupulously clean and solvents are of high purity. |
| Low polymer yield or low molecular weight. | 1. Sub-optimal reaction temperature or time. 2. Incorrect monomer-to-initiator ratio. 3. Presence of chain transfer agents. | 1. Optimize the reaction temperature and duration based on the initiator's half-life and monomer reactivity. 2. Adjust the initiator concentration; a lower concentration generally leads to higher molecular weight. 3. Purify all reagents and solvents to remove any potential chain transfer agents. |
| Inconsistent polymerization results between batches. | 1. Variability in the efficiency of inhibitor removal. 2. Inconsistent purity of MMI or other reagents. 3. Variations in reaction setup and conditions (e.g., temperature fluctuations, exposure to air). | 1. Standardize the inhibitor removal protocol and verify its effectiveness. 2. Use MMI and other reagents from the same lot number if possible, or re-purify each batch. 3. Ensure consistent and well-controlled reaction conditions for every experiment. |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using an Inhibitor Removal Column
This protocol describes the removal of MEHQ from this compound using a pre-packed inhibitor removal column containing activated alumina.
Materials:
-
This compound (containing MEHQ inhibitor)
-
Pre-packed inhibitor removal column (e.g., activated basic alumina)
-
Glass funnel
-
Clean, dry collection flask (amber glass recommended)
-
Argon or nitrogen gas for inert atmosphere (optional)
Procedure:
-
Set up the inhibitor removal column in a fume hood, securely clamped in a vertical position.
-
Place the clean, dry collection flask under the column outlet.
-
If desired, flush the column with an inert gas to remove air.
-
Place the glass funnel on top of the column.
-
Slowly pour the required amount of MMI into the funnel, allowing it to pass through the column under gravity. Do not apply pressure.
-
Collect the purified, inhibitor-free MMI in the collection flask.
-
The purified MMI should be used immediately for the best results. If short-term storage is necessary, keep it refrigerated under an inert atmosphere and protected from light.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of MMI and confirming the absence of significant polymer content before use.
Materials:
-
This compound sample (before and after inhibitor removal)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the MMI sample in the chosen deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
For pure MMI, you should observe characteristic peaks for the vinyl protons, the methylene (B1212753) protons, and the methyl ester protons. The expected chemical shifts (which can vary slightly depending on the solvent) are approximately:
-
Vinyl protons: ~5.8 and ~6.4 ppm (singlets)
-
Methylene protons: ~3.3 ppm (singlet)
-
Methyl ester protons: ~3.7 ppm (singlet)
-
-
The presence of broad peaks in the baseline, particularly between 1-3 ppm, may indicate the presence of polymer.
-
Compare the spectra of MMI before and after inhibitor removal to ensure no degradation or polymerization has occurred during the purification process.
Visualizations
Caption: Factors leading to the premature polymerization of MMI.
Caption: Mechanism of MEHQ as a polymerization inhibitor.
Caption: A logical workflow for troubleshooting MMI polymerization issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 3. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
Technical Support Center: Scaling Up Monomethyl Itaconate Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the production and scaling up of monomethyl itaconate.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the production of itaconic acid, the precursor to this compound, and the subsequent esterification process.
Issue 1: Low Itaconic Acid Titer in Fermentation
A common challenge is achieving a low yield of itaconic acid despite robust microbial growth. This indicates that the primary metabolism (cell growth) is functioning well, but the secondary metabolism (itaconic acid production) is suboptimal.
-
Possible Causes & Solutions:
-
Suboptimal Fermentation Parameters: Incorrect pH, temperature, dissolved oxygen levels, or agitation speed can significantly impact secondary metabolite production. It is crucial to optimize these parameters for the specific microbial strain being used.
-
Nutrient Limitation: The nutrient requirements for cell growth and product formation can differ. Analyze the composition of your production medium, paying close attention to carbon, nitrogen, and phosphate (B84403) sources, as well as essential trace metals. A feeding strategy during the production phase might be necessary to replenish consumed nutrients.[1]
-
Product/Byproduct Inhibition: High concentrations of itaconic acid or byproducts can be toxic to the cells or inhibit key metabolic pathways. Consider in-situ product recovery methods or metabolic engineering to reduce the accumulation of inhibitory compounds.
-
Strain Integrity: Ensure the microbial strain is from a reliable stock and has not undergone mutations that could negatively affect itaconic acid production.
-
Troubleshooting Workflow for Low Itaconic Acid Yield
Caption: A logical workflow for troubleshooting low itaconic acid yields.
Issue 2: Inefficient Esterification of Itaconic Acid to this compound
Low yields during the chemical or enzymatic conversion of itaconic acid to its monomethyl ester can be a significant bottleneck.
-
Possible Causes & Solutions:
-
Formation of Dimethyl Itaconate: In chemical synthesis, harsh reaction conditions can lead to the formation of the diester as a byproduct, reducing the yield of the desired monoester.
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical for selective mono-esterification.
-
Inefficient Water Removal: In esterification reactions, the removal of water as a byproduct is essential to drive the reaction towards product formation.
-
Enzyme Inhibition: In enzymatic esterification, the substrate or product may inhibit the lipase, leading to decreased reaction rates.
-
Issue 3: Challenges in Downstream Processing and Purification
The separation and purification of this compound from the reaction mixture present several challenges.
-
Possible Causes & Solutions:
-
Co-crystallization of Byproducts: The presence of unreacted itaconic acid and dimethyl itaconate can complicate the crystallization of pure this compound.
-
Impurities from Fermentation Broth: If crude itaconic acid from fermentation is used directly for esterification, impurities such as other organic acids, pigments, and salts can interfere with the purification process.[2]
-
Product Loss During Purification: Each purification step, such as extraction, crystallization, and filtration, can lead to a loss of the final product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Is it possible to produce this compound directly through microbial fermentation?
A1: Currently, the direct microbial production of this compound is not a widely established or reported method. The common industrial approach involves a two-step process: first, the fermentative production of itaconic acid, followed by a separate chemical or enzymatic esterification step to produce this compound.[3]
Q2: What are the key parameters to control during itaconic acid fermentation scale-up?
A2: Key parameters for successful scale-up of itaconic acid fermentation include:
-
pH: Maintaining a low pH is often crucial for high itaconic acid production.[4]
-
Dissolved Oxygen: Adequate oxygen supply is critical for the aerobic fermentation process.
-
Temperature: Each microbial strain has an optimal temperature range for growth and production.
-
Agitation: Proper mixing is necessary to ensure homogeneity of nutrients and oxygen, but excessive shear stress can damage microbial cells.[1]
-
Substrate Concentration: High substrate concentrations can be inhibitory to some microbial strains.
Q3: How can I monitor the concentration of this compound during production?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound. A reversed-phase C18 column with a suitable mobile phase, such as a buffer and an organic solvent like acetonitrile, can be used for separation.[5] Detection is typically performed using a UV detector.
Q4: What are the main challenges when using crude substrates for itaconic acid fermentation?
A4: Using crude substrates, such as lignocellulosic hydrolysates, can reduce costs but introduces challenges. These substrates often contain impurities like other organic acids, pigments, salts, and fermentation inhibitors (e.g., furfural (B47365) and hydroxymethylfurfural) that can negatively impact microbial growth and itaconic acid production.[2] Additional purification steps for the fermentation broth may be necessary before proceeding to esterification.[2]
Section 3: Data Presentation
Table 1: Comparison of Itaconic Acid Production by Different Microorganisms
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Aspergillus terreus | Glucose | >80 | - | - | [6] |
| Aspergillus terreus | Liquefied corn starch | - | - | - | [7] |
| Ustilago maydis | Glucose | >80 | - | - | [8] |
| Escherichia coli (engineered) | Glucose | 0.69 | 0.09 (mol/mol) | - | [9] |
Table 2: Yield of this compound from Itaconic Acid Esterification
| Method | Reactants | Catalyst/Enzyme | Yield (%) | Reference |
| Chemical Synthesis | Itaconic acid, Methanol (B129727) | p-toluenesulfonamide (B41071) | 99 | [10] |
| Chemical Synthesis | Itaconic acid, n-butanol | - | 95.5 | [11] |
| Enzymatic Synthesis | Itaconic acid, Ethanol | Lipase | - | [3] |
Section 4: Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is adapted from a reported chemical synthesis method.[10]
-
Reaction Setup: In a round-bottom flask, dissolve itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).
-
Reaction: Stir the mixture at 40°C for 48 hours.
-
Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Purification:
-
Add dichloromethane (B109758) (DCM, 200 mL) to the residue.
-
Remove any precipitate by filtration.
-
Concentrate the filtrate to dryness to obtain the this compound product as a white solid.
-
Protocol 2: Quantification of this compound by HPLC
This is a general protocol that should be optimized for your specific instrument and sample matrix.
-
Sample Preparation:
-
Centrifuge the fermentation broth or reaction mixture to remove cells and particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase to a concentration within the linear range of your calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure this compound.
-
Run the prepared samples on the HPLC system.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
-
Section 5: Visualizations
Itaconic Acid Biosynthesis Pathway in Aspergillus terreus
Caption: Itaconic acid biosynthesis pathway in Aspergillus terreus.
General Workflow for this compound Production
Caption: General workflow for this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. Holistic Approach to Process Design and Scale-Up for Itaconic Acid Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Biochemistry of microbial itaconic acid production [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Itaconic acid monomethyl ester synthesis - chemicalbook [chemicalbook.com]
- 11. US3484478A - Synthesis of monoesters of itaconic acid - Google Patents [patents.google.com]
Technical Support Center: Poly(monomethyl itaconate) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molecular weight of poly(monomethyl itaconate) during their experiments.
Troubleshooting Guides
Issue: Low Molecular Weight of Poly(this compound)
Low molecular weight is a common challenge in the polymerization of itaconic acid derivatives due to factors like steric hindrance and potential side reactions.[1] Here are potential causes and solutions:
Potential Cause 1: Suboptimal Initiator Concentration
-
Explanation: The concentration of the free radical initiator significantly impacts the final molecular weight. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and lower overall molecular weight.
-
Solution: Decrease the initiator concentration. This reduces the number of initial radicals, allowing for longer chain propagation before termination.
Potential Cause 2: High Polymerization Temperature
-
Explanation: While higher temperatures can increase the rate of polymerization, they can also lead to an increased rate of chain transfer reactions, where the growing polymer chain terminates prematurely by transferring a radical to a monomer, solvent, or another polymer chain.[2] Depropagation can also become more significant at temperatures above 60°C, limiting the achievable molecular weight.[3]
-
Solution: Conduct the polymerization at a lower temperature. For bulk polymerization of monoalkyl itaconates, temperatures between 60-90°C have been shown to be effective.[4] It is crucial to find a balance where the polymerization proceeds at a reasonable rate without excessive side reactions.
Potential Cause 3: Inappropriate Polymerization Method
-
Explanation: The choice of polymerization technique (bulk, solution, or emulsion) can influence the final molecular weight. Bulk polymerization can lead to high viscosity, which can hinder monomer diffusion and lead to earlier termination. Solution polymerization can be influenced by the choice of solvent, with some solvents acting as chain transfer agents.
-
Solution: Consider switching to emulsion polymerization. This method can facilitate the synthesis of high molecular weight polymers by compartmentalizing the polymerization in micelles, which can reduce the rate of termination reactions.[5][6][7]
Potential Cause 4: Presence of Chain Transfer Agents
-
Explanation: Impurities in the monomer or solvent, or the solvent itself, can act as chain transfer agents, leading to premature termination of the growing polymer chains.
-
Solution: Purify the this compound monomer and the solvent before use. If using solution polymerization, select a solvent with a low chain transfer constant.
Issue: Low Monomer Conversion
Potential Cause 1: Low Reactivity of Itaconate Monomers
-
Explanation: Itaconic acid and its derivatives are known to be less reactive in free-radical polymerization compared to other vinyl monomers, which can result in low conversions.[1][8]
-
Solution: Increase the polymerization time to allow for more complete monomer consumption. Additionally, ensuring an appropriate polymerization temperature can help to improve the reaction rate.
Potential Cause 2: Inefficient Initiation
-
Explanation: The chosen initiator may not be decomposing efficiently at the selected polymerization temperature, leading to a low concentration of radicals and thus a slow and incomplete polymerization.
-
Solution: Select an initiator with a suitable half-life at your desired polymerization temperature. Ensure the initiator is properly dissolved and dispersed in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is a typical range for the molecular weight of poly(this compound) synthesized by radical polymerization?
A1: Radical polymerization of β-monoalkyl itaconates, including this compound, in bulk at temperatures between 60-90°C can yield polymers with molecular weights ranging from 23,000 to 306,000 g/mol .[4]
Q2: How does the choice of initiator affect the molecular weight?
A2: The type and concentration of the initiator are critical. Generally, a lower initiator concentration results in a higher molecular weight. The efficiency of the initiator at a given temperature also plays a role.
Q3: Can I use controlled radical polymerization techniques for this compound?
A3: Yes, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are well-suited for itaconic acid derivatives.[1][8] RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[9][10][11]
Q4: What is the effect of solvent choice on the polymerization of this compound?
A4: In solution polymerization, the solvent can influence the reaction by acting as a chain transfer agent, which would lower the molecular weight. It is important to choose a solvent that does not readily participate in chain transfer reactions.
Q5: Is it possible to achieve high monomer conversion and high molecular weight simultaneously?
A5: Achieving both high conversion and high molecular weight can be challenging due to the inherent low reactivity of itaconate monomers.[1] Emulsion polymerization is a promising technique that can lead to high monomer conversions while maintaining a high molecular weight.[5][6] Optimization of reaction conditions such as temperature, initiator concentration, and reaction time is key.
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight (General Principle)
| Initiator Concentration | Resulting Molecular Weight | Rationale |
| High | Low | More polymer chains are initiated, leading to shorter average chain lengths. |
| Low | High | Fewer polymer chains are initiated, allowing for longer propagation before termination. |
Table 2: Influence of Polymerization Temperature on Molecular Weight (General Principle)
| Polymerization Temperature | Resulting Molecular Weight | Rationale |
| High | Potentially Lower | Increased rate of chain transfer reactions and depropagation can lead to premature chain termination.[2][3] |
| Moderate (e.g., 60-90°C) | Potentially Higher | Balances a reasonable polymerization rate with minimized side reactions.[4] |
| Low | Potentially Higher (but slow) | Reduces the rate of side reactions but may lead to very long polymerization times. |
Table 3: Reported Molecular Weights for Poly(monoalkyl itaconates) via Radical Polymerization
| Monoalkyl Itaconate | Polymerization Method | Temperature (°C) | Molecular Weight ( g/mol ) | Reference |
| Various β-monoalkyl itaconates | Bulk | 60-90 | 23,000 - 306,000 | [4] |
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of this compound
-
Materials:
-
This compound (MMI)
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle/oil bath
-
-
Procedure:
-
Place the desired amount of MMI into the reaction vessel.
-
Add the free-radical initiator (a typical starting point is 0.1-1.0 mol% relative to the monomer).
-
Seal the vessel and deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes while stirring.
-
Immerse the vessel in a preheated oil bath set to the desired temperature (e.g., 70°C).[12]
-
Allow the polymerization to proceed with continuous stirring for the desired reaction time (e.g., 24 hours). The mixture will become increasingly viscous.
-
To terminate the reaction, cool the vessel to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran (B95107) - THF).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Protocol 2: Emulsion Polymerization of this compound
-
Materials:
-
This compound (MMI)
-
Deionized water
-
Emulsifier (e.g., Sodium dodecyl sulfate (B86663) - SDS)
-
Water-soluble initiator (e.g., Potassium persulfate - KPS)
-
Reaction vessel with a condenser, mechanical stirrer, and nitrogen inlet
-
-
Procedure:
-
In the reaction vessel, dissolve the emulsifier in deionized water to form the aqueous phase.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the aqueous phase to the desired reaction temperature (e.g., 60°C) with stirring.
-
In a separate container, prepare the oil phase by adding the initiator to the MMI monomer.
-
Slowly add the oil phase to the heated aqueous phase with vigorous stirring to form an emulsion.
-
Maintain the reaction at the set temperature for several hours (e.g., 6 hours) under a nitrogen atmosphere.[5]
-
Cool the reaction to room temperature to stop the polymerization.
-
The resulting polymer latex can be purified by dialysis against deionized water to remove unreacted monomer, initiator, and emulsifier.
-
The solid polymer can be isolated by precipitation or freeze-drying.
-
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US20160333127A1 - Emulsion Polymerization of Esters of Itaconic Acid - Google Patents [patents.google.com]
- 3. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical high polymerization of β-monoalkyl itaconates and characterization of the resulting polymers | Semantic Scholar [semanticscholar.org]
- 5. helmholtz-berlin.de [helmholtz-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. "Emulsion polymerization of 100% biobased itaconate esters" by Yvon Durant and Bo Jiang [dc.engconfintl.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 11. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
controlling the swelling ratio of Monomethyl itaconate hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monomethyl itaconate (MMI) hydrogels. The focus is on controlling and troubleshooting the swelling ratio during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and characterization of MMI hydrogels.
Q1: My hydrogel's swelling ratio is significantly lower than expected. What are the potential causes and solutions?
A1: A low swelling ratio is a common issue that can often be attributed to excessive crosslinking or environmental factors.
-
High Crosslinker Concentration: The density of the polymer network is a primary factor controlling swelling. A higher concentration of the crosslinking agent (e.g., N,N'-methylenebisacrylamide - MBA, ethylene (B1197577) glycol dimethacrylate - EGDMA) creates a tighter, more rigid network structure with smaller mesh sizes, which physically restricts the uptake of water.[1][2]
-
pH of the Swelling Medium: MMI is a derivative of itaconic acid, which contains carboxylic acid groups. At low pH (below the pKa of the carboxylic acid), these groups are protonated (-COOH), leading to hydrogen bonding between polymer chains. This increases the hydrophobicity of the network and results in a collapsed state with restricted swelling.[3]
-
Low Monomer Concentration: A lower concentration of the hydrophilic monomer (MMI) in the hydrogel composition can lead to a reduced overall hydrophilicity of the polymer network, thus decreasing its affinity for water.[4]
Troubleshooting Steps:
-
Decrease Crosslinker Concentration: Systematically reduce the molar ratio of the crosslinking agent in your formulation. As the crosslinking density decreases, the polymer chains have more flexibility and space to expand, allowing for greater water absorption.[1][2]
-
Increase pH of Swelling Medium: Measure the swelling in a buffered solution with a pH above the pKa of itaconic acid (pKa1 ≈ 3.85, pKa2 ≈ 5.45). When the carboxylic acid groups deprotonate to carboxylate ions (-COO⁻), electrostatic repulsion between the negatively charged chains forces the network to expand, significantly increasing the swelling ratio.[3][5]
-
Increase MMI Content: If using a copolymer formulation, increase the relative amount of MMI to enhance the overall hydrophilicity of the hydrogel.[4]
Q2: My hydrogel's swelling ratio is too high and it has poor mechanical strength. How can I fix this?
A2: Excessively high swelling is often linked to insufficient crosslinking, resulting in a mechanically weak gel.
-
Low Crosslinker Concentration: An insufficient number of crosslinks creates a loose polymer network that can absorb large amounts of water but lacks structural integrity.[1] This can lead to the hydrogel breaking apart during handling or swelling studies.
-
Ionic Strength of the Medium: In deionized water, the electrostatic repulsion between ionized carboxylate groups is at its maximum, leading to very high swelling. The presence of ions in the swelling medium can shield these charges, reducing repulsion and thus decreasing the equilibrium swelling.
Troubleshooting Steps:
-
Increase Crosslinker Concentration: Incrementally increase the molar ratio of the crosslinking agent. This will form a more robust and dense network, which improves mechanical stability while reducing the equilibrium swelling ratio.[2][6]
-
Use a Buffered Saline Solution: Perform swelling studies in a solution with a defined ionic strength, such as phosphate-buffered saline (PBS). This will provide a more physiologically relevant swelling environment and prevent the excessive swelling seen in deionized water.
Q3: I am observing inconsistent swelling ratios between batches of the same hydrogel formulation. What could be the cause?
A3: Inconsistency often points to variations in the polymerization process.
-
Inhomogeneous Mixing: If the monomer, crosslinker, and initiator are not completely dissolved and homogeneously mixed before polymerization, it can lead to regions with different crosslink densities within the same batch and between different batches.
-
Variable Polymerization Temperature: The kinetics of free-radical polymerization is temperature-dependent. Fluctuations in temperature can affect the rate of polymerization and the final network structure.
-
Incomplete Polymerization: Insufficient reaction time or initiator concentration can lead to incomplete polymerization, resulting in a high sol fraction (uncrosslinked polymer chains) and poor network formation.
Troubleshooting Steps:
-
Ensure Homogeneous Solution: Use a vortex mixer or sonicator to ensure all components are fully dissolved and evenly distributed before initiating polymerization.
-
Maintain Constant Temperature: Use a water bath or a temperature-controlled reaction setup to maintain a consistent temperature throughout the polymerization process.
-
Optimize Polymerization Time and Initiator: Ensure the polymerization reaction goes to completion by allowing for sufficient time and using an adequate concentration of the initiator. You can perform a sol-gel fraction analysis to quantify the amount of uncrosslinked polymer.
Quantitative Data on Swelling Control
The following tables summarize the impact of key parameters on the swelling ratio of itaconic acid-based hydrogels.
Table 1: Effect of Crosslinker Concentration on Equilibrium Swelling Ratio
| Hydrogel Composition | Crosslinker (MBA) Conc. (% w/w) | Swelling Medium | Equilibrium Swelling Ratio (q_e) | Reference |
| Poly(Acrylamide-co-Itaconic Acid) | 2.0 | pH 6.8 | ~180 | |
| Poly(Acrylamide-co-Itaconic Acid) | 2.5 | pH 6.8 | ~150 | |
| Poly(Acrylamide-co-Itaconic Acid) | 3.0 | pH 6.8 | ~130 | |
| Superporous Hydrogel | 7.37% | Distilled Water | High | [2] |
| Superporous Hydrogel | 14.36% | Distilled Water | Low | [2] |
Note: Swelling ratios are approximate values derived from graphical data in the cited literature.
Table 2: Effect of pH on Equilibrium Swelling Ratio
| Hydrogel Composition | Crosslinker (TEGDA) Conc. | pH of Medium | Equilibrium Swelling Ratio (q) | Reference |
| Poly(Itaconic acid-g-PEG) | 10% | 1.2 | < 5 | [3] |
| Poly(Itaconic acid-g-PEG) | 10% | 4.0 | ~25 | [3] |
| Poly(Itaconic acid-g-PEG) | 10% | 6.0 | ~55 | [3] |
| Poly(Itaconic acid-g-PEG) | 12.5% | 1.2 | < 5 | [3] |
| Poly(Itaconic acid-g-PEG) | 12.5% | 4.0 | ~18 | [3] |
| Poly(Itaconic acid-g-PEG) | 12.5% | 6.0 | ~40 | [3] |
Note: Swelling ratios are approximate values derived from graphical data in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of MMI Hydrogel via Free-Radical Polymerization
This protocol describes a general method for preparing MMI-based hydrogels. Researchers should optimize concentrations based on their specific requirements.
Materials:
-
This compound (MMI)
-
Co-monomer (e.g., Acrylamide, PEGMA) (Optional)
-
Crosslinker (e.g., N,N'-methylenebisacrylamide - MBA)
-
Initiator (e.g., Potassium persulfate - KPS, Ammonium persulfate - APS)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Prepare Monomer Solution: In a reaction vessel, dissolve the desired amount of MMI and any co-monomer in DI water.
-
Add Crosslinker: Add the crosslinking agent (e.g., MBA) to the monomer solution and mix thoroughly until it is completely dissolved. Sonication may be required.
-
Deoxygenate: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiate Polymerization: Add the initiator (e.g., KPS) to the solution. If using a redox pair like APS/TEMED, add TEMED last.
-
Polymerize: Seal the reaction vessel and place it in a water bath at a controlled temperature (e.g., 60°C for KPS) for the desired reaction time (typically several hours to 24 hours). The solution will turn into a solid gel.
-
Purification: After polymerization is complete, remove the hydrogel from the vessel. Cut it into discs or desired shapes and immerse them in a large volume of DI water for several days to remove unreacted monomers, initiator, and any soluble polymers. Replace the water frequently (e.g., twice daily).[3]
-
Drying: After purification, dry the hydrogel discs. This can be done at room temperature for several days followed by drying in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved.
Protocol 2: Measurement of Swelling Ratio
Procedure:
-
Record Dry Weight: Weigh the dried hydrogel sample accurately. Let this be the dry weight (W_d).
-
Immerse in Swelling Medium: Place the dry hydrogel in a beaker containing the desired swelling medium (e.g., DI water, phosphate (B84403) buffer of a specific pH).
-
Measure Swollen Weight Over Time: At regular intervals, remove the hydrogel from the medium, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it. Let this be the swollen weight at time t (W_t).
-
Determine Equilibrium Swelling: Continue this process until the hydrogel's weight becomes constant, indicating that it has reached its equilibrium swollen state. The final constant weight is the equilibrium swollen weight (W_s).
-
Calculate Swelling Ratio: The equilibrium swelling ratio (q) is calculated using the following formula[3]:
q = (W_s - W_d) / W_d
This can also be expressed as a percentage.
Visualizations
Experimental Workflow Diagram
Troubleshooting Logic Diagram
References
- 1. banglajol.info [banglajol.info]
- 2. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of pH-Responsive Hydrogels of Poly(Itaconic acid-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Swelling properties of copolymeric hydrogels of poly(ethylene glycol) monomethacrylate and monoesters of itaconic acid for use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
side reactions in Monomethyl itaconate synthesis and their prevention
Welcome to the technical support center for monomethyl itaconate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions encountered during the synthesis of this compound are:
-
Diester Formation: Formation of dimethyl itaconate.
-
Isomerization: Conversion of itaconic acid or its monoester to mesaconic acid.
-
Polymerization: Unwanted polymerization of the itaconate monomer.
-
Oxa-Michael Addition: The addition of an alcohol to the double bond of the itaconate molecule.
-
Aza-Michael Addition: Occurs when primary or secondary amines are present, leading to the addition of the amine to the double bond.
Q2: How can I minimize the formation of dimethyl itaconate?
A2: To favor the formation of the monoester over the diester, you can introduce a controlled amount of water into the reaction mixture. The presence of water shifts the equilibrium towards the monoester.[1] One approach is to initiate the reaction with 0.1 to 1.0 mole of water per mole of alcohol.[1]
Q3: What is the best way to prevent polymerization during the reaction?
A3: The most effective method to prevent polymerization is to add a radical inhibitor to the reaction mixture. Common and effective inhibitors include hydroquinone (B1673460) and methylene (B1212753) blue.[1]
Q4: How can isomerization to mesaconic acid be prevented?
A4: Isomerization is often catalyzed by high temperatures and basic conditions. To minimize the formation of mesaconic acid, it is recommended to carry out the synthesis at lower temperatures.
Q5: Which catalyst is recommended for the synthesis of this compound?
A5: While various acid catalysts can be used, p-toluenesulfonamide (B41071) has been shown to be effective in achieving a high yield of this compound.[2] For polyesterification reactions involving itaconic acid, a water-tolerant Lewis acid like zinc acetate (B1210297) has been found to be effective in preventing side reactions like the Oxa-Michael addition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | - Incomplete reaction. - Formation of side products. | - Increase reaction time or temperature moderately. - See specific solutions below for minimizing side products. |
| High percentage of dimethyl itaconate | - Excess methanol (B129727) or prolonged reaction time. - Anhydrous reaction conditions. | - Reduce the molar ratio of methanol to itaconic acid. - Introduce a controlled amount of water to the reaction.[1] |
| Presence of mesaconic acid impurity | - High reaction temperature. - Basic impurities. | - Lower the reaction temperature. - Ensure the reaction is carried out under neutral or acidic conditions. |
| Polymerization of the product | - Absence of a polymerization inhibitor. - High reaction temperature. | - Add a polymerization inhibitor such as hydroquinone or methylene blue at the start of the reaction.[1] - Reduce the reaction temperature. |
| Gel formation in the reaction mixture | - Significant polymerization. - Cross-linking via Oxa-Michael addition. | - Immediately stop the reaction and add a polymerization inhibitor. - Use a less acidic or a Lewis acid catalyst. |
Quantitative Data Summary
Table 1: Effect of Water on Monoester vs. Diester Formation in Itaconic Acid Esterification [1]
| Moles of Water per Mole of Alcohol | Monoester Content (%) | Diester Content (%) |
| 0.003 (Commercial Methanol) | 80.0 | Not specified, but higher than with added water |
| 0.2 | 97.5 | 1.0 |
Table 2: Yield of this compound with p-Toluenesulfonamide Catalyst [2]
| Catalyst | Reaction Time | Reaction Temperature | Yield (%) |
| p-Toluenesulfonamide | 48 hours | 40 °C | 99 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound[2]
This protocol focuses on maximizing the yield of this compound using p-toluenesulfonamide as a catalyst.
Materials:
-
Itaconic acid (2-methylenesuccinic acid): 5.0 g (38.4 mmol)
-
Methanol (MeOH): 200 mL
-
p-Toluenesulfonamide: 100 mg
Procedure:
-
Dissolve 5.0 g of itaconic acid in 200 mL of methanol in a round-bottom flask.
-
Add 100 mg of p-toluenesulfonamide to the solution.
-
Stir the mixture at 40°C for 48 hours.
-
After 48 hours, concentrate the mixture to dryness using a rotary evaporator.
-
To the residue, add 200 mL of dichloromethane (DCM).
-
A precipitate will form. Remove the precipitate by filtration.
-
Concentrate the filtrate to dryness to obtain the this compound product as a white solid.
Expected Yield: Approximately 5.5 g (99% yield).
Protocol 2: Minimizing Diester Formation by Addition of Water[1]
This protocol is designed to selectively produce this compound by adding a controlled amount of water to the reaction.
Materials:
-
Itaconic acid (ICA): 130 g (1.0 mole)
-
Methanol (commercial grade): 72 g (2.25 moles)
-
Water: 8.1 g (0.45 mole, which is 0.2 mole of water per mole of methanol)
-
Sodium bisulfate (NaHSO₄): 2.6 g (2% based on itaconic acid)
-
Methylene blue (polymerization inhibitor): 0.026 g (0.02% based on itaconic acid)
Procedure:
-
In a 1-liter, 3-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the itaconic acid, methanol, water, sodium bisulfate, and methylene blue.
-
Heat the reaction mixture to reflux and maintain it for 6 hours. The progress of the reaction can be monitored by determining the acidity of the mixture periodically.
-
After 6 hours, cool the mixture slightly and add half a volume of benzene.
-
Cool the mixture to 55°C to precipitate any unreacted itaconic acid.
-
Filter the mixture to recover the unreacted itaconic acid (approximately 28 g or 0.22 mole can be recovered).
-
The clear filtrate contains the product. Remove the benzene by distillation.
-
The resulting product will contain approximately 97.5% this compound.
Protocol 3: Quantification of Itaconic Acid and its Isomers by LC-MS/MS[3]
This protocol provides a method for the sensitive quantification of itaconate, mesaconate, and citraconate, which is essential for analyzing the purity of the synthesized this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Chromatographic Conditions:
-
Column: Reversed-phase ion-pairing column
-
Mobile Phase: A suitable gradient of aqueous and organic solvents with an ion-pairing agent.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture or final product.
-
Dissolve it in a suitable solvent (e.g., methanol/water mixture).
-
Filter the sample to remove any particulate matter.
-
Dilute the sample to a concentration within the calibration range of the instrument.
Quantification:
-
Create a calibration curve using certified reference standards of itaconic acid, mesaconic acid, and dimethyl itaconate.
-
Analyze the sample by LC-MS/MS.
-
Quantify the amount of each compound by comparing the peak areas to the calibration curve.
Visualizations
Caption: Main reaction and side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
purification techniques for Monomethyl itaconate to improve polymer quality
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of monomethyl itaconate (MMI) to enhance polymer quality.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurities in crude MMI resulting from the esterification of itaconic acid are unreacted itaconic acid, the diester byproduct dimethyl itaconate, and residual catalysts or solvents. Additionally, thermal isomerization during synthesis or purification can lead to the formation of less reactive isomers like mesaconic acid and citraconic acid.[1][2][3][4]
Q2: How do these impurities affect the quality of poly(this compound)?
A2: Impurities in MMI can have a significant negative impact on the resulting polymer's properties:
-
Itaconic Acid: The presence of this di-acid can lead to lower molecular weight and reduced polymerization conversion rates.[1][5] It can also introduce branching or cross-linking, affecting the polymer's solubility and mechanical properties.
-
Dimethyl Itaconate: This diester impurity can alter the thermal properties of the polymer, often leading to a lower glass transition temperature (Tg).[6][7] It can also affect the polymer's mechanical strength and flexibility.
-
Isomers (Mesaconic and Citraconic Acid): These isomers are less reactive than itaconic acid and its esters in radical polymerization.[3][4] Their presence can slow down the polymerization rate and lead to polymers with lower molecular weights and broader polydispersity.
Q3: What are the recommended purification techniques for this compound?
A3: The primary methods for purifying MMI are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of MMI can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying MMI and separating it from impurities like itaconic acid and its isomers.
-
Gas Chromatography (GC): Useful for detecting volatile impurities, including residual solvents and dimethyl itaconate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Titration: Acid-base titration can be used to determine the amount of residual itaconic acid.
Troubleshooting Guides
Recrystallization
Problem: Low yield of purified this compound after recrystallization.
| Possible Cause | Solution |
| Too much solvent used | Use the minimum amount of hot solvent required to dissolve the crude MMI. Adding solvent in small portions helps to avoid oversaturation.[8] |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[9] |
| Inappropriate solvent system | Perform small-scale solubility tests to identify a solvent that dissolves MMI well at elevated temperatures but poorly at room temperature. Common solvent systems include water, ethanol, or mixtures like ethyl acetate/hexane (B92381). |
| MMI concentration is too low | If the initial solution is too dilute, concentrate it by carefully evaporating some of the solvent before cooling. |
Problem: Oily precipitate forms instead of crystals.
| Possible Cause | Solution |
| Presence of significant impurities | The impurities may be lowering the melting point of the mixture. Consider a pre-purification step like a solvent wash or activated carbon treatment to remove some impurities before recrystallization. |
| Cooling too rapidly | Slow down the cooling process. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure MMI can help induce crystallization.[9] |
| Incompatible solvent | The chosen solvent may not be suitable. Re-evaluate the solvent system based on solubility tests. |
Vacuum Distillation
Problem: Bumping or violent boiling during distillation.
| Possible Cause | Solution |
| Lack of smooth boiling | Use a magnetic stir bar or boiling chips to ensure smooth boiling. For vacuum distillation, a spinning stir bar is generally more effective.[10] |
| Vacuum applied too quickly | Gradually reduce the pressure in the system to allow volatile impurities to be removed gently before applying full vacuum and heat.[11] |
| Heating rate is too high | Increase the temperature of the heating mantle slowly to maintain a controlled distillation rate. |
Problem: Poor separation of MMI from impurities.
| Possible Cause | Solution |
| Inefficient distillation column | For closer boiling point impurities, use a fractionating column (e.g., Vigreux) to increase the number of theoretical plates and improve separation. |
| Incorrect vacuum pressure | Optimize the vacuum pressure. A nomograph can be used to estimate the boiling point of MMI at different pressures to achieve better separation from impurities with different vapor pressures.[12] |
| Distillation rate is too fast | A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to a more efficient separation. |
Column Chromatography
Problem: Poor separation of MMI from its impurities on the column.
| Possible Cause | Solution |
| Inappropriate solvent system (eluent) | The polarity of the eluent is critical. Use thin-layer chromatography (TLC) to test different solvent systems to find one that provides good separation between MMI and the impurities. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| Column overloading | The amount of crude MMI loaded onto the column should not exceed its capacity. A general rule is to use a mass of stationary phase (e.g., silica (B1680970) gel) that is 20-100 times the mass of the sample to be separated. |
| Column packing is uneven | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Wet packing of the column is often preferred to achieve a more homogenous stationary phase. |
Quantitative Data Summary
The following tables provide a summary of the impact of impurities on MMI and its polymer, as well as a comparison of the effectiveness of different purification techniques.
Table 1: Impact of Impurities on Poly(this compound) Properties
| Impurity | Concentration | Effect on Molecular Weight (Mw) | Effect on Polydispersity Index (PDI) | Effect on Glass Transition Temperature (Tg) |
| Itaconic Acid | Increasing | Decreases | Increases | May slightly increase due to potential cross-linking |
| Dimethyl Itaconate | Increasing | May slightly decrease | May slightly increase | Decreases[6] |
| Mesaconic/Citraconic Acid | Increasing | Decreases | Increases | Variable |
Table 2: Comparison of Purification Techniques for this compound
| Purification Technique | Purity Achievable | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, good for removing less soluble impurities. | May not be effective for impurities with similar solubility; potential for significant product loss in mother liquor. |
| Vacuum Distillation | >99% | 80-95% | Excellent for separating volatile impurities (e.g., dimethyl itaconate) and non-volatile residues. | Requires specialized equipment; potential for thermal degradation or isomerization if not carefully controlled.[13] |
| Column Chromatography | >99.5% | 60-85% | Highly effective for separating compounds with very similar properties. | Time-consuming, requires larger volumes of solvent, may be less practical for large-scale purification. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude MMI in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., deionized water or an ethyl acetate/hexane mixture) while stirring until the solid is completely dissolved.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.[10][11]
-
Sample Preparation: Place the crude MMI and a magnetic stir bar into the distillation flask.
-
Vacuum Application: Start the stirrer and gradually apply vacuum to the system.[11]
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the distilled MMI in the receiving flask. The boiling point will depend on the pressure in the system (a nomograph can be used for estimation).[12]
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Column Chromatography of this compound
-
Column Preparation: Pack a glass chromatography column with silica gel as the stationary phase, using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to create a slurry and ensure even packing.[14]
-
Sample Loading: Dissolve the crude MMI in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify which fractions contain the pure MMI.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified MMI.
Visualizations
References
- 1. scholars.unh.edu [scholars.unh.edu]
- 2. researchgate.net [researchgate.net]
- 3. Insights into post‐polymerisation modification of bio‐based unsaturated itaconate and fumarate polyesters via aza‐michael addition: Understanding the effects of C=C isomerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biobased Poly(itaconic Acid-co-10-Hydroxyhexylitaconic Acid)s: Synthesis and Thermal Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel organic glass with superior optical properties based on dimethyl itaconate and diethyl itaconate - 西安交通大学 [scholar.xjtu.edu.cn]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Itaconate Ester Polymerization
Welcome to the technical support center for itaconate ester polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of itaconate-based polymers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low monomer conversion in my itaconate ester polymerization?
A1: Low monomer conversion in itaconate ester polymerization is a frequently encountered issue and can be attributed to several factors:
-
Depropagation: Itaconate esters have a relatively low ceiling temperature, meaning the polymerization is reversible. At elevated temperatures (typically above 60°C), the rate of depropagation (the polymer chain breaking down into monomer) can become significant, leading to a low equilibrium monomer conversion.[1]
-
Low Propagation Rate: The propagation rate coefficient (k_p) for itaconate esters is inherently lower than that of more common monomers like acrylates and methacrylates. This is due to the steric hindrance from the two ester groups on the same carbon atom.[1]
-
Isomerization: At high temperatures (e.g., 150°C and above), itaconate esters can isomerize to less reactive citraconate and mesaconate derivatives, which do not readily polymerize under the same conditions.[2]
-
Inhibitor Presence: Residual inhibitors from monomer synthesis or storage can quench radicals and prevent polymerization initiation.
Q2: My polymer has a lower molecular weight than expected. What could be the cause?
A2: A lower than expected molecular weight can be caused by:
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or initiator can terminate growing polymer chains prematurely, resulting in lower molecular weights. Itaconate esters are known to have higher chain transfer coefficients compared to other vinyl monomers.
-
High Initiator Concentration: An excessively high initiator concentration will generate a large number of polymer chains, each growing for a shorter period before monomer depletion or termination, leading to a lower average molecular weight.
-
Depropagation: As with low conversion, depropagation can limit the final chain length.
Q3: Can I use controlled radical polymerization techniques for itaconate esters?
A3: While challenging, it is possible to use controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3][4] However, the stability of the propagating radical can be an issue. For instance, in Nitroxide-Mediated Polymerization (NMP), a stable adduct can form, inhibiting the polymerization.[5][6] Successful CRP of itaconates often requires careful optimization of reaction conditions, particularly the temperature, to balance propagation and depropagation while maintaining control over the polymerization.[4]
Q4: What is the typical ceiling temperature for itaconate ester polymerization?
A4: The ceiling temperature (T_c) depends on the specific itaconate ester and the monomer concentration. For many common dialkyl itaconates, depropagation becomes significant at temperatures above 60°C.[1] One study reported a ceiling temperature of 138°C for a specific poly(alkylene itaconate).[7] It is crucial to consider that T_c is concentration-dependent and will be lower at lower monomer concentrations.
Troubleshooting Guides
Issue 1: Low Monomer Conversion
This guide provides a step-by-step approach to diagnosing and resolving low monomer conversion.
Step 1: Verify Reaction Temperature
-
Problem: The reaction temperature may be too high, favoring depropagation.
-
Solution: Lower the polymerization temperature. For radical polymerizations, consider temperatures in the range of 50-70°C. If a lower temperature is not feasible with your current initiator, select an initiator with a lower decomposition temperature.
Step 2: Check for Inhibitors
-
Problem: Inhibitors in the monomer or solvent can stop the polymerization.
-
Solution: Purify the monomer by passing it through a column of basic alumina (B75360) or by distillation to remove the inhibitor (e.g., MEHQ, BHT). Ensure your solvent is free of impurities that can act as inhibitors.
Step 3: Consider Copolymerization
-
Problem: The homopolymerization of itaconate esters is slow.
-
Solution: Copolymerizing itaconate esters with more reactive monomers, such as acrylates or styrene, can significantly improve conversion.[1] The more reactive monomer will help to drive the polymerization forward.
Step 4: Increase Monomer Concentration
-
Problem: The polymerization-depropagation equilibrium is concentration-dependent.
-
Solution: Increasing the initial monomer concentration will shift the equilibrium towards polymerization. Consider running the polymerization in bulk or at a higher concentration in solution.
Issue 2: Undesired Side Reactions (Isomerization)
High temperatures can lead to the isomerization of itaconates to less reactive mesaconates and citraconates.
Step 1: Analyze Reaction Temperature
-
Problem: Temperatures exceeding 150°C significantly increase the rate of isomerization.[2]
-
Solution: Maintain the reaction temperature below this limit. If high temperatures are required for other reasons (e.g., melt condensation), minimize the reaction time at the highest temperature.
Step 2: Catalyst Choice for Polycondensation
-
Problem: Acidic catalysts can promote undesired side reactions like oxo-Michael addition.[2]
-
Solution: For polycondensation reactions, consider using catalysts that are less likely to promote side reactions. Tin(II) ethylhexanoate is a commonly used catalyst for the polycondensation of itaconate esters.[8]
Data Presentation
Table 1: Kinetic Parameters for the Radical Homopolymerization of Various Dialkyl Itaconates
| Monomer | Activation Energy (E_p) (kJ/mol) | Frequency Factor (ln(A_p / L mol⁻¹ s⁻¹)) | Temperature Range (°C) | Reference |
| Dimethyl Itaconate (DMI) | 27.8 | 13.5 | 0-90 | [9] |
| Diethyl Itaconate (DEI) | 17.5 | - | 20-70 | [10] |
| Di-n-propyl Itaconate (DnPI) | 17.5 | - | 30-70 | [10] |
| Dibutyl Itaconate (DBI) | 21.3 | 10.4 | 0-90 | [9] |
| Dicyclohexyl Itaconate (DCHI) | 26.5 | 11.5 | 0-90 | [9] |
Note: The Arrhenius parameters A and E_a for DEI and DnPI were reported as A = 1.1 L·mol⁻¹·s⁻¹ and E_a = 17.5 kJ·mol⁻¹ for DEI, and A = 1.0 L·mol⁻¹·s⁻¹ and E_a = 17.5 kJ·mol⁻¹ for DnPI.[10]
Table 2: Thermodynamic Parameters for the Polymerization of Dialkyl Itaconates
| Monomer | Enthalpy of Polymerization (ΔH) (kJ/mol) | Entropy of Polymerization (ΔS) (J/mol·K) | Reference |
| Dimethyl Itaconate (DMI) | -60.5 | -156 | [9] |
| Dibutyl Itaconate (DBI) | -42.0 | -110 | [9] |
| Dicyclohexyl Itaconate (DCHI) | -53.5 | -142.3 | [9] |
Experimental Protocols
Protocol 1: Radical Homopolymerization of Dibutyl Itaconate (DBI) in Solution
This protocol is a general guideline for the free-radical polymerization of a dialkyl itaconate in solution.
Materials:
-
Dibutyl itaconate (DBI), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous benzene (B151609) or other suitable solvent
-
Schlenk flask or similar reaction vessel
-
Nitrogen or argon source for inert atmosphere
-
Magnetic stirrer and heating plate/oil bath
-
Methanol (B129727) or other non-solvent for precipitation
Procedure:
-
Monomer Purification: Pass DBI through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Add the desired amount of purified DBI and solvent (e.g., to achieve a 3 mol/L solution) to the Schlenk flask equipped with a magnetic stir bar.[11]
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of inert gas, add the initiator (e.g., AIBN). The amount will depend on the desired molecular weight.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 50°C) and stir.[11] Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR to determine conversion).
-
Termination: After the desired time or conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., cold methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Protocol 2: Melt Polycondensation of Dimethyl Itaconate (DMI) with a Diol
This protocol provides a general method for synthesizing unsaturated polyesters from itaconate esters.
Materials:
-
Dimethyl itaconate (DMI)
-
Diol (e.g., 1,12-dodecanediol)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate)
-
Radical inhibitor (e.g., 4-methoxyphenol, MEHQ)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Vacuum pump
-
Methanol for precipitation
Procedure:
-
Reactant Charging: Charge the DMI, diol (e.g., in a 1:1.1 molar ratio of DMI to diol), catalyst (e.g., 0.01 mol per mol of ester), and inhibitor (e.g., 0.5 wt% of all reagents) into the reaction vessel.[8]
-
First Stage (Nitrogen Atmosphere): Heat the mixture with constant mechanical stirring (e.g., 200 rpm) under a nitrogen atmosphere to a specified temperature (e.g., 130°C) for a set duration (e.g., 6 hours).[8] Methanol will be evolved and can be collected.
-
Second Stage (Vacuum): Apply vacuum (<5 kPa) to the system while continuing to stir and heat for an extended period (e.g., 18 hours) to remove the remaining methanol and drive the polymerization to completion.[8]
-
Cooling and Dissolution: Cool the resulting polymer to room temperature and dissolve it in a suitable solvent (e.g., THF).
-
Purification: Precipitate the polymer in a cold non-solvent like methanol to remove the catalyst, short-chain oligomers, and unreacted monomers. Repeat the precipitation if necessary.[8]
-
Drying: Dry the purified polymer under vacuum at room temperature for an extended period (e.g., 48 hours).[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitroxide-Mediated Copolymerization of Itaconate Esters with Styrene [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
optimizing initiator concentration for Monomethyl itaconate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for monomethyl itaconate (MMI) polymerization.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound, with a focus on solutions related to initiator concentration.
Question: Why is my polymer yield consistently low?
Answer:
Low polymer yields in this compound polymerization can be attributed to several factors, often related to the inherent reactivity of the monomer and the initiation process.
-
Insufficient Initiator Concentration: Itaconic acid and its derivatives are known to be less reactive than other vinyl monomers due to steric hindrance and the potential for allylic stabilization of the radical, which can lead to degradative chain transfer.[1] Consequently, a higher initiator concentration, sometimes as high as 10 mol% relative to the monomer, may be necessary to generate a sufficient number of primary radicals to initiate polymerization effectively.[1]
-
Inappropriate Initiator Type: The choice of initiator is crucial. The initiator must have a suitable half-life at the chosen polymerization temperature to ensure a steady generation of radicals throughout the reaction. For instance, benzoyl peroxide is a common choice for bulk polymerization of MMI at temperatures around 80°C.[2] For emulsion polymerizations, water-soluble initiators like potassium persulfate or redox systems are often employed.[3][4]
-
Suboptimal Reaction Temperature: The polymerization temperature affects both the initiator decomposition rate and the propagation/depropagation equilibrium. For itaconates, depropagation can become significant at temperatures above 60°C, which can limit the overall conversion.[5] It is important to select a temperature that allows for an adequate rate of initiation without excessively favoring depropagation.
-
Presence of Inhibitors: The monomer may contain inhibitors from manufacturing or storage. Passing the monomer through a column of activated alumina (B75360) can remove these inhibitors, which would otherwise scavenge free radicals and prevent polymerization.
Question: The molecular weight of my poly(this compound) is highly variable. How can I achieve more consistent results?
Answer:
Inconsistent molecular weight is a common challenge in free radical polymerization. The concentration of the initiator is a key parameter controlling the molecular weight of the resulting polymer.
-
High Initiator Concentration: An increase in initiator concentration leads to a higher rate of radical generation.[6] This results in a larger number of growing polymer chains, which in turn consume the available monomer more quickly. The consequence is the formation of shorter polymer chains and thus, a lower average molecular weight.[6] The relationship can be expressed as Mw ∝ [I]-0.22, indicating that as the initiator concentration ([I]) increases, the weight average molecular weight (Mw) decreases.[6] To obtain higher molecular weight polymer, a lower initiator concentration should be used, though this may lead to a slower reaction rate.
-
Chain Transfer Reactions: Chain transfer to the monomer, solvent, or initiator can also lead to lower molecular weights and broader molecular weight distributions. The likelihood of chain transfer events can be influenced by the reaction temperature and the specific components of the polymerization system.
-
Temperature Fluctuations: Poor temperature control during the polymerization can lead to inconsistent initiator decomposition rates, resulting in variability in the molecular weight of the polymer.
Question: My polymerization reaction resulted in an insoluble polymer. What could be the cause?
Answer:
The formation of an insoluble polymer, or gelation, suggests the occurrence of cross-linking reactions. While this compound itself is a monofunctional monomer, impurities or side reactions can lead to cross-linking.
-
Dienoic Impurities: The presence of difunctional monomers as impurities in the this compound can lead to the formation of a cross-linked network.
-
High Temperatures and High Conversion: At high temperatures and high monomer conversions, the likelihood of chain transfer to the polymer increases. This can create active sites on the polymer backbone, which can then propagate to form branched or cross-linked structures.
-
Initiator-Related Side Reactions: Some initiators, at high concentrations or temperatures, can participate in side reactions that may lead to branching or cross-linking.
Frequently Asked Questions (FAQs)
Question: What is a typical initiator concentration for the polymerization of this compound?
Answer:
The optimal initiator concentration can vary significantly depending on the desired polymer properties (e.g., molecular weight), the polymerization technique (e.g., bulk, solution, emulsion), and the reaction conditions (e.g., temperature, solvent). For bulk polymerization of this compound using benzoyl peroxide at 80°C, a concentration of approximately 0.86% by weight relative to the monomer has been reported.[2] However, for itaconic acid and its derivatives in general, initiator concentrations can be as high as 10 mol% relative to the monomer due to their lower reactivity.[1]
Question: How does the initiator concentration affect the rate of polymerization of this compound?
Answer:
In general, for free radical polymerization, the rate of polymerization (Rp) is proportional to the square root of the initiator concentration ([I]).[6] This relationship can be expressed as Rp ∝ [I]0.5. Therefore, increasing the initiator concentration will lead to a faster polymerization rate due to a higher concentration of initiating radicals.[6]
Question: Can I use the same initiator for both bulk and emulsion polymerization of this compound?
Answer:
Typically, different types of initiators are used for bulk and emulsion polymerization due to the different reaction media.
-
Bulk Polymerization: For bulk polymerization, an oil-soluble initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is commonly used.[2]
-
Emulsion Polymerization: Emulsion polymerization is carried out in an aqueous medium. Therefore, a water-soluble initiator is required. Examples include potassium persulfate and water-soluble azo initiators like VA-044 and V-50.[3] Redox initiation systems are also frequently used in emulsion polymerization as they allow for the generation of radicals at lower temperatures.[4]
Data Summary
The following tables summarize quantitative data regarding the effect of initiator type and concentration on the polymerization of itaconate esters.
Table 1: Effect of Initiator Type and Concentration on the Emulsion Polymerization of Diethyl Itaconate (DEI) and Monobutyl Itaconate (MBI) (95:5 ratio)
| Initiator | Initiator Amount | Yield (%) | Mn ( g/mol ) |
| Potassium Persulfate | Standard | 0.9 | - |
| Potassium Persulfate | Double | 24.1 | 78,400 |
| V-50 | Standard | 69 | 187,000 |
| V-50 | Double | 4 | 64,500 |
Data adapted from a study on emulsion polymerization of itaconate esters. The "standard" and "double" amounts refer to the relative concentrations used in that specific study.[3]
Experimental Protocols
Protocol: Bulk Polymerization of this compound
This protocol is based on a literature procedure for the synthesis of poly(this compound).[2]
Materials:
-
This compound (MMI)
-
Benzoyl peroxide (BPO)
-
Round bottom flask
-
Septum
-
Nitrogen gas source
-
Heating bath
-
Methanol (B129727) (for dissolution)
-
Dimethyl ether (for precipitation)
Procedure:
-
Add 14.2 g of this compound to a round bottom flask.
-
Seal the flask with a septum and place it in a heating bath at 74°C to melt the monomer.
-
Once the monomer is melted, add 0.1221 g of benzoyl peroxide.
-
Purge the reactor with nitrogen gas.
-
Increase the bath temperature to 80°C.
-
Allow the reaction to proceed for 12 hours.
-
After 12 hours, dissolve the resulting solid polymer in methanol.
-
Precipitate the polymer by adding the methanol solution to dimethyl ether.
-
Collect the precipitated polymer and dry it to a constant weight.
Visualizations
Diagram 1: Workflow for Optimizing Initiator Concentration
Caption: A flowchart illustrating the iterative process for optimizing initiator concentration.
Diagram 2: Influence of Initiator Concentration on Polymerization
Caption: Relationship between initiator concentration and key polymerization outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.2. Synthesis of Poly(this compound) and Poly(this compound) Li+ [bio-protocol.org]
- 3. helmholtz-berlin.de [helmholtz-berlin.de]
- 4. Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Monomethyl Itaconate Copolymerization Kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the copolymerization of monomethyl itaconate (MMI).
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the copolymerization of this compound?
Temperature is a crucial factor because it simultaneously influences both the propagation and depropagation rates in the polymerization of itaconate esters.[1] While higher temperatures generally increase the reaction rate, they also significantly accelerate the rate of depropagation, where the monomer unit adds to and then detaches from the growing polymer chain.[2] This equilibrium can lead to a "ceiling temperature" above which polymerization is thermodynamically unfavorable. For itaconate esters, depropagation can become significant at temperatures as low as 60-100°C, limiting monomer conversion and affecting the overall reaction kinetics.[2][3]
Q2: How does temperature influence the incorporation of MMI into the copolymer chain?
Temperature can affect the monomer reactivity ratios, which dictate the composition of the resulting copolymer. While specific data on the temperature dependence of MMI reactivity ratios is limited, studies on similar itaconate esters show that temperature control is vital for achieving the desired copolymer composition.[2] For instance, in some systems, lower temperatures are preferred to ensure high incorporation of the itaconate monomer.[2][4] The choice of temperature must balance achieving a reasonable reaction rate against minimizing depropagation and controlling monomer incorporation.
Q3: What are the typical challenges encountered during MMI copolymerization?
Researchers often face several challenges, many of which are temperature-related:
-
Low Propagation Rates: Itaconic acid derivatives are known for their slow propagation rates, which can lead to very long reaction times.[3][5]
-
Limited Monomer Conversion: Due to the depropagation issue, achieving high monomer conversion can be difficult, especially at elevated temperatures.[2][3]
-
Compositional Drift: Significant differences in reactivity ratios between MMI and its comonomer can lead to a copolymer whose composition changes as the reaction progresses.
-
Low Molecular Weight: Chain transfer reactions can sometimes limit the achievable molecular weight of the final copolymer.[2]
Troubleshooting Guide
Problem 1: The reaction achieves very low conversion, even after an extended period.
-
Possible Cause: The reaction temperature may be too high, leading to a dominant depropagation rate that limits net polymer formation.[2] Itaconate esters are particularly susceptible to this effect.[1]
-
Solution: Try lowering the polymerization temperature. For itaconate systems, temperatures in the range of 50-80°C are often explored.[1][6] You may need to compensate for the slower rate by increasing the reaction time or initiator concentration.
-
Possible Cause: The reaction temperature is too low, resulting in an extremely slow propagation rate.[5]
-
Solution: Incrementally increase the reaction temperature while monitoring monomer conversion. Use an initiator (e.g., AIBN) that has an appropriate decomposition rate at your target temperature.
Problem 2: The composition of my final copolymer does not reflect the initial monomer feed ratio.
-
Possible Cause: The reactivity ratios of MMI and your comonomer are significantly different. For example, in copolymerization with methyl methacrylate (B99206) (MMA) at 70°C, the reactivity ratio for MMI (r_MMI) is 0.16, while for MMA (r_MMA) it is 1.08.[7][8] This indicates that MMA is preferentially incorporated into the polymer chain.
-
Solution:
-
Analyze Copolymer Composition: Determine the actual copolymer composition at low conversion to understand the reactivity differences under your specific conditions.
-
Employ a Semi-Batch Process: To ensure a more uniform copolymer composition, use a seeded semi-batch emulsion or solution polymerization where the more reactive monomer is fed gradually into the reactor. This strategy provides better control over the instantaneous monomer concentrations.[1]
-
Problem 3: The polymerization reaction seems to stop prematurely.
-
Possible Cause: This is a classic sign of reaching the polymerization-depropagation equilibrium.[2] At a given monomer concentration and temperature, the rate of propagation equals the rate of depropagation, and no further net polymerization occurs.
-
Solution: Lowering the reaction temperature can shift the equilibrium to favor propagation.[2] Alternatively, increasing the initial monomer concentration may also help drive the reaction further before equilibrium is reached.
Experimental Protocols
General Protocol for Free-Radical Solution Copolymerization of MMI and Methyl Methacrylate (MMA)
This protocol provides a general framework. Specific concentrations, temperatures, and times should be optimized for your specific research goals.
-
Monomer and Reagent Purification:
-
Purify MMI and MMA by passing them through a column of basic alumina (B75360) to remove inhibitors.
-
Recrystallize the initiator, 2,2′-azobisisobutyronitrile (AIBN), from methanol (B129727).
-
Ensure the solvent (e.g., benzene (B151609) or dioxane) is anhydrous and free of impurities.[7]
-
-
Reaction Setup:
-
Assemble a reaction vessel (e.g., a three-neck flask) equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Add the desired amounts of MMI, MMA, and solvent to the flask.
-
Purge the system with dry nitrogen for 20-30 minutes to remove oxygen, which inhibits free-radical polymerization.
-
-
Polymerization:
-
While maintaining a nitrogen atmosphere, immerse the reaction flask in a constant temperature oil bath pre-heated to the desired temperature (e.g., 70°C).[7][8]
-
Once the solution reaches thermal equilibrium, add the calculated amount of AIBN initiator.
-
Allow the reaction to proceed for the planned duration. To determine reactivity ratios, it is crucial to stop the reaction at low conversion (<10%).
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly pouring the reaction solution into a large excess of a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
-
Dry the final copolymer product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the copolymer composition using ¹H-NMR spectroscopy by integrating the characteristic peaks of each monomer unit.[7]
-
Analyze the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
// Edges edge [color="#5F6368"]; PurifyMonomers -> PurifyReagents [style=invis]; PurifyReagents -> Setup [lhead=cluster_reaction, ltail=cluster_prep, minlen=2]; Setup -> Purge; Purge -> Heat; Heat -> Initiate; Initiate -> Precipitate [lhead=cluster_workup, ltail=cluster_reaction, minlen=2]; Precipitate -> FilterDry; FilterDry -> Characterize; }
Figure 1. Standard experimental workflow for the solution copolymerization of this compound (MMI).
Quantitative Data
The reactivity of MMI is highly dependent on the comonomer and the reaction conditions. The tables below summarize key kinetic data from the literature.
Table 1: Monomer Reactivity Ratios for MMI (M1) Copolymerization
| Comonomer (M2) | r₁ (MMI) | r₂ (Comonomer) | Temperature (°C) | Solvent | Reference(s) |
| Methyl Methacrylate | 0.16 ± 0.09 | 1.08 ± 0.5 | 70 | Benzene | [7][8] |
| Styrene (B11656) | 0.09 ± 0.05 | 0.14 ± 0.00 | 60 | Chloroform | [9][10] |
| Styrene | 0.28 ± 0.01 | 0.55 ± 0.00 | 60 | Dioxane | [9][10] |
Note: Reactivity ratios define the relative rate at which each monomer adds to a growing polymer chain ending in a specific monomer unit.
Table 2: General Effect of Increasing Temperature on Kinetic Parameters
| Parameter | General Effect of Increasing Temperature | Rationale | Reference(s) |
| Propagation Rate (k_p) | Increases | Provides more energy to overcome the activation barrier for monomer addition. | [5] |
| Depropagation Rate (k_dep) | Increases Significantly | Depropagation has a higher activation energy and becomes much more prominent at higher temperatures. | [1][2] |
| Overall Reaction Rate | Complex Effect | Initially increases, but can decrease at higher temperatures if depropagation dominates. | [1] |
| Maximum Conversion | Decreases | The polymerization-depropagation equilibrium shifts towards the monomer, lowering the achievable conversion. | [2][3] |
Figure 2. Logical diagram showing the influence of temperature on the competing kinetics of polymerization.
References
- 1. Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. researchgate.net [researchgate.net]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. Reactivity Ratios of Biobased Dibutyl Itaconate with Conventional and Renewable (Meth)Acrylates: Influence of Depropagation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The influence of molecular interaction on polymerization, 7. Copolymerization of this compound with styrene | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies to Reduce Polydispersity in Poly(monomethyl itaconate)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(monomethyl itaconate). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high polydispersity (PDI) in the synthesis and purification of this polymer.
Section 1: Troubleshooting Guide - High Polydispersity During Polymerization
This section addresses issues that arise during the synthesis of poly(this compound), leading to a broad molecular weight distribution.
Q1: My free-radical polymerization (FRP) of this compound resulted in a very high and broad PDI. What went wrong and how can I fix it?
A: This is a common and expected outcome when using conventional free-radical polymerization (FRP) for itaconic acid derivatives. The low reactivity of these monomers, due to a combination of steric hindrance and electronic effects, leads to sluggish polymerization and poor control over the reaction.[1][2] FRP of itaconates often results in low molar masses, low conversions, and consequently, a high polydispersity index (PDI), sometimes with values ranging from 13.3 to 24.8 for related polymers.[1]
Solution: The most effective strategy is to switch from FRP to a Controlled Radical Polymerization (CRP) technique.[1][3] CRP methods, also known as Reversible Deactivation Radical Polymerization (RDRP), are designed to minimize termination reactions and provide control over molar mass and dispersity.
-
Recommended Techniques:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique is well-suited for controlling the polymerization of itaconate derivatives and achieving polymers with narrow PDI.[1][2][3]
-
Atom Transfer Radical Polymerization (ATRP): ATRP has also been successfully used to synthesize itaconate-based polymers with controlled molecular weights and reasonably narrow PDI values.[1][3][4]
-
Organocatalyzed Living Radical Polymerization: This is another advanced method that can yield itaconate polymers with low dispersity (Đ ≈ 1.28–1.46).[5]
-
By employing one of these CRP techniques, you can gain significant control over the polymerization process, leading to a predictable molecular weight and a substantially lower PDI.
Q2: I'm using a controlled radical polymerization (CRP) technique (ATRP/RAFT) but my PDI is still higher than expected. What factors should I investigate?
A: Even when using CRP techniques, several experimental parameters must be carefully optimized to achieve a low PDI. If your PDI is still high, you should systematically troubleshoot the following factors:
-
Reaction Temperature: Temperature is a critical parameter in the polymerization of itaconates.[1][6] An unoptimized temperature can lead to side reactions or a loss of control.
-
Initiator/Catalyst System: The choice and concentration of the initiator, catalyst (for ATRP), and RAFT agent are crucial. Impurities or incorrect ratios can severely impact the "living" nature of the polymerization.
-
Monomer Conversion: For some itaconate systems, control over the polymerization can decrease at higher monomer conversions.[4] For instance, ATRP of dimethyl itaconate showed good control up to about 50% conversion, after which the rate decreased.[4]
-
Purity of Reagents: Monomers, solvents, and all other reagents must be meticulously purified. Impurities can act as inhibitors or sources of unwanted chain transfer reactions.
-
Oxygen Contamination: CRP reactions are highly sensitive to oxygen. The reaction mixture must be thoroughly deoxygenated before polymerization is initiated.
Q3: How does reaction temperature specifically affect the polydispersity of poly(this compound)?
A: Temperature has a complex and significant influence on itaconate polymerization and the resulting PDI.
-
Side Reactions at High Temperatures: Itaconic compounds can undergo undesirable side reactions, such as isomerization to less reactive mesaconic and citraconic forms, at temperatures above 150°C.[7][8] These isomers can interfere with the polymerization and broaden the PDI.
-
Depropagation: Itaconate esters are particularly susceptible to depropagation (the reverse of the propagation step) at elevated temperatures.[9] This process can significantly reduce the polymerization rate and impact the molecular weight distribution.
-
Loss of Control in CRP: For CRP techniques like ATRP and RAFT, there is an optimal temperature window.[1][6]
-
Too Low: The rates of activation and deactivation may be too slow, leading to poor control and a broader PDI.
-
Too High: Increased rates of termination and side reactions can cause a loss of "living" character, resulting in a higher PDI.
-
Recommendation: The optimal temperature must be determined empirically for your specific system (catalyst, RAFT agent, solvent). It is often beneficial to conduct a series of small-scale polymerizations at different temperatures to identify the ideal conditions for achieving low PDI.
Q4: What is the role of the initiator type and concentration in controlling PDI?
A: The initiator system is fundamental to controlling the polymerization and minimizing PDI.
-
Initiator Concentration: The ratio of initiator to monomer determines the theoretical molecular weight of the polymer. An incorrect concentration can lead to deviations from the target molecular weight. More importantly, a higher initiator concentration generates more polymer chains, which can increase the probability of termination reactions, thereby broadening the PDI.[10][11]
-
Initiator Half-Life: The chosen initiator should have an appropriate decomposition rate at the reaction temperature. For example, in emulsion polymerization studies of itaconates, initiators with different decomposition temperatures were tested, and the one best suited for the reaction temperature yielded polymers with lower dispersity.[10] If the initiator decomposes too quickly, it can lead to a burst of polymerization that is difficult to control. If it decomposes too slowly, initiation will be inefficient and prolonged, leading to a broad PDI.
-
Initiator Efficiency: In CRP, the efficiency of initiation (the fraction of initiator molecules that start a growing polymer chain) should be high. Low efficiency can result in a population of dead chains, contributing to a higher PDI.
Section 2: FAQs - Post-Polymerization Purification for PDI Reduction
This section provides answers to common questions about reducing the PDI of an already synthesized polymer sample.
Q5: Can I reduce the PDI of my existing poly(this compound) sample?
A: Yes. If you have a polymer sample with a broad molecular weight distribution (high PDI), you can use post-polymerization fractionation techniques to isolate fractions with a much narrower PDI.[12] These methods separate the polymer chains based on their molecular weight.
Q6: What is fractional precipitation and how can I use it to narrow the molecular weight distribution?
A: Fractional precipitation is a classical and effective technique for separating polymers based on their solubility, which is dependent on chain length.[13][14][15]
The Principle:
-
The polydisperse polymer is dissolved in a "good" solvent, where all chains are fully soluble.
-
A "non-solvent" (or precipitant), in which the polymer is insoluble, is slowly and incrementally added to the solution while stirring.
-
As the solvent mixture becomes progressively "poorer" for the polymer, the longest, highest molecular weight chains will precipitate out of the solution first.
-
This precipitate is collected as the first fraction.
-
More non-solvent is added to the remaining solution (the supernatant) to precipitate the next fraction of slightly smaller polymer chains.
-
This process is repeated to collect multiple fractions, each with a lower average molecular weight and a significantly narrower PDI than the original sample.[16]
Q7: Is preparative Size Exclusion Chromatography (SEC) a viable option for reducing PDI?
A: Yes, preparative SEC (also known as Gel Permeation Chromatography, GPC) is a powerful technique for fractionation. While analytical SEC is used to measure the molecular weight distribution and PDI of a sample[17][18], preparative SEC uses the same principle to physically separate the polymer.
The Principle:
-
A solution of the polydisperse polymer is passed through a column packed with a porous gel.[19][20]
-
Larger polymer coils are excluded from the pores of the gel and therefore travel a shorter path, eluting from the column first.[18][19]
-
Smaller polymer chains can enter the pores, increasing their path length and causing them to elute later.
-
By collecting the eluent in different vials over time, you can isolate fractions of the polymer with very specific molecular weight ranges and thus, a very low PDI. This technique is excellent for obtaining highly monodisperse samples, although it is typically more expensive and lower-throughput than fractional precipitation.
Section 3: Data Summaries & Experimental Protocols
Data Presentation
Table 1: Comparison of Polymerization Techniques for Itaconate Derivatives
| Polymerization Technique | Typical PDI (Đ = Mw/Mn) | Key Considerations & Recommendations |
| Free Radical Polymerization (FRP) | > 2.0 (often very broad, e.g., 13-25)[1] | Not recommended for controlled synthesis. Results in low conversion and poor control over polymer architecture.[1][2] |
| Atom Transfer Radical Polymerization (ATRP) | < 1.5 (with optimization)[1] | Requires careful optimization of temperature, catalyst system (e.g., CuX/ligand), and initiator.[4] Control may be lost at high conversions.[4] |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | < 1.5 (with optimization)[1] | Highly versatile. Requires selection of an appropriate RAFT agent for the monomer. Photoiniferter-RAFT shows moderate control.[21] |
| Organocatalyzed Living Radical Polymerization | ~1.3 - 1.5[5] | Metal-free approach. Can yield well-defined linear and star polymers.[5] |
Table 2: Influence of Key Reaction Parameters on Polydispersity (PDI)
| Parameter | Effect on PDI | Recommendations |
| Temperature | An optimal range exists. Too high can cause side reactions and depropagation; too low can result in poor initiation and control.[1][8][9] | Conduct small-scale trials to find the optimal temperature for your specific CRP system. Avoid temperatures >150°C.[7] |
| Initiator Concentration | Higher concentrations can increase termination events and broaden PDI.[11] | Use a concentration that targets your desired molecular weight, ensuring a sufficient excess of monomer and RAFT agent/catalyst. |
| Monomer/Catalyst/Agent Ratios | Incorrect ratios in CRP lead to a loss of control and increased PDI. | Carefully calculate and measure all components. Ensure high purity of the RAFT agent or catalyst system. |
| Solvent | Can affect reaction kinetics and chain conformation. | Choose a solvent that fully dissolves the monomer and resulting polymer and does not participate in chain transfer reactions. |
| Deoxygenation | Residual oxygen will terminate radical chains, leading to loss of control and high PDI. | Use robust deoxygenation techniques such as multiple freeze-pump-thaw cycles or sparging with an inert gas (e.g., Argon, Nitrogen). |
Experimental Protocols
Protocol 1: General Methodology for RAFT Polymerization of this compound
Disclaimer: This is a representative protocol. Specific amounts, times, and temperatures must be optimized.
-
Reagent Purification:
-
Recrystallize the initiator (e.g., AIBN) from a suitable solvent (e.g., methanol).
-
Purify this compound (MMI) by passing it through a column of basic alumina (B75360) to remove inhibitors.
-
Ensure the RAFT agent (e.g., 2-cyano-2-propyl benzodithioate) and solvent (e.g., 1,4-dioxane (B91453) or DMSO) are of high purity and anhydrous if necessary.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the MMI monomer, the RAFT agent, and the initiator.
-
Add the solvent to achieve the desired monomer concentration (e.g., 2-4 M).
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen from the reaction mixture.
-
After the final thaw, backfill the flask with an inert gas like Argon or Nitrogen.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed with vigorous stirring for the planned duration (e.g., 6-24 hours).
-
To monitor the reaction, small aliquots can be withdrawn periodically via a degassed syringe for conversion analysis (by ¹H NMR) and molecular weight analysis (by SEC/GPC).
-
-
Termination and Purification:
-
Quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a good solvent (e.g., THF, acetone) and re-precipitate to remove unreacted monomer and other impurities.
-
Dry the final polymer under vacuum until a constant weight is achieved.
-
Protocol 2: Methodology for PDI Reduction using Fractional Precipitation
-
Prepare Polymer Solution:
-
Dissolve the polydisperse poly(this compound) sample in a minimal amount of a good solvent (e.g., acetone (B3395972) or THF) to create a concentrated solution (e.g., 5-10% w/v).
-
-
Titrate with Non-Solvent:
-
Place the polymer solution in a flask with vigorous magnetic stirring.
-
Slowly add a non-solvent (e.g., hexane (B92381) or water, depending on the solvent) dropwise from a burette.
-
Continue adding the non-solvent until the solution becomes faintly and persistently turbid. This indicates the onset of precipitation for the highest molecular weight chains.
-
-
Isolate Fraction 1 (High MW):
-
Gently warm the solution to redissolve the precipitate, then allow it to cool slowly back to room temperature. This helps to form a more compact precipitate.
-
Separate the precipitated polymer (Fraction 1) from the supernatant by decantation or centrifugation.
-
-
Isolate Subsequent Fractions:
-
To the supernatant from the previous step, add more non-solvent until the solution again becomes turbid.
-
Repeat the process of warming, cooling, and separation to collect Fraction 2.
-
Continue this process until all the polymer has been precipitated into several fractions.
-
-
Analysis:
-
Dry each fraction under vacuum to a constant weight.
-
Analyze the molecular weight (Mn, Mw) and PDI of each fraction using SEC/GPC to confirm the successful separation and narrowing of the molecular weight distribution.
-
Section 4: Visual Guides
Below are diagrams illustrating key workflows and relationships for managing PDI in poly(this compound) synthesis.
Caption: Troubleshooting workflow for high PDI in poly(this compound) synthesis.
Caption: Key factors influencing the polydispersity (PDI) of poly(this compound).
Caption: Experimental workflow for PDI reduction using fractional precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters [mdpi.com]
- 9. Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helmholtz-berlin.de [helmholtz-berlin.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. staff.u-szeged.hu [staff.u-szeged.hu]
- 14. Fractionation of polymer | PPTX [slideshare.net]
- 15. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 16. youtube.com [youtube.com]
- 17. polymersource.ca [polymersource.ca]
- 18. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. docs.paint.org [docs.paint.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Monomethyl Itaconate in Polymerization Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the solubility of Monomethyl Itaconate (MMI) during polymerization.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility issues encountered when working with MMI in polymerization reactions.
Problem: this compound (MMI) is not dissolving in my chosen polymerization solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: MMI has specific solubility characteristics. Refer to the solvent compatibility table below to select a more suitable solvent or a co-solvent system.
-
Insufficient Temperature: For some polymerization techniques, such as bulk polymerization, MMI may need to be melted to act as the solvent itself.
-
Low-Quality MMI: Impurities in the MMI can affect its solubility. Ensure you are using a high-purity grade of the monomer.
Question: My MMI precipitates out of the solution during polymerization.
Possible Causes and Solutions:
-
Change in Polarity: As the polymerization proceeds, the polarity of the medium can change, leading to the precipitation of the unreacted monomer or the forming polymer. Consider using a solvent mixture that can accommodate both the monomer and the polymer.
-
Temperature Fluctuation: Inconsistent temperature control can cause the solubility of MMI to decrease. Ensure your reaction is maintained at a stable and appropriate temperature.
-
Low Monomer Conversion: Itaconic acid and its derivatives are known to be challenging to polymerize, which can lead to a high concentration of unreacted monomer that may precipitate.[1][2] Emulsion polymerization has been shown to achieve high monomer conversions.[1]
Question: The resulting polymer (Poly-MMI) is insoluble in common solvents for purification or characterization.
Possible Causes and Solutions:
-
Cross-linking: Unintended cross-linking reactions can lead to an insoluble polymer network. Review your polymerization conditions, including initiator concentration and temperature, to minimize side reactions.
-
High Molecular Weight: Very high molecular weight polymers can have limited solubility. Adjusting the initiator-to-monomer ratio can help control the molecular weight.
-
Solvent Mismatch: The solubility of Poly-MMI will differ from that of the MMI monomer. For purification, dissolving the solid polymer in a suitable solvent like methanol (B129727) followed by reprecipitation in a non-solvent like dimethyl ether has been reported to be effective.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (MMI)?
A1: MMI is soluble in Dimethyl Sulfoxide (DMSO).[4] It is sparingly soluble in ethanol (B145695) and PBS (pH 7.2).[5] For polymerization, methanol has been used to dissolve the resulting poly(this compound) for purification.[3] The choice of solvent will depend on the specific polymerization technique being employed.
Q2: Why is the polymerization of itaconic acid derivatives like MMI often difficult?
A2: The polymerization of itaconic acid and its derivatives can be challenging due to steric hindrance caused by the two carboxyl groups, which can slow down the propagation and termination rates of the radical polymerization.[2] This often leads to low monomer conversions.[1]
Q3: Are there any alternative polymerization techniques to improve MMI conversion?
A3: Yes, emulsion polymerization has been successfully used for itaconic acid esters to achieve high monomer conversions, with residual monomer content of less than 1%.[1] This technique utilizes an emulsifier, such as sodium dodecyl sulfate (B86663) (SDS), in an aqueous medium.[1]
Q4: Can I perform bulk polymerization with MMI?
A4: Yes, bulk polymerization of MMI is possible. One reported method involves melting the MMI at 74°C and then initiating the polymerization with benzoyl peroxide at 80°C.[3]
Q5: How can I purify the poly(this compound) after polymerization?
A5: A common method for purification involves dissolving the solid polymer in methanol and then reprecipitating it in a non-solvent such as dimethyl ether.[3]
Data Presentation
Table 1: Solubility of Itaconic Acid and this compound in Various Solvents.
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [4] |
| Ethanol | Sparingly soluble (1-10 mg/ml) | Not Specified | [5] | |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/ml) | Not Specified | [5] | |
| Itaconic Acid | Methanol | High | 20-55 | [6] |
| Ethanol | Moderate | 20-55 | [6] | |
| 1-Propanol | Moderate | 20-55 | [6] | |
| 2-Propanol | High | 20-55 | [6] | |
| Acetone | Low | 20-55 | [6] | |
| Ethyl Acetate | Low | 20-55 | [6] | |
| Acetonitrile | Low | 20-55 | [6] | |
| Water | 80.1 g/L | 20 | [6] |
Note: The solubility of Itaconic Acid is provided as a reference due to its structural similarity to MMI. Researchers should perform their own solubility tests for MMI in their specific systems.
Experimental Protocols
Protocol 1: Bulk Polymerization of this compound
This protocol is adapted from a published procedure.[3]
-
Monomer Preparation: Add 14.2 g of this compound to a round bottom reactor flask.
-
Melting: Seal the reactor with a septum and immerse it in a heating bath at 74°C until the monomer is completely melted.
-
Initiator Addition: Once the monomer is melted, add 0.1221 g of benzoyl peroxide to the flask.
-
Inert Atmosphere: Purge the reactor with nitrogen gas.
-
Polymerization: Increase the bath temperature to 80°C and leave the reaction to proceed for 12 hours.
-
Purification: After the reaction, dissolve the resulting solid in methanol and reprecipitate it in dimethyl ether to purify the polymer.
Protocol 2: Emulsion Polymerization of Itaconic Acid Esters (General Approach)
This is a generalized protocol based on the principles of emulsion polymerization for itaconates.[1]
-
Aqueous Phase Preparation: In a reactor, prepare an aqueous solution containing an emulsifier, such as sodium dodecyl sulfate (SDS).
-
Monomer Emulsion: In a separate vessel, prepare an emulsion of the itaconate monomer (e.g., MMI) in water with the emulsifier.
-
Reaction Setup: Heat the aqueous phase in the reactor to the desired polymerization temperature (e.g., 60°C) under an inert atmosphere (e.g., nitrogen).
-
Initiation: Add a water-soluble initiator, such as potassium persulfate, to the reactor.
-
Monomer Feed: Gradually feed the monomer emulsion into the reactor over a set period.
-
Reaction Completion: After the feed is complete, allow the reaction to continue for several hours to ensure high monomer conversion.
-
Purification: The resulting polymer latex can be purified by dialysis to remove unreacted monomer, emulsifier, and other water-soluble impurities.
Visualizations
Caption: Troubleshooting workflow for MMI solubility issues.
Caption: Comparison of polymerization methods for MMI.
References
Technical Support Center: Controlling the Degradation Rate of Monomethyl Itaconate-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with monomethyl itaconate-based polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of degradation for this compound-based polymers?
A1: The primary degradation mechanism for many this compound-based polyesters is hydrolysis of the ester bonds in the polymer backbone.[1] This process can be influenced by pH, with base-catalyzed hydrolysis occurring at neutral or alkaline pH.[1] The degradation often follows a bulk erosion pattern, where the polymer degrades throughout its matrix, which can lead to the release of monomeric itaconic acid, lactic acid (in the case of copolymers), and various oligomers.[1][2][3] Enzymatic degradation can also play a significant role, particularly for in vivo applications.[4] For some itaconate-based polymers, thermal degradation can occur at elevated temperatures through mechanisms like depolymerization and de-esterification.[5]
Q2: Which factors have the most significant impact on the degradation rate of these polymers?
A2: Several factors can be modulated to control the degradation rate of this compound-based polymers:
-
Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates due to the increased number of bonds that need to be cleaved.[6][7]
-
Copolymer Composition: The choice of comonomers significantly impacts degradation. For instance, incorporating more hydrophilic monomers can increase water uptake and accelerate hydrolysis.[7] The ratio of monomers in a copolymer can be tuned to achieve a desired degradation profile.[1]
-
pH of the Environment: The degradation of itaconate-based polyesters is pH-sensitive. For example, the release of itaconic acid from poly(lactate)-itaconate (PLA-ITA) nanoparticles is slightly increased at pH 7.4 compared to pH 5.3.[1][2]
-
Crystallinity: Higher crystallinity can slow down degradation as the crystalline regions are less accessible to water and enzymes compared to amorphous regions.[1][7]
-
Polymer Morphology and Size: The size and surface area of the polymer matrix (e.g., nanoparticles, microparticles, films) influence the rate of degradation. Smaller particles with a larger surface area-to-volume ratio may degrade faster.[7][8][9]
-
Presence of Catalysts or Initiators: Residual catalysts from polymerization, such as tin(II) 2-ethylhexanoate (B8288628), can potentially influence the degradation kinetics.[8][10]
Q3: How can I achieve a more controlled or triggered degradation of my itaconate-based polymer?
A3: To achieve more controlled degradation, you can incorporate specific functionalities into the polymer backbone. For example, itaconic acid can be used as an active site to facilitate amine-triggered degradation. This allows for rapid degradation at room temperature without a catalyst when exposed to amines.[4] This strategy provides a way to have stable polymers that can be degraded on demand.
Troubleshooting Guides
Issue 1: Polymer Degradation is Too Slow
| Possible Cause | Troubleshooting Suggestion |
| High Molecular Weight | Synthesize polymers with a lower molecular weight by adjusting the monomer-to-initiator ratio or reaction time.[6] |
| High Crystallinity | Modify the polymerization conditions to favor the formation of more amorphous polymer. This can sometimes be achieved by rapid precipitation or by altering the comonomer composition.[1] |
| Hydrophobic Comonomers | Incorporate more hydrophilic comonomers into the polymer backbone to increase water absorption and accelerate hydrolysis. |
| Incorrect pH of Degradation Medium | Ensure the pH of your degradation buffer is appropriate to promote hydrolysis. For many itaconate polyesters, a neutral or slightly alkaline pH can increase the degradation rate compared to acidic conditions.[1] |
| Inefficient Bulk Erosion | If using the polymer for drug delivery, consider formulating it into smaller nanoparticles or microparticles to increase the surface area available for degradation.[3] |
Issue 2: Polymer Degradation is Too Fast or Uncontrolled
| Possible Cause | Troubleshooting Suggestion |
| Low Molecular Weight | Synthesize polymers with a higher molecular weight to increase the degradation time.[6] |
| Highly Amorphous Polymer | Adjust synthesis and processing conditions to increase the crystallinity of the polymer.[1] |
| Residual Catalysts | Ensure thorough purification of the polymer after synthesis to remove any residual catalysts that might accelerate hydrolysis.[10] |
| Presence of Reactive Groups | If the polymer contains amine-responsive units, ensure it is not inadvertently exposed to amine-containing compounds during storage or use.[4] |
Quantitative Data Summary
Table 1: Degradation of Poly(lactate)-itaconate (PLA-ITA) Nanoparticles [1]
| Condition | Itaconate (ITA) Release (%) | Lactate (LA) Release (%) |
| 1 month, pH 5.3 | 0.9 ± 0.2 | 1.8 ± 0.4 |
| 1 month, pH 7.4 | 1.1 ± 0.2 | 2.1 ± 0.4 |
| 2 months, pH 7.4 | 1.3 ± 0.3 | 2.5 ± 0.5 |
Table 2: Degradation of Poly(itaconate-co-1,8-octanediol) (PICO) Patches [11]
| Condition | Mass Loss (%) |
| Accelerated (2 M NaOH), 48 hours | 26 - 44 |
| Hydrolytic (pH 7.4), 2 months | 31 |
Experimental Protocols
Protocol 1: Synthesis of Poly(lactate)-itaconate (PLA-ITA) Conjugate[1]
-
Materials: D,L-lactide, 1,3-propanediol (B51772), tin(II) 2-ethylhexanoate, toluene (B28343), itaconic anhydride (B1165640), dichloromethane (B109758) (CH2Cl2), 0.1 N HCl, brine, MgSO4, acetone (B3395972), diethyl ether (Et2O).
-
Procedure:
-
Flame-dry all glassware under a positive pressure of nitrogen or argon.
-
Add D,L-lactide and 1,3-propanediol to a reaction flask.
-
Add tin(II) 2-ethylhexanoate in toluene via syringe.
-
Place the reaction mixture in an oil bath at 140 °C for 8 hours.
-
Cool the resulting gel to room temperature.
-
Add itaconic anhydride and heat the mixture at 100 °C for 3 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the residue in CH2Cl2 (150 mL) and wash with 0.1 N HCl (10 mL) and brine (10 mL).
-
Dry the organic phase over MgSO4 and concentrate under reduced pressure.
-
Dissolve the residue in CH2Cl2 (5 mL) and precipitate by adding it dropwise into Et2O (100 mL).
-
Filter the solid and dry it under vacuum.
-
Repeat the precipitation process by dissolving the polymer in acetone and adding it to water.
-
Protocol 2: In Vitro Degradation Study of PLA-ITA Nanoparticles[1]
-
Materials: PLA-ITA nanoparticles, phosphate-buffered saline (PBS) at pH 5.3 and pH 7.4, deuterated water (D2O).
-
Procedure:
-
Disperse PLA-ITA nanoparticles in PBS at the desired pH.
-
Incubate the samples at 37 °C for a predetermined period (e.g., 1 or 2 months).
-
After incubation, freeze-dry the samples.
-
Redissolve the dried precipitates in a minimal amount of D2O for analysis.
-
Analyze the degradation products and quantify the release of itaconic acid and lactic acid using quantitative 1H NMR spectroscopy.
-
Visualizations
Caption: Experimental workflow for synthesis, fabrication, and degradation analysis of itaconate-based polymers.
Caption: Factors influencing the degradation pathway of itaconate-based polyesters.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and Itaconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and Itaconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of itaconate polymer microparticles for intracellular regulation of pro-inflammatory macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itaconate and citrate releasing polymer attenuates foreign body response in biofabricated cardiac patches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Porosity and Pore Size of Monomethyl Itaconate (MMI) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and optimization of monomethyl itaconate (MMI) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the porosity and pore size of MMI hydrogels?
A1: The porosity and pore size of MMI hydrogels are primarily influenced by several factors:
-
Monomer and Crosslinker Concentration: Higher concentrations of both MMI and the crosslinking agent typically lead to a denser polymer network and smaller pore size.[1][2][3][4]
-
Porogen Leaching: The size and concentration of the porogen (e.g., salt, sugar, or paraffin (B1166041) spheres) directly correlate with the resulting pore size and overall porosity.[5][6]
-
Freeze-Drying (Lyophilization) Conditions: The freezing temperature and rate during the lyophilization process are critical. Lower freezing temperatures generally result in smaller ice crystals and, consequently, smaller pores.[5][7]
-
pH of the Polymerization Solution: For pH-sensitive hydrogels like those based on itaconic acid and its derivatives, the pH can affect the swelling behavior and, consequently, the porous structure.[8][9]
-
Solvent Content: The amount of solvent used during polymerization can influence the final network structure and porosity.[9]
Q2: How can I increase the pore size of my MMI hydrogel?
A2: To increase the pore size, you can try the following approaches:
-
Decrease the monomer and/or crosslinker concentration.[1][3][4]
-
Use larger porogen particles in the salt-leaching method.[6]
-
Employ a slower freezing rate or a higher freezing temperature during the freeze-drying process.[5]
-
Incorporate a gas-foaming agent, such as sodium bicarbonate, which generates larger pores.[5][6]
Q3: My MMI hydrogel has a closed-pore structure. How can I create an interconnected porous network?
A3: To achieve an interconnected porous network, consider these techniques:
-
Salt Leaching: Using a sufficient concentration of porogen particles that are in close contact will create an interconnected network after leaching.
-
Freeze-Drying: This method naturally creates an interconnected porous structure as the ice crystals sublime.[5]
-
Gas Foaming: The generation of gas bubbles within the hydrogel matrix can lead to an open-pore structure.[5][6]
Q4: What are the common methods for characterizing the porosity and pore size of MMI hydrogels?
A4: The most common techniques include:
-
Scanning Electron Microscopy (SEM): Provides direct visualization of the hydrogel's cross-sectional morphology, allowing for the measurement of pore size and observation of interconnectivity.[8][10][11]
-
Mercury Intrusion Porosimetry: Measures the volume of mercury that penetrates into the pores under pressure to determine pore size distribution.
-
Liquid Displacement Method: Involves immersing the hydrogel in a non-swelling solvent (like ethanol) to determine the void volume.
-
Micro-computed Tomography (μCT): A non-destructive imaging technique that can provide 3D visualization and quantification of the porous structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Porosity / Small Pores | High monomer or crosslinker concentration. | Decrease the concentration of the MMI monomer and/or the crosslinking agent.[1][3][4] |
| Rapid freezing during lyophilization. | Use a slower cooling rate or a higher freezing temperature (e.g., -20°C instead of -80°C).[5] | |
| Inefficient porogen leaching. | Ensure complete removal of the porogen by extending the leaching time or using a more effective solvent. | |
| Collapsed or Non-uniform Pore Structure | Hydrogel structure collapse during drying. | Use a cryoprotectant during freeze-drying. Optimize the freeze-drying cycle to ensure complete sublimation before secondary drying.[12] |
| Phase separation during polymerization. | Ensure all components are fully dissolved and the polymerization reaction is homogeneous. | |
| Brittle Hydrogel Scaffold | High crosslinking density. | Reduce the concentration of the crosslinking agent.[1] |
| Inappropriate freeze-drying parameters. | Optimize the freezing and drying rates to minimize stress on the hydrogel network. | |
| Inconsistent Pore Size Distribution | Non-uniform porogen size. | Use sieved porogens to ensure a narrow size distribution. |
| Inconsistent freezing rate. | Ensure uniform cooling of the entire hydrogel sample during the freezing step of lyophilization. |
Quantitative Data on Porosity and Pore Size
Note: Due to limited publicly available data specifically for MMI hydrogels, the following tables include data from closely related itaconic acid (IA) and other relevant hydrogel systems to provide a comparative reference.
Table 1: Influence of Composition on Hydrogel Pore Size
| Hydrogel System | Monomer/Polymer | Crosslinker/Method | Pore Size (µm) | Reference |
| PP-g-MMI | Polypropylene-grafted-Monomethyl Itaconate | Freeze-drying | 50 - 200 | [13] |
| Collagen-Chitosan | 9:1 ratio | Freeze-drying at -20°C | Open pore structure | [5] |
| Collagen-Chitosan | 9:1 ratio | Freeze-drying at -80°C | Open pore structure | [5] |
| Acrylic Acid-Acrylamide | N/A | N,N'-methylenebisacrylamide with Sodium Bicarbonate | 100 - 250 | [5] |
| Chitosan-Alginate | N/A | Freeze gelation | 60 - 150 | [5] |
| Alginate | N/A | CO2-water emulsion templating | 23.9 - 250 | [5] |
Table 2: Effect of Crosslinker Concentration on Hydrogel Properties
| Hydrogel System | Crosslinker Concentration (%) | Porosity (%) | Key Observation | Reference |
| Superporous Hydrogel | 7.37 | 79.23 ± 3.18 | Higher porosity at lower crosslinker concentration. | [1] |
| Superporous Hydrogel | 14.36 | 17.87 ± 0.89 | Lower porosity at higher crosslinker concentration. | [1] |
| P(IA-g-EG) | 10 mol% | Higher Swelling | Lower crosslinker content leads to significantly higher swelling (indicative of larger mesh size). | [9] |
| P(IA-g-EG) | 12.5 mol% | Lower Swelling | Higher crosslinker content results in lower swelling. | [9] |
Experimental Protocols
Protocol 1: Synthesis of Porous MMI Hydrogels via Freeze-Drying
This protocol is adapted from general hydrogel synthesis and freeze-drying procedures.[5][7][14]
Materials:
-
This compound (MMI)
-
Crosslinker (e.g., N,N'-methylenebisacrylamide, MBA)
-
Initiator (e.g., Ammonium persulfate, APS)
-
Solvent (e.g., Deionized water)
Procedure:
-
Preparation of Pre-gel Solution:
-
Dissolve the desired amount of MMI in deionized water.
-
Add the crosslinker (MBA) to the MMI solution and stir until fully dissolved. The concentration of MBA can be varied to control the crosslinking density.
-
Add the initiator (APS) to the solution and mix thoroughly.
-
-
Polymerization:
-
Pour the pre-gel solution into a mold of the desired shape.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specified time until a hydrogel is formed.
-
-
Freezing:
-
Place the hydrogel in a freezer at a controlled temperature (e.g., -20°C or -80°C). The freezing temperature will influence the final pore size.[5]
-
-
Lyophilization:
-
Transfer the frozen hydrogel to a freeze-dryer.
-
Lyophilize the sample under vacuum until all the water has sublimated, leaving a porous scaffold.
-
Protocol 2: Characterization of Pore Size and Morphology using SEM
This protocol outlines the general steps for preparing and imaging hydrogel samples with a Scanning Electron Microscope.[8][10][11]
Procedure:
-
Sample Preparation:
-
The porous MMI hydrogel scaffold is carefully sectioned to expose the internal porous structure.
-
The sample is mounted on an SEM stub using conductive carbon tape.
-
-
Sputter Coating:
-
The sample is coated with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater to prevent charging under the electron beam.
-
-
Imaging:
-
The coated sample is loaded into the SEM chamber.
-
The hydrogel's cross-section is imaged at various magnifications to visualize the pore structure.
-
-
Image Analysis:
-
Image analysis software (e.g., ImageJ) can be used to measure the pore diameters and determine the pore size distribution from the captured SEM micrographs.
-
Visualizations
Caption: Experimental workflow for creating and characterizing porous MMI hydrogels.
Caption: Key parameters influencing the porosity and pore size of MMI hydrogels.
References
- 1. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. rheolution.com [rheolution.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of pH-Responsive Hydrogels of Poly(Itaconic acid-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]
- 12. Drying of Functional Hydrogels: Development of a Workflow for Bioreactor-Integrated Freeze-Drying of Protein-Coated Alginate Microcarriers for iPS Cell-Based Screenings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. unav.edu [unav.edu]
Validation & Comparative
A Comparative Guide to Purity Validation of Monomethyl Itaconate: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides an objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the purity of monomethyl itaconate, a versatile building block in various chemical syntheses.
This compound's utility in polymerization and as a precursor for specialty chemicals necessitates stringent quality control. This guide outlines detailed experimental protocols for both HPLC and NMR, presents a comparative analysis of their performance, and visualizes the workflows to aid in methodological selection.
Comparison of HPLC and NMR for Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are complementary techniques for assessing the purity of this compound. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the information provided.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing structural and quantitative information. |
| Primary Output | Chromatogram showing peaks corresponding to different compounds at specific retention times. | Spectrum showing signals corresponding to different atomic nuclei, with chemical shifts indicative of the chemical environment. |
| Purity Determination | Relative purity based on the area percentage of the main peak in the chromatogram. | Absolute purity determination is possible using a certified internal standard (qNMR). Can also provide relative purity by comparing the integral of the main compound's signals to those of impurities. |
| Strengths | High sensitivity and resolution for separating closely related impurities. Well-suited for quantifying known impurities with reference standards. | Provides unambiguous structural confirmation of the main compound and impurities. Universal detection for proton-containing molecules. Non-destructive. |
| Limitations | Requires reference standards for impurity identification and accurate quantification. Analytes without a chromophore may require specialized detectors. | Lower sensitivity compared to HPLC. May not separate isomers with very similar NMR spectra. Requires a well-characterized internal standard for absolute quantification. |
| Typical Impurities Detected | Unreacted itaconic acid, dimethyl itaconate, and other synthesis by-products. | Unreacted starting materials, residual solvents, and structurally different by-products. |
Experimental Protocols
Detailed methodologies for both HPLC and quantitative NMR (qNMR) are provided below. These protocols are based on established methods for the analysis of organic acids and related compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05% phosphoric acid in water and acetonitrile (B52724) (98:2 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 210 nm.[1]
-
Run Time: 15 minutes.
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area of all components.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the procedure for determining the absolute purity of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dioxane) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
2. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d6.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 15-30 seconds to ensure full relaxation).
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
-
Temperature: 298 K.
3. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester singlet) and a known signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I_analyte and I_IS are the integrals of the analyte and internal standard signals.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
P_IS is the purity of the internal standard.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purity validation processes for HPLC and qNMR.
References
Monomethyl Itaconate vs. Dimethyl Itaconate: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in itaconic acid and its derivatives as modulators of inflammatory and metabolic pathways necessitates a clear understanding of their respective chemical and biological reactivities. This guide provides an objective comparison of monomethyl itaconate (MMI) and dimethyl itaconate (DMI), focusing on their performance in chemical reactions and biological systems, supported by experimental data.
Chemical Reactivity: A Focus on the Aza-Michael Addition
The reactivity of itaconate esters is largely defined by the electrophilicity of the α,β-unsaturated carbonyl system, making them amenable to Michael additions. An experimental investigation into the aza-Michael addition of dimethyl itaconate with various amines provides valuable kinetic data.
Table 1: Kinetic Data for the Aza-Michael Addition of Dimethyl Itaconate with Piperidine (B6355638)
| Solvent | [DMI] (mol L⁻¹) | [Piperidine] (mol L⁻¹) | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant (k) | Reaction Order |
| Isopropanol | 0.1 | 0.4 | 1.1 x 10⁻⁵ | 2.8 x 10⁻⁵ L mol⁻¹ s⁻¹ | 1 |
| Tetrahydrofuran | 0.1 | 0.4 | 4.3 x 10⁻⁶ | 2.7 x 10⁻⁵ L² mol⁻² s⁻¹ | 2 |
| Dimethyl Sulfoxide | 0.1 | 0.4 | 1.6 x 10⁻⁵ | 1.0 x 10⁻⁴ L² mol⁻² s⁻¹ | 2 |
Data synthesized from an experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate.
Biological Reactivity: A Tale of Two Esters
In biological systems, the reactivity of MMI and DMI is profoundly different, primarily due to their differential cell permeability and subsequent metabolic fate.
Cellular Uptake and Metabolism
Dimethyl itaconate is cell-permeable, readily crossing cell membranes. However, studies have shown that it is not significantly hydrolyzed to intracellular itaconate.[1] In contrast, monoesters of itaconic acid, such as 4-octyl itaconate and 4-ethyl itaconate (structurally similar to MMI), are also cell-permeable but their conversion to intracellular itaconate is limited.[2] Itaconic acid itself can be taken up by macrophages.[2]
Electrophilic Stress and NRF2 Activation
A key differentiator between DMI and monoesters is their capacity to induce an electrophilic stress response, primarily through the activation of the NRF2 pathway.
Dimethyl itaconate is a potent electrophile and strongly induces the NRF2-driven electrophilic stress response.[2][3] This is attributed to its ability to react with nucleophilic cysteine residues on proteins like KEAP1, the negative regulator of NRF2.
This compound (and its analogs like 4-ethyl itaconate) is considered a weaker electrophile and does not induce a strong electrophilic stress response at comparable concentrations.[2][3]
Table 2: Comparison of Biological Effects
| Feature | This compound (inferred from analogs) | Dimethyl Itaconate |
| Cell Permeability | Permeable | Permeable |
| Conversion to Intracellular Itaconate | Limited | Not significant[1] |
| Electrophilic Stress Response | Weak | Strong[2][3] |
| NRF2 Activation | Weak | Strong[2][3] |
| Succinate Dehydrogenase (SDH) Inhibition | No direct inhibition | No direct inhibition |
| Immunomodulatory Effects | Less pronounced immunosuppression | Potent inhibitor of pro-inflammatory cytokines (IL-1β, IL-6, IL-10, IFN-β)[3][4] |
Experimental Protocols
Aza-Michael Addition Kinetics
Objective: To determine the reaction kinetics of the aza-Michael addition of dimethyl itaconate with an amine (e.g., piperidine).
Materials:
-
Dimethyl itaconate
-
Piperidine
-
Solvent (e.g., Isopropanol, THF, DMSO)
-
Internal standard (e.g., mesitylene)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of dimethyl itaconate and piperidine in the chosen solvent.
-
In an NMR tube, combine known concentrations of dimethyl itaconate, piperidine, and the internal standard.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the reactants and the product.
-
Plot the concentration of the reactants versus time to determine the initial rate of reaction.
-
Vary the initial concentrations of the reactants to determine the reaction order with respect to each reactant and calculate the rate constant.
NRF2 Activation Assay
Objective: To assess the ability of this compound and dimethyl itaconate to activate the NRF2 pathway in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Dimethyl itaconate
-
Lysis buffer
-
Primary antibodies against NRF2 and a loading control (e.g., β-actin)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Culture macrophages to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or dimethyl itaconate for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against NRF2 and the loading control.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
Quantify the band intensities to determine the relative levels of NRF2 protein.
Visualizing the Divergent Pathways
The distinct chemical properties of MMI and DMI lead to different biological outcomes. The following diagrams illustrate the key decision points and signaling pathways influenced by these compounds.
Caption: Workflow for comparing the chemical and biological reactivity of MMI and DMI.
Caption: Divergent signaling pathways of DMI and MMI analogs in macrophages.
References
- 1. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monomethyl Itaconate and Itaconic Acid in Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the final properties of a hydrogel, influencing its swelling behavior, mechanical strength, biocompatibility, and drug release kinetics. Among the diverse array of monomers utilized for hydrogel synthesis, itaconic acid (IA) and its derivative, monomethyl itaconate (MMI), have garnered significant attention due to their biocompatibility and the presence of functional groups that allow for versatile chemical modifications. This guide provides an objective comparison of MMI and IA for hydrogel applications, supported by experimental data from the literature.
Chemical Structures and Potential for Hydrogen Bonding
The primary difference between itaconic acid and this compound lies in the number of available carboxylic acid groups. Itaconic acid is a dicarboxylic acid, possessing two -COOH groups, while this compound has one of its carboxylic acid groups esterified, leaving a single -COOH group and a methyl ester group. This structural variance has profound implications for hydrogel properties, particularly in terms of pH sensitivity and crosslinking density.
Quantitative Comparison of Hydrogel Properties
The following tables summarize the key quantitative data for hydrogels synthesized from MMI and IA. It is important to note that the data are compiled from different studies and are not from direct head-to-head comparisons. Therefore, variations in experimental conditions (e.g., comonomer type and concentration, crosslinker density, and measurement technique) should be considered when interpreting these values.
Table 1: Swelling Properties
| Property | This compound (MMI) Hydrogel | Itaconic Acid (IA) Hydrogel | Reference |
| Equilibrium Swelling Degree (%) | 76 - 80% (in saline solution, poly(acrylamide-co-MMI)) | Up to ~2200% (in alkaline medium, poly(acrylic acid-co-IA)) | [1][2] |
| 79.56 ± 0.64 wt% (poly(PEGMA-co-MMI), 70P/30MMI) | 38 g/g (in pure water, poly(IA-co-MAA) with laponite) | [3][4] | |
| pH Sensitivity | pH-sensitive | Highly pH-sensitive, with swelling increasing significantly at higher pH | [5][6] |
Table 2: Drug Release Characteristics
| Property | This compound (MMI) Hydrogel | Itaconic Acid (IA) Hydrogel | Reference |
| Model Drug | 5-Fluorouracil | Lactulose | [1][7] |
| Release Kinetics | Follows Fick's second law | Best described by the Peppas model | [1][7] |
| Controlling Factors | Temperature, drug loading | pH, monomer composition | [1][7] |
Experimental Protocols
Synthesis of Itaconic Acid-based Hydrogel
This protocol describes the synthesis of a pH-responsive poly(itaconic acid-g-ethylene glycol) hydrogel via UV-initiated free-radical polymerization.[6]
Materials:
-
Itaconic acid (IA)
-
Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMMA)
-
Tetraethylene glycol dimethacrylate (TEGDMA) as crosslinker
-
2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure® 2959) as photoinitiator
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized (DI) water
Procedure:
-
Prepare a co-solvent system of aqueous NaOH solution and ethanol in a 1:1 ratio by weight. The molar concentration of NaOH should be such that there is an IA:NaOH molar ratio of 2:1.
-
Dissolve the desired amount of IA in the co-solvent system with the aid of sonication.
-
Add the desired amounts of PEGMMA, TEGDMA, and Irgacure® 2959 to the IA solution.
-
Pour the monomer solution into a mold made of two glass plates separated by a Teflon spacer.
-
Expose the mold to UV light (e.g., 365 nm) for a specified duration (e.g., 2 hours) to initiate polymerization.
-
After polymerization, wash the resulting hydrogel extensively in DI water for several days to remove unreacted monomers and initiator.
-
Dry the hydrogel discs to a constant weight.
Synthesis of this compound-based Hydrogel
This protocol outlines the synthesis of a copolymeric hydrogel of poly(ethylene glycol) monomethacrylate and this compound.[3]
Materials:
-
Poly(ethylene glycol) monomethacrylate (PEGMA)
-
This compound (MMI)
-
Ethyleneglycol dimethacrylate (EGDMA) as crosslinker
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Ethanol
Procedure:
-
Dissolve the desired amounts of PEGMA, MMI, EGDMA, and AIBN in ethanol.
-
Pour the solution into a suitable mold.
-
Carry out the polymerization at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours).
-
After polymerization, wash the resulting hydrogel with ethanol and then with DI water to remove any unreacted components.
-
Dry the hydrogel to a constant weight.
Characterization of Hydrogel Properties
The following diagram illustrates a general workflow for the characterization of hydrogel properties.
References
- 1. 5-Fluorouracil release from copolymeric hydrogels of itaconic acid monoester. I. Acrylamide-co-monomethyl itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Swelling properties of copolymeric hydrogels of poly(ethylene glycol) monomethacrylate and monoesters of itaconic acid for use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of pH-Responsive Hydrogels of Poly(Itaconic acid-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparative analysis of Monomethyl itaconate and other vinyl monomers in copolymerization
For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of monomers is crucial for designing polymers with tailored properties for various applications, including drug delivery systems, biomaterials, and specialty coatings. Monomethyl itaconate (MMI), a bio-based monomer derived from itaconic acid, presents a promising alternative to petroleum-based monomers. This guide provides a comparative analysis of the copolymerization of MMI with other common vinyl monomers, supported by experimental data on reactivity ratios, copolymer composition, and thermal properties.
Reactivity Ratios: A Quantitative Comparison
The reactivity ratios (r1 and r2) of two comonomers are critical parameters in copolymerization, as they describe the relative reactivity of each monomer toward the propagating radical chain ends. An r value greater than 1 indicates that the monomer prefers to add to a chain ending in the same monomer (homopolymerization), while an r value less than 1 suggests a preference for adding to a chain ending in the other monomer (alternating copolymerization). When r1 and r2 are both close to 1, a random copolymer is formed.
The following table summarizes the reactivity ratios for the copolymerization of this compound (M1) with various vinyl monomers (M2).
| Comonomer (M2) | r1 (MMI) | r2 (M2) | r1 * r2 | Copolymer Type | Reference |
| Methyl Methacrylate (MMA) | 0.38 | 3.53 | 1.34 | Statistical/Blocky (MMA rich) | [1] |
| Styrene (B11656) (St) | ~0.1 - 0.4 | ~0.4 - 0.9 | <1 | Tendency towards alternation | [2] |
| N-vinylpyrrolidone (NVP) | Data for monoalkyl itaconates available | Random | [3] | ||
| Vinyl Acetate (VAc) | Data for itaconic acid available | [4][5][6] | |||
| Acrylates (e.g., Butyl Acrylate) | Data for dialkyl itaconates available | [1][7][8] |
The data indicates that in copolymerization with methyl methacrylate, the MMA radical is significantly more reactive towards its own monomer than towards MMI, leading to copolymers with blocks of MMA units.[1] In contrast, the copolymerization of itaconate derivatives with styrene shows a tendency towards alternation.[2]
Experimental Protocols
The determination of reactivity ratios and the synthesis of copolymers are typically carried out via free-radical polymerization. Below is a generalized experimental protocol based on methods described in the literature.[2][9]
General Procedure for Free-Radical Copolymerization
-
Monomer and Initiator Preparation: Monomers (this compound and the respective vinyl comonomer) are purified to remove inhibitors. A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is recrystallized from a suitable solvent.
-
Reaction Setup: A series of reaction vessels are charged with varying molar ratios of the two monomers and a solvent (e.g., dioxane, benzene, or dimethylformamide). The total monomer concentration is typically kept constant.
-
Initiation: The initiator is added to each reaction vessel. The amount of initiator is usually a small percentage of the total monomer weight.
-
Polymerization: The reaction mixtures are degassed (e.g., by several freeze-pump-thaw cycles) to remove oxygen, which can inhibit the polymerization. The vessels are then sealed and placed in a constant temperature bath (e.g., 60-80 °C) to initiate polymerization.
-
Termination and Purification: The polymerization is stopped at low conversion (typically <10%) to ensure that the monomer feed composition remains relatively constant. This is achieved by rapidly cooling the reaction mixture and precipitating the copolymer in a non-solvent (e.g., methanol, ethanol, or petroleum ether).
-
Characterization: The precipitated copolymer is filtered, washed, and dried under vacuum. The copolymer composition is then determined using techniques such as ¹H NMR spectroscopy or elemental analysis. The reactivity ratios are subsequently calculated using methods like the Fineman-Ross or Kelen-Tüdős methods.
Visualization of Experimental and Logical Workflows
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Copolymer Properties: A Comparative Overview
The incorporation of this compound into polymer chains can significantly influence the properties of the resulting copolymer.
| Property | MMI-MMA Copolymers | MMI-Styrene Copolymers | General Observations for Itaconate Copolymers |
| Glass Transition Temperature (Tg) | Tg varies with copolymer composition. | Tg varies with copolymer composition. | The presence of the bulky and polar carboxyl group from MMI generally increases the Tg compared to the homopolymer of the comonomer, leading to more rigid materials.[3] |
| Thermal Stability | Generally stable up to around 300°C.[9] | Stable up to around 300°C.[9] | The thermal stability of itaconate-containing copolymers is often high.[10][11] |
| Molecular Weight | High molecular weights can be achieved. | High molecular weights are achievable.[12] | The molecular weight of the copolymer can be controlled by adjusting the polymerization conditions, such as initiator concentration and reaction time. |
| Solubility | Soluble in various organic solvents depending on composition. | Soluble in common organic solvents. | The pendant carboxylic acid group on the MMI unit can be deprotonated to render the copolymer water-soluble or pH-responsive, a valuable property for drug delivery applications.[13] |
Conclusion
This compound is a versatile, bio-based monomer that can be copolymerized with a range of conventional vinyl monomers to produce polymers with diverse properties. Its copolymerization behavior, particularly its reactivity ratios, dictates the final copolymer structure and, consequently, its physical and chemical characteristics. The data presented in this guide highlights the importance of understanding these fundamental polymerization parameters for the rational design of novel polymeric materials for advanced applications in research and drug development. The provided experimental framework serves as a starting point for researchers to synthesize and characterize their own MMI-based copolymers.
References
- 1. Reactivity Ratios of Biobased Dibutyl Itaconate with Conventional and Renewable (Meth)Acrylates: Influence of Depropagation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2005059248A1 - Copolymers of vinyl alcohol and itaconic acid for use in paper coatings - Google Patents [patents.google.com]
- 6. lutpub.lut.fi [lutpub.lut.fi]
- 7. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 9. ichp.vot.pl [ichp.vot.pl]
- 10. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2015138872A1 - Itaconic acid polymers and copolymers - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
Monomethyl Itaconate: An In Vitro Examination of Its Anti-inflammatory Potential
A Comparative Guide for Researchers
The endogenous metabolite itaconate, produced by myeloid cells, has emerged as a critical regulator of inflammation. Its derivatives are now under intense investigation for their therapeutic potential. This guide provides an objective comparison of Monomethyl itaconate's (MMI) anticipated in vitro anti-inflammatory effects with other key itaconate derivatives, supported by experimental data from analogous compounds. We delve into the underlying signaling pathways and provide detailed experimental protocols to facilitate further research.
Comparative Efficacy of Itaconate Derivatives
The in vitro anti-inflammatory activity of itaconate and its derivatives is often assessed by their ability to suppress the production of pro-inflammatory cytokines in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS). While direct quantitative data for this compound (MMI) is limited in publicly available research, we can infer its likely performance based on studies of structurally similar monoesters like 4-monoethyl itaconate (4EI) and compare it to the well-characterized diester, Dimethyl itaconate (DMI), and the alkyl-ester, 4-octyl itaconate (4-OI).
| Compound | Intracellular Conversion to Itaconate | Electrophilic Stress Response | Inhibition of Pro-inflammatory Cytokines (IL-1β, IL-6) | Nrf2 Activation |
| Itaconic Acid | N/A | Low | Moderate (Primarily IL-1β secretion) | Moderate |
| This compound (MMI) (Inferred) | Very Low | Low | Low to Moderate | Low |
| 4-Monoethyl Itaconate (4EI) | Very Low | Low | Low to Moderate | Low |
| Dimethyl Itaconate (DMI) | Not Observed | High | High | High |
| 4-Octyl Itaconate (4-OI) | Not Observed | High | High | High |
Table 1: Comparative in vitro anti-inflammatory properties of itaconate and its derivatives. Data for MMI is inferred from studies on 4-monoethyl itaconate.
Signaling Pathways Modulated by Itaconate Derivatives
Itaconate and its derivatives exert their anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Keap1-Nrf2 pathway and the JAK-STAT pathway. The degree to which each derivative engages these pathways appears to be linked to their electrophilicity.
Keap1-Nrf2 Signaling Pathway
The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, it is targeted for degradation by Keap1. Electrophilic compounds like DMI and 4-OI can directly modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then initiates the transcription of a suite of anti-inflammatory and antioxidant genes. Itaconic acid and its monoesters, being less electrophilic, are weaker activators of this pathway.[1][2]
Figure 1: Keap1-Nrf2 signaling pathway activation by itaconate derivatives.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Itaconate and its derivatives have been shown to inhibit the phosphorylation of JAK1, a key kinase in this pathway, thereby suppressing the downstream activation of STAT proteins and the transcription of pro-inflammatory genes.[3][4] This inhibition is achieved through the direct alkylation of cysteine residues on JAK1.
Figure 2: Inhibition of the JAK-STAT signaling pathway by itaconate derivatives.
Experimental Protocols
To validate the anti-inflammatory effects of this compound in vitro, a series of well-established assays can be employed.
Cell Culture and Treatment
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or the RAW 264.7 macrophage cell line are commonly used.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (or other itaconate derivatives) for 1-2 hours before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 6-24 hours) to induce an inflammatory response.
Cytokine Profiling (ELISA)
-
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after LPS stimulation.
-
Centrifuge to remove cellular debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for specific cytokines using commercially available kits according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the activation state of key proteins in the Nrf2 and JAK-STAT pathways.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., Nrf2, Keap1, phospho-JAK1, phospho-STAT1, and their total protein counterparts).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the mRNA expression levels of inflammatory and antioxidant genes.
-
Procedure:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., Il1b, Il6, Tnf, Hmox1, Nqo1) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
Figure 3: General experimental workflow for validating MMI's anti-inflammatory effects.
References
- 1. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Monomethyl Itaconate vs. PLGA for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polymers for drug delivery, poly(lactic-co-glycolic acid) (PLGA) has long been the gold standard, backed by decades of research and numerous FDA-approved applications. However, the quest for novel polymers with unique functionalities has led to the exploration of materials like monomethyl itaconate (MMI). This guide provides an objective comparison of the performance of MMI-based polymers and PLGA in drug delivery systems, supported by available experimental data. While PLGA is a well-established platform, MMI is an emerging contender with potential advantages in specific therapeutic areas.
Performance Comparison at a Glance
| Feature | This compound (MMI)-Based Polymers | Poly(lactic-co-glycolic acid) (PLGA) |
| Biocompatibility | Generally considered biocompatible; itaconic acid is an endogenous metabolite. Some studies show low toxicity and good cell viability.[1][2] | Excellent biocompatibility with a long history of safe use in humans; degradation products are natural metabolites (lactic acid and glycolic acid).[3][4] |
| Biodegradability | Biodegradable via hydrolysis of ester bonds. | Biodegradable via hydrolysis of ester bonds; degradation rate is tunable by altering the lactide-to-glycolide ratio. |
| Drug Loading Efficiency | Data is limited. For methotrexate (B535133) in PEGMA-co-MMI hydrogels, loading was reported between 5.34 and 14.94 mg/g.[5] | Highly variable depending on the drug, polymer characteristics, and encapsulation method. Can range from <10% to >80%. For example, doxorubicin (B1662922) has been encapsulated with an efficiency of ~73%[6], while ibuprofen (B1674241) loading can be around 5-9%[7]. |
| Release Kinetics | Release can be modulated by copolymer composition. For example, in PEGMA-co-MMI hydrogels, total methotrexate release time ranged from 340 to 1502 minutes depending on the MMI content.[5] | Typically exhibits a triphasic release pattern: an initial burst, a lag phase, and a sustained release phase. The release profile can be tailored from days to months. For instance, doxorubicin-loaded PLGA nanoparticles showed a sustained release over 30 days[8], and ibuprofen-loaded PLGA films also demonstrated controlled release[9]. |
| Special Features | Itaconic acid and its derivatives possess inherent immunomodulatory properties. MMI-based polymers can be designed to be pH-sensitive. | Well-established and versatile platform with tunable degradation and release profiles. Extensive history of clinical use and regulatory approval. |
| Current Status | Emerging; primarily in preclinical research. More data is needed to establish broad utility. | Mature technology; widely used in FDA-approved drug products and extensive ongoing research. |
In-Depth Performance Analysis
Biocompatibility and Inflammatory Response
This compound (MMI): Itaconic acid, the parent molecule of MMI, is an endogenous metabolite produced by immune cells, suggesting a favorable biocompatibility profile for its derived polymers. Studies on itaconate-based polymers have indicated good biocompatibility. For instance, hydrogels based on itaconic acid were found to be nontoxic in an acute oral toxicity study in mice.[2] Furthermore, copolymers derived from itaconic acid have demonstrated negligible hemolysis, indicating good blood compatibility.[1] In vivo studies with poly(itaconate-co-citrate-co-octanediol) (PICO) patches on rat hearts showed a reduced inflammatory response compared to other biocompatible materials.[10][11]
PLGA: PLGA is renowned for its excellent biocompatibility. It degrades into lactic acid and glycolic acid, which are natural metabolites in the human body.[3] However, the acidic microenvironment created by the degradation products of PLGA can sometimes lead to an inflammatory response at the site of implantation.[12] Studies have shown that PLGA microparticles can induce a mild inflammatory response in muscle tissue and that the degradation products can activate macrophages to a pro-inflammatory state.[3][12]
Drug Loading and Release Kinetics
This compound (MMI): Quantitative data on the drug loading and release kinetics of MMI-based polymers for a wide range of drugs are still limited. One study on copolymeric hydrogels of poly(ethylene glycol) monomethacrylate (PEGMA) and MMI for the delivery of methotrexate reported drug loading between 5.34 ± 0.06 mg/g and 14.94 ± 0.91 mg/g.[5] The release of methotrexate from these hydrogels followed Fick's Second Law, and the total release time could be modulated from approximately 5.7 to 25 hours by altering the MMI content in the copolymer.[5] Another study on poly(acrylamide-co-monomethyl itaconate) hydrogels for 5-fluorouracil (B62378) delivery also demonstrated that the release could be modulated by the monomer composition.[13]
PLGA: PLGA offers a highly tunable platform for drug delivery, with extensive data available for a vast array of therapeutic agents.
-
Doxorubicin: Doxorubicin-loaded PLGA nanoparticles have been prepared with an encapsulation efficiency of approximately 73.16% and a drug loading of about 1.51%.[6] These nanoparticles exhibited a biphasic release pattern with an initial burst followed by a sustained release, with about 90.34% of the drug released over time.[6] Another study showed that by varying the molecular weight of PLGA, the release of doxorubicin could be modulated, with 96.7% released from lower molecular weight PLGA nanoparticles over 30 days compared to 52.2% from higher molecular weight ones.[8][14]
-
Ibuprofen: Ibuprofen-loaded PLGA microparticles have been formulated with drug loading capacities ranging from 5% to 9%.[7] The release kinetics of ibuprofen from PLGA matrices can be controlled by the particle size, with smaller particles releasing the drug faster.[7] Studies on ibuprofen-loaded PLGA films and coatings have also demonstrated sustained release over extended periods.[9][15] For instance, PLGA coatings released approximately 250 µg/mL of ibuprofen over 30 days.[15]
Experimental Protocols
Preparation of this compound-Based Drug Delivery System
Synthesis of Poly(ethylene glycol) monomethacrylate-co-monomethyl itaconate) (PEGMA-co-MMI) Hydrogels for Methotrexate Delivery (Adapted from Teijón C, et al., 2009)[5]
-
Monomer and Crosslinker Preparation: Prepare solutions of poly(ethylene glycol) monomethacrylate (PEGMA), this compound (MMI), and ethyleneglycol dimethacrylate (EGDMA) as the crosslinker in distilled water.
-
Initiator Addition: Add α,α'-azoisobutyronitrile (AIBN) as the initiator to the monomer mixture.
-
Polymerization: Purge the solution with nitrogen gas to remove oxygen and then heat to 60°C to initiate polymerization. Maintain the reaction for 24 hours.
-
Hydrogel Formation and Purification: The resulting hydrogel is washed extensively with distilled water to remove any unreacted monomers and initiator.
-
Drug Loading: Immerse the dried hydrogel discs in an aqueous solution of methotrexate of a known concentration. Allow the hydrogels to swell and absorb the drug solution until equilibrium is reached.
-
Drying and Storage: The drug-loaded hydrogels are then dried under vacuum to a constant weight and stored in a desiccator.
Preparation of PLGA Nanoparticles
Emulsion-Solvent Evaporation Method for Doxorubicin-Loaded PLGA Nanoparticles (Adapted from [Zhang L, et al., 2020])
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and doxorubicin in a suitable organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with distilled water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Visualizing the Processes
Experimental Workflow for PLGA Nanoparticle Preparation
Caption: Workflow for preparing drug-loaded PLGA nanoparticles.
Cellular Uptake Pathway of PLGA Nanoparticles
Caption: Cellular uptake and drug release from PLGA nanoparticles.
Conclusion
PLGA remains a dominant force in the field of drug delivery due to its well-characterized properties, tunable degradation and release profiles, and extensive history of successful clinical translation. It is a reliable choice for a wide range of therapeutic agents and delivery applications.
This compound-based polymers represent a newer class of biomaterials with intriguing potential. Their inherent immunomodulatory capabilities and potential for pH-responsive drug delivery could open doors for novel therapeutic strategies, particularly in the treatment of inflammatory diseases and cancer. However, research into MMI-based drug delivery systems is still in its early stages. More comprehensive studies are needed to fully elucidate their drug loading capacities, release kinetics for a broader range of drugs, long-term biocompatibility, and in vivo efficacy before they can be considered a mainstream alternative to PLGA.
For researchers and drug development professionals, the choice between MMI and PLGA will depend on the specific requirements of the therapeutic application. For well-established controlled-release applications, PLGA is the proven and reliable option. For innovative approaches that could benefit from the unique biological activities of the polymer backbone, MMI-based systems warrant further investigation and development.
References
- 1. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00098E [pubs.rsc.org]
- 2. Synthesis, characterization, and acute oral toxicity evaluation of pH-sensitive hydrogel based on MPEG, poly(ε-caprolactone), and itaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo biocompatibility of the PLGA microparticles in parotid gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLGA Particles in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swelling properties of copolymeric hydrogels of poly(ethylene glycol) monomethacrylate and monoesters of itaconic acid for use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Formulation and process optimization of doxorubicin-loaded PLGA nanoparticles and its in vitro release] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibuprofen-loaded poly(lactic-co-glycolic acid) films for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itaconate and citrate releasing polymer attenuates foreign body response in biofabricated cardiac patches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itaconate and citrate releasing polymer attenuates foreign body response in biofabricated cardiac patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Fluorouracil release from copolymeric hydrogels of itaconic acid monoester. I. Acrylamide-co-monomethyl itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanical Properties of Monomethyl Itaconate Polymers and Poly(Lactic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of biodegradable polymers has spurred significant interest in materials derived from renewable resources for a range of applications, including drug delivery, medical implants, and sustainable packaging. Poly(lactic acid) (PLA) has emerged as a frontrunner in this area, lauded for its biocompatibility and well-characterized mechanical properties. However, the exploration of alternative bio-based polymers continues, with poly(monomethyl itaconate) (PMMI) presenting a potentially valuable, yet less characterized, option. This guide provides a comparative overview of the mechanical properties of PMMI and PLA, drawing from available scientific literature.
It is important to note at the outset that while extensive data exists for the mechanical properties of PLA, there is a significant lack of direct, quantitative experimental data for the mechanical properties of PMMI homopolymers in peer-reviewed literature. This guide will therefore present a comprehensive summary of PLA's mechanical performance and detail the current state of knowledge regarding PMMI, highlighting the existing research gaps.
Data Presentation: A Comparative Look at Mechanical Properties
Due to the limited availability of specific quantitative data for poly(this compound), a direct numerical comparison is challenging. The following table summarizes the typical mechanical properties of Poly(Lactic Acid) gathered from various studies.
| Mechanical Property | Poly(Lactic Acid) (PLA) | Poly(this compound) (PMMI) |
| Tensile Strength (MPa) | 20 - 70 | Data not available in cited literature |
| Young's Modulus (GPa) | 1.2 - 4.0 | Data not available in cited literature |
| Elongation at Break (%) | 2 - 10 | Data not available in cited literature |
Note: The properties of PLA can vary significantly depending on its specific grade, molecular weight, crystallinity, and processing conditions.
While specific values for PMMI are not available, research on copolymers and blends containing itaconic acid derivatives suggests that the incorporation of itaconates can influence the mechanical properties of the resulting materials. For instance, blends of PLA with itaconic acid-based architectures have been shown to modulate the blend's mechanical response, though this does not provide the intrinsic properties of PMMI itself. Further research is critically needed to determine the standalone mechanical profile of PMMI.
Experimental Protocols
The following sections detail the typical methodologies used to synthesize these polymers and evaluate their mechanical properties.
Synthesis of Poly(this compound) (PMMI)
The synthesis of PMMI is not as standardized as that of PLA, with various approaches reported in the literature. A representative method involves the polymerization of this compound (MMI), which can be derived from itaconic acid—a bio-based monomer produced through the fermentation of carbohydrates.
A general laboratory-scale synthesis protocol is as follows:
-
Monomer Preparation: this compound is synthesized from itaconic acid.
-
Polymerization: Free radical polymerization is a common method for polymerizing MMI. This typically involves:
-
Dissolving the MMI monomer in a suitable solvent.
-
Adding a free radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).
-
Heating the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified period.
-
The resulting polymer is then purified, often by precipitation in a non-solvent, followed by drying.
-
Synthesis of Poly(Lactic Acid) (PLA)
PLA is commercially produced on a large scale, and its synthesis is well-established. The primary routes are:
-
Ring-Opening Polymerization (ROP) of Lactide: This is the most common method for producing high molecular weight PLA.
-
Lactic acid is first converted to its cyclic dimer, lactide.
-
The lactide is then polymerized in the presence of a catalyst (e.g., tin(II) octoate).
-
This method allows for good control over the polymer's molecular weight and architecture.
-
-
Direct Condensation Polymerization of Lactic Acid: This method involves the direct polycondensation of lactic acid. It is a simpler process but typically yields lower molecular weight PLA compared to ROP.
Mechanical Property Testing
The mechanical properties of polymers are typically determined using standardized testing methods, most commonly tensile testing.
Tensile Testing (ASTM D638 / ISO 527):
-
Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared, often by injection molding or by casting from a solution and cutting to the required dimensions.
-
Testing Procedure:
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of extension.
-
The force required to stretch the specimen and the corresponding elongation are continuously measured until the specimen fractures.
-
-
Data Analysis: From the resulting stress-strain curve, the following key properties are determined:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (or Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.
-
Visualizing the Comparison Framework
The following diagrams illustrate the logical flow of comparing these two polymers, from their origins to their mechanical characterization.
Caption: A flowchart illustrating the synthesis pathways and comparison of PMMI and PLA.
Reactivity Ratios in Monomethyl Itaconate and Styrene Copolymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity ratios of monomethyl itaconate (MMI) with styrene (B11656) (St) in free-radical copolymerization. Understanding these reactivity ratios is crucial for predicting copolymer composition and tailoring polymer properties for various applications, including in drug delivery systems and biomaterials. This document summarizes key experimental data, outlines typical experimental protocols, and visualizes the copolymerization process.
Performance Comparison: Reactivity Ratios
The copolymerization of this compound (MMI) with styrene (St) is significantly influenced by the solvent used during the polymerization process. Research conducted by Boudevska et al. demonstrates that the reactivity ratios of both MMI (r₁) and styrene (r₂) vary considerably with the dielectric constant and hydrogen bonding capability of the solvent.[1] This solvent effect is attributed to the ability of the solvent to influence the formation of hydrogen bonds among MMI molecules and between MMI and the solvent, as well as the formation of donor-acceptor associates between the two monomers.[1]
The following table summarizes the experimentally determined reactivity ratios for the MMI-St copolymerization in different solvents, initiated by 2,2′-azoisobutyronitrile (AIBN). For comparison, reactivity ratios for the copolymerization of other itaconate derivatives with styrene are also included.
| Monomer 1 (M₁) | Monomer 2 (M₂) | Solvent | r₁ (Itaconate Derivative) | r₂ (Styrene) | Reference |
| This compound (MMI) | Styrene (St) | Chloroform | 0.09 ± 0.05 | 0.14 ± 0.00 | [1] |
| This compound (MMI) | Styrene (St) | Acetonitrile | 0.26 ± 0.10 | 0.36 ± 0.01 | [1] |
| This compound (MMI) | Styrene (St) | Acetone | 0.18 ± 0.05 | 0.49 ± 0.00 | [1] |
| This compound (MMI) | Styrene (St) | Dioxane | 0.28 ± 0.01 | 0.55 ± 0.00 | [1] |
| Di-n-butyl Itaconate (DBI) | Styrene (St) | Benzene (60°C) | 0.38 ± 0.02 | 0.40 ± 0.05 | [2] |
| n-Hexyl Itaconate (HI) | Styrene (St) | Bulk | 0.75 | 1.2 | [3] |
| n-Octyl Itaconate (OI) | Styrene (St) | Bulk | 0.62 | 1.38 | [3] |
Experimental Protocols
The determination of monomer reactivity ratios is a critical step in understanding copolymerization kinetics. A typical experimental protocol for the free-radical copolymerization of this compound and styrene involves the following key steps:
Materials and Purification
-
Monomers: this compound (MMI) and styrene (St) are purified to remove inhibitors. Styrene is typically distilled under reduced pressure.
-
Initiator: A free-radical initiator such as 2,2′-azoisobutyronitrile (AIBN) is used.
-
Solvents: Solvents of analytical grade are used as the polymerization medium.
Polymerization Procedure
-
A series of polymerization reactions are carried out with varying initial molar ratios of MMI and styrene in the feed.
-
The monomers, solvent, and initiator are charged into a reaction vessel.
-
The system is purged with an inert gas, such as nitrogen, to remove oxygen which can inhibit free-radical polymerization.
-
The reaction is conducted at a constant temperature (e.g., 60°C) with continuous stirring.
-
The polymerization is terminated at low conversion (typically <10%) to ensure that the monomer feed composition remains relatively constant. This is achieved by rapidly cooling the reaction mixture and precipitating the copolymer in a non-solvent like methanol.
-
The precipitated copolymer is then filtered, purified by re-dissolving and re-precipitating, and finally dried under vacuum to a constant weight.
Copolymer Composition Analysis
-
The composition of the resulting copolymer is determined using analytical techniques such as Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[2][3][4]
-
By integrating the characteristic signals of the protons from the MMI and styrene units in the copolymer, the molar ratio of the two monomers in the polymer chain can be accurately calculated. For instance, the aromatic protons of styrene (6.30-7.25 ppm) and the protons of the methyl group in MMI can be used for quantification.[4]
Calculation of Reactivity Ratios
-
The monomer reactivity ratios (r₁ and r₂) are calculated from the monomer feed composition and the determined copolymer composition data.
-
Linearization methods such as the Fineman-Ross and Kelen-Tüdős methods are commonly employed for this purpose.[2][3][4] These methods rearrange the copolymerization equation into a linear form, allowing for the determination of r₁ and r₂ from the slope and intercept of a plotted line.
Visualizing the Copolymerization Process
The following diagrams illustrate the key concepts and workflows involved in the study of MMI and styrene copolymerization.
Caption: Free-radical copolymerization of MMI and Styrene.
Caption: Workflow for determining reactivity ratios.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroxide-Mediated Copolymerization of Itaconate Esters with Styrene [mdpi.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
Monomethyl Itaconate vs. 4-Octyl Itaconate: A Comparative Guide to Anti-Inflammatory Activity
In the landscape of immunomodulatory agents, itaconate and its derivatives have emerged as significant players, capable of tempering inflammatory responses. Among these, Monomethyl Itaconate (MMI) and 4-Octyl Itaconate (4-OI) are two ester derivatives that have garnered attention for their therapeutic potential. This guide provides a detailed, data-driven comparison of their anti-inflammatory properties, intended for researchers, scientists, and drug development professionals. The evidence indicates that 4-Octyl Itaconate is a more potent and broad-spectrum anti-inflammatory agent compared to this compound, primarily due to its distinct physicochemical properties and mechanisms of action.
Executive Summary: 4-Octyl Itaconate Demonstrates Superior Potency
Experimental data reveals that 4-OI is a strong electrophile that effectively activates the Nrf2 antioxidant pathway, a critical regulator of the anti-inflammatory response. In contrast, monoalkyl esters of itaconate, such as 4-monoethyl itaconate (a close analogue of MMI), are weak electrophiles and do not potently activate Nrf2.[1][2] This fundamental difference in Nrf2 activation translates to a broader and more robust suppression of pro-inflammatory cytokines and pathways by 4-OI.
Comparative Analysis of Anti-Inflammatory Mechanisms
The anti-inflammatory effects of itaconate derivatives are largely governed by their electrophilicity, which dictates their ability to interact with and modify target proteins.
4-Octyl Itaconate (4-OI): A Potent, Broad-Spectrum Inhibitor
4-OI is a cell-permeable itaconate derivative that exhibits strong anti-inflammatory effects through multiple mechanisms:
-
Potent Nrf2 Activation: As a strong electrophile, 4-OI directly alkylates cysteine residues on KEAP1, the negative regulator of Nrf2.[3][4] This modification prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and initiate the transcription of a wide array of antioxidant and anti-inflammatory genes.[1][3] Studies show that 4-OI significantly stabilizes Nrf2 protein, a feat not achieved by less electrophilic derivatives.[1]
-
Broad Cytokine Suppression: 4-OI effectively inhibits the production of key pro-inflammatory cytokines, including IL-1β, IL-6, and IL-10, in macrophages stimulated with lipopolysaccharide (LPS).[1][2] It acts at the transcriptional level, reducing the induction of pro-IL-1β.[1]
-
NLRP3 Inflammasome Inhibition: 4-OI directly inhibits the activation of the NLRP3 inflammasome, a key multiprotein complex that drives the maturation and release of IL-1β and IL-18.[5][6][7] It achieves this by alkylating NLRP3 on cysteine 548, which prevents its interaction with NEK7, a crucial step for inflammasome assembly.[5]
-
Inhibition of Aerobic Glycolysis: In activated macrophages, 4-OI has been shown to inhibit aerobic glycolysis by targeting the enzyme GAPDH, further contributing to its anti-inflammatory effects.[8]
-
Inhibition of Type I Interferon (IFN-β): 4-OI treatment leads to a dose-dependent inhibition of IFN-β secretion, which can be beneficial in contexts where excessive interferon signaling is pathogenic.[1][2]
This compound (MMI): A Modest and More Selective Modulator
Data on MMI is limited, but studies on its close structural analogue, 4-monoethyl itaconate (4-EI), provide critical insights. These monoesters are considered weak electrophiles and thus exhibit a more subtle and selective immunomodulatory profile.
-
Weak Nrf2 Activation: Unlike 4-OI, 4-EI does not induce a strong electrophilic stress response and fails to significantly stabilize Nrf2 protein in resting macrophages.[1][2] This suggests MMI would be a poor activator of the Nrf2 pathway.
-
Selective Cytokine Inhibition: 4-EI and unmodified itaconate have little to no effect on the LPS-induced production of pro-IL-1β, IL-6, or IL-10.[1][2] However, they do inhibit the secretion of the mature, active form of IL-1β, suggesting a mechanism that targets the inflammasome activation step (Signal 2) rather than the initial priming step (Signal 1).[1]
-
Enhancement of Type I Interferon (IFN-β): In stark contrast to 4-OI, unmodified itaconate strongly enhances the secretion of IFN-β in LPS-stimulated macrophages.[1][2] This suggests that MMI may also promote, rather than inhibit, this specific antiviral pathway.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the anti-inflammatory effects of 4-OI and 4-EI (as a proxy for MMI).
Table 1: Comparison of Nrf2 Activation and Cytokine Inhibition
| Feature | 4-Octyl Itaconate (4-OI) | This compound (MMI) / 4-Monoethyl Itaconate (4-EI) |
| Electrophilicity | Strong | Weak |
| Nrf2 Protein Stabilization | Significant | None / Insignificant[1] |
| Inhibition of pro-IL-1β | Yes (dose-dependent)[1] | No / Little effect[1] |
| Inhibition of IL-6 Secretion | Yes (dose-dependent)[1] | No / Little effect[1] |
| Inhibition of IL-10 Secretion | Yes (modest reduction)[1] | No / Little effect[1] |
| Inhibition of mature IL-1β | Yes[1] | Yes[1] |
| Effect on IFN-β Secretion | Inhibition[1] | Enhancement[1] |
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key mechanistic differences.
Caption: Mechanism of Nrf2 activation by itaconate derivatives.
Caption: Differential inhibition of inflammasome pathways.
Experimental Protocols
The comparative data cited in this guide are primarily derived from in vitro experiments using bone marrow-derived macrophages (BMDMs).
1. Macrophage Culture and Stimulation:
-
Cell Type: Bone marrow-derived macrophages (BMDMs) are isolated from mice.
-
Culture: Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum and macrophage colony-stimulating factor (M-CSF) to promote differentiation.
-
Treatment: Differentiated macrophages are pre-treated with various concentrations of itaconate derivatives (e.g., 4-OI, 4-EI) or vehicle control for a specified period (e.g., 3 to 12 hours).[1]
-
Inflammatory Stimulus (Priming): Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a pro-inflammatory response via Toll-like receptor 4 (TLR4), leading to the transcription of pro-inflammatory genes (Signal 1).[1][9]
2. Inflammasome Activation and Cytokine Measurement:
-
Inflammasome Activator (Activation): Following LPS priming, cells are treated with a second stimulus, such as ATP (e.g., 5 mM), to activate the NLRP3 inflammasome (Signal 2).[1]
-
Cytokine Quantification: Supernatants from the cell cultures are collected. The concentrations of secreted cytokines (e.g., IL-1β, IL-6, IL-10, TNF-α, IFN-β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[1]
3. Nrf2 Activation Analysis:
-
Western Blotting: To assess Nrf2 activation, cell lysates are prepared from macrophages treated with itaconate derivatives. Protein levels of Nrf2 are analyzed by Western blotting. An accumulation of Nrf2 protein indicates its stabilization and activation, as it is normally kept at low levels by Keap1-mediated degradation.[1]
-
Gene Expression Analysis (qPCR): To confirm the downstream effects of Nrf2 activation, the expression of Nrf2 target genes, such as Hmox1 and Nqo1, is quantified using quantitative real-time polymerase chain reaction (qPCR).
Caption: General experimental workflow for comparing itaconate derivatives.
Conclusion
Based on current experimental evidence, 4-Octyl Itaconate is a superior anti-inflammatory agent to this compound . Its strong electrophilicity enables potent Nrf2 activation, leading to a broad suppression of pro-inflammatory signaling pathways and cytokine production. In contrast, MMI, as a weak electrophile, lacks the ability to robustly activate Nrf2 and exhibits a much more selective, and in some cases opposing (e.g., IFN-β), effect on inflammatory responses. For researchers seeking a potent and broad-spectrum inhibitor of macrophage-driven inflammation, 4-OI represents the more effective candidate. The choice between these agents should be guided by the specific inflammatory pathways one aims to target.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Swelling Behavior: Monomethyl Itaconate vs. N-isopropylacrylamide Hydrogels
For researchers, scientists, and drug development professionals, understanding the nuanced swelling behavior of hydrogels is paramount for their application in controlled release and tissue engineering. This guide provides an objective comparison of two prominent stimuli-responsive hydrogels: those based on monomethyl itaconate (MMI) and N-isopropylacrylamide (NIPAAm).
This analysis delves into the fundamental differences in their swelling mechanisms, supported by experimental data and detailed protocols. While NIPAAm hydrogels are celebrated for their sharp thermal response, MMI and other itaconic acid-based hydrogels offer distinct pH sensitivity, opening avenues for different targeted applications.
Core Swelling Characteristics: A Head-to-Head Comparison
The primary distinction between NIPAAm and MMI-based hydrogels lies in their response to external stimuli. NIPAAm hydrogels are thermo-responsive, exhibiting a Lower Critical Solution Temperature (LCST), while hydrogels incorporating MMI are pH-sensitive due to the presence of carboxylic acid groups.[1][2]
| Feature | Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogels | Poly(this compound) (PMMI) Based Hydrogels |
| Primary Stimulus | Temperature | pH |
| Swelling Mechanism | Undergoes a reversible volume phase transition at its Lower Critical Solution Temperature (LCST), typically around 32°C. Below the LCST, the hydrogel is swollen with water. Above the LCST, it expels water and shrinks.[1] | Swelling is dictated by the pH of the surrounding medium. At low pH, the carboxylic acid groups are protonated, leading to a collapsed state. As the pH increases above the pKa of the itaconic acid moieties, these groups ionize, causing electrostatic repulsion and subsequent swelling.[3][4] |
| Typical Behavior | Exhibits a sharp, often dramatic, change in swelling in a narrow temperature range. | Shows a gradual to significant increase in swelling as the pH transitions from acidic to neutral or basic. |
| Key Functional Group | Isopropylamide group | Carboxylic acid group |
Quantitative Swelling Data
The following tables summarize representative swelling ratio data for NIPAAm and itaconic acid-based hydrogels under varying conditions. It is important to note that direct comparative data for pure PMMI hydrogels is limited in publicly available literature; much of the research focuses on copolymers of itaconic acid or its esters. The data for itaconic acid (IA) based hydrogels is presented as a proxy for MMI behavior, as they share the same functional group responsible for pH-responsiveness.
Table 1: Swelling Ratio of PNIPAAm Hydrogels at Different Temperatures
| Temperature (°C) | Swelling Ratio (%) | Reference |
| 25 | 3300 | [5] |
| 37 | Significantly Reduced (collapsed state) | [6] |
| 45 | Significantly Reduced (collapsed state) | [1] |
Note: The swelling ratio is highly dependent on the crosslinker concentration and synthesis conditions.
Table 2: Swelling Behavior of Itaconic Acid (IA)-based Hydrogels at Different pH Values
| pH | Equilibrium Swelling Ratio (ESR) | Reference |
| 1.2 | Low | [7] |
| 5.0 | Moderate to High | [1] |
| 7.4 | High | [1] |
Note: The swelling ratio is influenced by the concentration of itaconic acid in the hydrogel and the overall polymer network structure.
Experimental Protocols
To ensure a standardized comparison, the following detailed methodologies for hydrogel synthesis and swelling characterization are provided.
Protocol 1: Hydrogel Synthesis
This protocol outlines a typical free-radical polymerization method applicable to both MMI and NIPAAm monomers.
Materials:
-
Monomer (this compound or N-isopropylacrylamide)
-
Crosslinker (e.g., N,N'-methylenebisacrylamide - BIS)
-
Initiator (e.g., Ammonium persulfate - APS)
-
Accelerator (e.g., Tetramethylethylenediamine - TEMED)
-
Solvent (Deionized water)
Procedure:
-
Monomer Solution Preparation: Dissolve the desired amount of monomer and crosslinker in deionized water in a reaction vessel.
-
Initiation: Add the initiator (APS) to the monomer solution and mix thoroughly.
-
Polymerization: Add the accelerator (TEMED) to initiate the polymerization process.
-
Molding: Pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Curing: Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or elevated temperature) for a specified duration (e.g., 24 hours).
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, with frequent water changes, to remove unreacted monomers and other impurities.
Protocol 2: Swelling Ratio Measurement
The swelling behavior of the hydrogels can be quantified by measuring their swelling ratio.
Materials:
-
Synthesized hydrogel samples (of known dry weight)
-
Deionized water or buffer solutions of varying pH and temperature
-
Analytical balance
-
Filter paper
Procedure:
-
Drying: Dry the purified hydrogel samples to a constant weight in a vacuum oven at a suitable temperature. Record the dry weight (Wd).
-
Swelling: Immerse the dried hydrogel samples in a large volume of the desired swelling medium (e.g., deionized water at different temperatures for NIPAAm hydrogels, or buffer solutions of different pH for MMI-based hydrogels).
-
Equilibrium: Allow the hydrogels to swell until they reach equilibrium, which may take several hours to days. Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws). Equilibrium is reached when there is no significant change in weight over time.
-
Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Visualizing the Swelling Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the distinct swelling mechanisms and the experimental workflow.
Caption: Stimuli-responsive swelling mechanisms of PNIPAAm and PMMI hydrogels.
Caption: General experimental workflow for hydrogel synthesis and swelling analysis.
References
- 1. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and acute oral toxicity evaluation of pH-sensitive hydrogel based on MPEG, poly(ε-caprolactone), and itaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical properties of poly(N-isopropylacrylamide-Co-itaconic acid) hydrogels | Revista de Metalurgia [revistademetalurgia.revistas.csic.es]
- 7. Characterization of pH-Responsive Hydrogels of Poly(Itaconic acid-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Monomethyl Itaconate Degradation Products: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of degradation products are critical for ensuring the stability, safety, and efficacy of therapeutic candidates like monomethyl itaconate. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of its degradation products, supported by experimental data and detailed protocols.
This compound, a derivative of the immunomodulatory metabolite itaconic acid, is of growing interest in drug development. Understanding its stability and degradation profile is a crucial step in its preclinical and clinical evaluation. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose. This guide compares the performance of leading MS technologies, namely Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, for the analysis of this compound and its potential degradation products.
Performance Comparison of Mass Spectrometry Platforms
The choice of a mass spectrometry platform is pivotal and depends on the specific requirements of the analysis, whether it is for quantitative precision or qualitative identification of unknown degradants. Below is a summary of key performance metrics for Triple Quadrupole and Q-TOF instruments, based on data from studies on itaconic acid and similar small molecules.
| Parameter | Triple Quadrupole (QqQ) MS/MS | Quadrupole Time-of-Flight (Q-TOF) MS | Rationale & Key Considerations |
| Primary Application | Targeted Quantification | Qualitative Analysis & Unknown Identification | QqQ excels in sensitivity and specificity for known analytes using Multiple Reaction Monitoring (MRM), while Q-TOF's high mass accuracy is ideal for elucidating the structures of novel degradation products.[1][2] |
| Sensitivity (LLOQ) | Excellent (e.g., < 1 ng/mL for itaconic acid) | Good (typically 3-10 fold higher LLOQ than QqQ) | The MRM scan mode in QqQ provides superior signal-to-noise for target compounds, making it the preferred choice for trace-level quantification.[3] |
| Selectivity | High (in MRM mode) | Excellent | Q-TOF's high resolving power allows for the separation of ions with very similar mass-to-charge ratios, minimizing interferences from complex matrices.[1] |
| Mass Accuracy | Low (Unit Mass Resolution) | High (< 5 ppm) | High mass accuracy is crucial for determining the elemental composition of unknown degradation products, a key advantage of Q-TOF systems.[1][2] |
| Linear Dynamic Range | Wide | Wide | Both instrument types offer a broad linear range suitable for quantifying analytes over several orders of magnitude. |
| Throughput | High | Moderate to High | QqQ in MRM mode can cycle through multiple transitions rapidly, making it highly efficient for high-throughput quantitative analysis. |
| Versatility | Primarily Quantitative | Quantitative and Qualitative | Q-TOF instruments provide the flexibility to perform both targeted quantification and untargeted screening in a single run.[2][3] |
Recommended Analytical Workflow
A robust stability-indicating method is essential for the reliable analysis of this compound and its degradation products. A logical workflow, from forced degradation to data analysis, is depicted below.
References
- 1. LC QToF Vs Triple Quad - Chromatography Forum [chromforum.org]
- 2. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the immunomodulatory effects of Monomethyl itaconate and mesaconate in macrophages
A comparative analysis of the immunomodulatory properties of monomethyl itaconate (MMI) and mesaconate in macrophages reveals distinct mechanisms of action despite some overlapping effects on cytokine production. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their potential therapeutic applications.
Metabolic and Signaling Effects
This compound, as a derivative of itaconate, is designed to readily cross the cell membrane, where it can be hydrolyzed to itaconate. Itaconate and its isomer, mesaconate, which is synthesized from itaconate in inflammatory macrophages, exert their immunomodulatory effects through different metabolic and signaling pathways.[1][2]
A primary distinction lies in their impact on the tricarboxylic acid (TCA) cycle. Itaconate is a known inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the TCA cycle and electron transport chain.[1][3] This inhibition leads to an accumulation of succinate, which has pro-inflammatory effects. In contrast, mesaconate does not inhibit SDH and consequently does not cause succinate to accumulate.[1][2] While both molecules can dampen glycolytic activity in macrophages, only itaconate significantly represses overall TCA cycle activity and cellular respiration.[1][2]
The activation of the transcription factor Nrf2, a master regulator of the antioxidant response, is another point of divergence. While itaconate and its more electrophilic derivatives like 4-octyl itaconate (4-OI) are known to activate Nrf2, the immunomodulatory effects of both non-derivatized itaconate and mesaconate on key cytokine production appear to be independent of Nrf2 and another transcription factor, ATF3.[1][2][4]
Comparative Immunomodulatory Effects on Macrophages
Despite their distinct metabolic targets, both this compound (acting via itaconate) and mesaconate exhibit similar effects on the secretion of certain pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data on Cytokine Secretion
The following table summarizes the comparative effects of itaconate and mesaconate on cytokine production in LPS-stimulated bone marrow-derived macrophages (BMDMs).
| Cytokine | Treatment (10 mM) | Effect on Secretion | Reference |
| IL-6 | Itaconate | Reduction | [1][2] |
| Mesaconate | Reduction | [1][2] | |
| IL-12 | Itaconate | Reduction | [1][2] |
| Mesaconate | Reduction | [1][2] | |
| CXCL10 | Itaconate | Increase | [1][2] |
| Mesaconate | Increase | [1][2] | |
| IL-1β | Itaconate | No significant impairment | [1][2] |
| Mesaconate | No significant impairment | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by itaconate (the active form of MMI) and mesaconate, as well as a typical experimental workflow for studying their effects.
References
- 1. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Monomethyl Itaconate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of monomethyl itaconate, a key immunometabolite derivative. The following sections detail the performance of various techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Introduction
This compound, an ester derivative of itaconic acid, is gaining significant interest in immunology and drug development for its potential therapeutic properties.[1] Accurate and reliable quantification of this metabolite in various biological matrices is crucial for preclinical and clinical studies. This guide focuses on the cross-validation of common analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), providing a comparative analysis of their performance metrics. While Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, LC-based methods are more prevalent for non-volatile and thermally labile compounds like itaconate derivatives.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This section compares the key performance characteristics of LC-MS/MS and HPLC methods.
Table 1: Performance Comparison of Analytical Methods for Itaconate and its Derivatives
| Parameter | LC-MS/MS | HPLC-UV/RID | GC-MS |
| Sensitivity (LLOQ) | High (pg/mL to low ng/mL)[2][3] | Moderate (µg/mL to ng/mL)[4][5] | High (ng/mL) |
| Selectivity | Very High | Moderate | High |
| Linearity (r²) | >0.999[3] | >0.999[4][5] | >0.99 |
| Accuracy (% Recovery) | 85-115%[3] | >89%[4][5] | Typically 80-120% |
| Precision (%CV) | <15%[3][6] | <15% | <15% |
| Sample Throughput | High | Moderate | Low to Moderate |
| Derivatization Required | No[2] | No | Yes |
| Matrix Effects | Potential for ion suppression/enhancement[3] | Less susceptible than MS | Can be significant |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline typical experimental protocols for LC-MS/MS and HPLC quantification of itaconate and its derivatives.
LC-MS/MS Method for this compound Quantification
This method is adapted from established protocols for itaconic acid and its isomers, offering high sensitivity and selectivity.[6][7][8]
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile (B52724) containing the internal standard (e.g., ¹³C₅-Itaconic Acid).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 100 mm)[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Note: Specific transitions need to be determined experimentally.
-
¹³C₅-Itaconic Acid (IS): 134.9 -> 89.0
-
-
Source Parameters: Optimized for the specific instrument.
HPLC-UV Method for this compound Quantification
This method is suitable for applications where high sensitivity is not a primary requirement and provides a cost-effective alternative to LC-MS/MS.[4][5][9]
1. Sample Preparation (Aqueous Samples)
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Dilution: Dilute the sample as necessary with the mobile phase to fall within the calibration range.
2. High-Performance Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Isocratic elution with 0.05 M potassium phosphate (B84403) buffer (pH 2.5)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Method Validation Parameters
A rigorous validation process ensures the reliability of the analytical method. The following table summarizes key validation parameters and their typical acceptance criteria based on FDA guidelines.[6]
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability should be established under various storage and handling conditions |
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.
Caption: LC-MS/MS experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. tsijournals.com [tsijournals.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of itaconic acid in culture broth by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Sustainable 3D Printing: Benchmarking Monomethyl Itaconate-Based Resins Against Commercial Alternatives
A new generation of bio-based resins derived from monomethyl itaconate is poised to challenge the dominance of petroleum-based materials in the 3D printing landscape. These innovative resins, born from renewable resources, offer a promising combination of sustainability, tunable mechanical properties, and biocompatibility, making them particularly attractive for biomedical applications. This guide provides a comprehensive comparison of this compound-based resins with commercially available alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
The field of additive manufacturing, or 3D printing, has long been reliant on petroleum-derived resins, which, despite their performance, raise environmental concerns.[1][2][3] In response, researchers have turned to bio-based platform molecules like itaconic acid, a readily available and cost-effective compound produced through the fermentation of starches.[1] Resins formulated from itaconic acid and its derivatives, such as this compound, are demonstrating mechanical properties comparable to, and in some cases exceeding, those of their commercial counterparts, all while boasting a significantly higher bio-based content.[1][4]
This guide will delve into the performance of these novel resins, presenting a clear, data-driven comparison of their mechanical strength, printability, and biocompatibility against established commercial resins. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of findings.
Performance Benchmark: this compound Resins vs. Commercial Resins
The performance of 3D printing resins is multifaceted, with key metrics including tensile strength, flexural modulus, and elongation at break. The following tables summarize the quantitative data from studies on itaconic acid-based resins and compare them with the properties of common commercial resins.
| Material | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Bio-based Content (%) |
| Itaconic Acid-Based Resins | ||||
| Itaconic Acid Poly(ester amide) (PEA)¹ | 138 ± 15 | 4.5 ± 0.5 | 5.5 ± 1.0 | up to 96.5 |
| Itaconic Acid Polyester (3D20)² | 1000 - 1200 | 30 - 40 | 3.5 - 4.5 | High |
| Itaconic Acid Polyester (3D30)² | 1200 - 1400 | 40 - 50 | 3.0 - 4.0 | High |
| Commercial Resins | ||||
| Formlabs BioMed Amber³ | Data not available | Data not available | Data not available | Low |
| Formlabs BioMed Flex 80A³ | Data not available | Data not available | 120 | Low |
| Loctite 3D 3843⁴ | ~2300 | ~50 | ~5 | Low |
| Loctite 3D IND405⁴ | ~1900 | ~50 | ~20 | Low |
¹Data from a study on a novel biobased ink for stereolithography.[5] ²Data from a study on itaconic acid as a biobased platform molecule for vat photopolymerization.[1] ³Qualitative data from manufacturer's website.[6] ⁴Data from manufacturer's website.[7]
| Material | Flexural Modulus (GPa) | Flexural Strength (MPa) |
| Itaconic Acid-Based Resins | ||
| Itaconic Acid Poly(ester amide) (PEA)¹ | 0.15 ± 0.02 | 7.0 ± 1.0 |
| Itaconic Acid Polyester (3D20)² | 1.2 - 1.4 | 60 - 70 |
| Itaconic Acid Polyester (3D30)² | 1.4 - 1.6 | 70 - 80 |
| Commercial Resins | ||
| Formlabs BioMed Amber³ | Data not available | Data not available |
| Loctite 3D 3843⁴ | ~2.1 | ~80 |
¹Data from a study on a novel biobased ink for stereolithography.[5] ²Data from a study on itaconic acid as a biobased platform molecule for vat photopolymerization.[1] ³Qualitative data from manufacturer's website.[6] ⁴Data from manufacturer's website.[7]
Experimental Protocols
To ensure a thorough understanding of the data presented, the following are detailed methodologies for the key experiments cited in the development and testing of itaconic acid-based resins.
Synthesis of Itaconic Acid-Based Poly(ester amide) (PEA) Oligomer
This protocol describes the solventless thermal polycondensation method for synthesizing the PEA oligomer.[5][8]
-
Reactant Charging: In a round-bottomed flask, add itaconic acid, vanillic acid, and a synthesized diamine (DAD).
-
Initial Heating: Stir the reaction mixture at 150 °C under a nitrogen flux until a homogeneous melt is formed.
-
Polycondensation: Continue stirring under nitrogen flow for 10 hours.
-
Vacuum Application: Reduce the pressure to approximately 0.025 atm and continue stirring for at least 20 hours to facilitate the removal of byproducts and drive the polymerization.
-
Purification: Pour the molten product into chloroform (B151607) and wash the solution multiple times with brine and aqueous HCl solution (0.5 M).
Formulation of Photocurable Resin
The synthesized PEA oligomer is then formulated into a photocurable resin for 3D printing.[5]
-
Component Mixing: In a round-bottomed flask, mix the synthesized PEA prepolymer with cross-linkers (e.g., citrate (B86180) and itaconate-based), photopolymerization initiators, inhibitors, and dyes in the desired proportions.
-
Homogenization: Ensure thorough mixing to achieve a homogeneous, liquid resin suitable for stereolithography.
3D Printing and Post-Curing
The formulated resin is then used to print test specimens.
-
Printing: Utilize a stereolithography (SLA) or digital light processing (DLP) 3D printer. Printing parameters such as laser speed, laser power, and infill density may need to be optimized for the specific resin formulation.[8]
-
Primary Curing: After printing, cure the specimens in a UV chamber. For example, at room temperature for 4 minutes with a 34.7 mW/cm² UV light source.[5]
-
Secondary Post-Curing (Optional): To enhance mechanical properties through further cross-linking, a secondary post-curing process can be performed at a higher temperature (e.g., 60 °C) with a lower light power (e.g., 1.25 mW/cm²) for a longer duration (e.g., 60 minutes).[5]
Mechanical Testing
Standardized tests are performed to evaluate the mechanical properties of the printed objects.
-
Tensile Testing: Performed according to ISO 527-2 standard at a constant speed (e.g., 1 mm/min).[8]
-
Flexural Testing: Performed according to ISO 178 standard at a constant speed (e.g., 1 mm/min).[5][8]
Biocompatibility
A significant advantage of itaconic acid-based resins is their potential for biocompatibility, a critical factor for medical and pharmaceutical applications. While comprehensive in-vivo studies are ongoing, initial assessments have shown promising results. For instance, some itaconic acid-based poly(ester amide) resins have been carefully studied for their relative biocompatibility.[3][5] Commercial alternatives, such as Formlabs' BioMed series and 3Dresyns' biocompatible offerings, are specifically marketed for medical applications and often come with certifications like ISO 13485 and USP Class VI.[6][7][9][10] However, it is crucial to note that the final biocompatibility of any 3D printed part depends on proper post-processing to remove residual monomers and byproducts.[9]
Conclusion
This compound-based resins represent a significant step towards more sustainable and versatile 3D printing. The experimental data indicates that these bio-based materials can compete with, and in some cases, surpass the mechanical performance of established petroleum-based commercial resins. Their high bio-based content and potential for biocompatibility make them a compelling choice for researchers and professionals in fields where sustainability and patient safety are paramount. As research and development in this area continue, we can expect to see further improvements in the properties and applications of these promising materials, heralding a greener future for additive manufacturing.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography [ouci.dntb.gov.ua]
- 5. Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advent3d.co.uk [advent3d.co.uk]
- 7. dynamism.com [dynamism.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3dresyns.com [3dresyns.com]
- 10. 3dresyns.com [3dresyns.com]
Safety Operating Guide
Proper Disposal of Monomethyl Itaconate: A Guide for Laboratory Professionals
For immediate reference, in case of a spill or the need for disposal, consult your institution's environmental health and safety (EHS) office and follow all local, state, and federal regulations. This document provides general guidance and should not replace specific institutional protocols.
Monomethyl itaconate, a derivative of itaconic acid, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the necessary procedures for its proper disposal, aligned with standard laboratory safety practices.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information derived from safety data sheets (SDS).
| Property | Data | Citation |
| Physical State | Solid (White to off-white powder or crystal) | [1] |
| Hazards | Causes skin irritation. Causes serious eye irritation. | [2] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection/face protection. | [2] |
| In case of Skin Contact | Wash with plenty of water. | [2][3] |
| In case of Eye Contact | Rinse cautiously with water for several minutes. | [3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether as a pure substance or in a solution, must be handled as chemical waste. Adherence to the following steps is critical for safe and compliant disposal.
Waste Identification and Classification
-
Hazardous Waste Determination: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[5] This determination should be made in accordance with US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked on the label.
Segregation and Storage of Waste
-
Dedicated Waste Container: Use a dedicated, sealable, and chemically compatible container for the collection of this compound waste.
-
Storage Location: Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] The storage area should be a designated satellite accumulation area for hazardous waste.
Spill and Contamination Management
-
Personal Precautions: In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]
-
Containment and Cleanup: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[3][6][7] Avoid creating dust.[3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated waste container.
-
Environmental Precautions: Do not allow the product to enter drains, other waterways, or the soil.[3][5]
-
Contaminated Materials: Any materials used for cleanup, such as absorbent pads or contaminated gloves, must also be disposed of as hazardous waste in the same container.[3]
Final Disposal Procedure
-
Professional Disposal Service: The disposal of this compound waste must be handled by a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Incineration: A common disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Immediate Safety Actions
This flowchart outlines the immediate actions to take in case of accidental exposure to this compound.
Caption: Immediate first aid procedures for exposure to this compound.
References
Personal protective equipment for handling Monomethyl itaconate
A Comprehensive Guide to the Safe Handling and Use of Monomethyl Itaconate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides essential, immediate safety and logistical information for handling this compound, including a detailed operational plan, disposal protocols, and a representative experimental methodology.
This compound: Properties and Hazards
This compound is a derivative of itaconic acid and is utilized in the synthesis of polymers, particularly in the formation of hydrogels.[1] Understanding its properties is the first step in safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 7338-27-4[2][3] |
| Molecular Formula | C₆H₈O₄[2][3] |
| Molecular Weight | 144.13 g/mol [2][3] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 72°C[2] |
| Boiling Point | 149°C @ 10 mmHg[2] |
| Solubility | Soluble in methanol.[2] Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2).[4] |
| Occupational Exposure Limits | Not established (OSHA PEL, ACGIH TLV). |
The primary hazards associated with this compound necessitate strict adherence to safety protocols. It is known to cause skin irritation and serious eye irritation or damage. Inhalation of dust may also lead to respiratory irritation.
Operational Plan: Personal Protective Equipment and Handling
A robust operational plan is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.
Table 2: Recommended Personal Protective Equipment for this compound
| Body Part | PPE Recommendation | Standard/Specification |
| Eyes/Face | Chemical safety goggles or safety glasses with side-shields. A face shield is recommended when there is a risk of splashing. | Must be compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US). |
| Skin/Hands | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for tears or holes before each use. | Should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body | A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended. | N/A |
| Respiratory | For procedures that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended. In cases of insufficient ventilation, a higher level of respiratory protection may be necessary. | NIOSH (US) or CEN (EU) approved. |
Safe Handling and Storage
Handling:
-
All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools to handle the solid, minimizing the risk of spills and dust generation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Some sources recommend refrigerated storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the procedure for small spills.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container.
-
Disposal Method: Arrange for disposal by a licensed professional waste disposal service. The material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Environmental Precautions: Do not allow the material to be released into the environment.
Experimental Protocol: Synthesis of a pH-Sensitive Hydrogel
This compound is a key monomer in the synthesis of pH-sensitive hydrogels, often in copolymerization with Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA).[1] The following is a representative protocol for the free radical polymerization of these monomers to form a hydrogel.
Methodology
-
Monomer Solution Preparation: In a suitable reaction vessel, dissolve the desired quantities of this compound and PEGMA in deionized water at room temperature.
-
Addition of Cross-linker and Initiator: To the monomer solution, add a cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate) and a catalytic amount of a free radical initiator (e.g., ammonium (B1175870) persulfate).
-
Initiation of Polymerization: Stir the mixture to ensure homogeneity. The polymerization can be initiated by heating the solution or by UV irradiation, depending on the initiator used. For a thermally initiated polymerization, the mixture is typically heated in a water bath.
-
Gel Formation: Allow the polymerization to proceed for a sufficient amount of time for the hydrogel to form. This can range from several minutes to hours.
-
Purification: After the hydrogel has formed, it should be dialyzed against a large volume of deionized water for several days to remove any unreacted monomers, cross-linker, and initiator. The water should be changed frequently.
-
Sterilization and Storage: The purified hydrogel can be sterilized, for example by UV irradiation, and stored in a suitable buffer solution.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of a this compound-co-PEGMA hydrogel.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
